molecular formula C12H23N3O4S B575886 For-Met-Lys-OH CAS No. 163129-51-9

For-Met-Lys-OH

Cat. No.: B575886
CAS No.: 163129-51-9
M. Wt: 305.393
InChI Key: LDDPHDXNAAAIHP-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For-Met-Lys-OH is a synthetic tripeptide consisting of formyl-methionine-lysine, supplied for laboratory research purposes. The N-terminal formyl methionine is a feature of particular interest in bacterial protein synthesis initiation . The sequence incorporates methionine, a sulfur-containing amino acid, and lysine, a basic amino acid with a positively charged side chain at physiological pH . Peptides containing methionine and lysine are found in critical biological contexts. For instance, a highly conserved Ala-Met-Lys-Met sequence is the recognition site for biotin enzyme ligase, which attaches a biotin prosthetic group to the lysine residue . Furthermore, the specific substitution of methionine to lysine in kininogen proteins has been linked to altered enzyme cleavage profiles in hereditary angioedema, highlighting the functional importance of the Met-Lys sequence in protease recognition and peptide hormone release . This product is labeled "For Research Use Only" (RUO) . According to U.S. FDA guidance, RUO products are intended for laboratory research and are in the research phase of development; they are not to be used for diagnostic procedures, clinical purposes, or in humans . This product is not a drug and is not intended for the diagnosis, cure, mitigation, treatment, or prevention of any disease.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O4S/c1-20-7-5-9(14-8-16)11(17)15-10(12(18)19)4-2-3-6-13/h8-10H,2-7,13H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDPHDXNAAAIHP-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For-Met-Lys-OH: A Technical Guide to Structure, Properties, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the N-formylated tripeptide, For-Met-Lys-OH (N-Formyl-L-Methionyl-L-Lysine). Designed for researchers, scientists, and professionals in drug development, this document delves into the peptide's core physicochemical properties, its biological significance as a chemoattractant, and detailed protocols for its synthesis and application in key cellular assays. We will explore the causality behind experimental choices, ensuring a robust and reproducible understanding of this important research molecule.

Introduction: The Significance of N-Formylated Peptides

N-formylated peptides are potent signaling molecules that play a crucial role in the innate immune response. Prokaryotic organisms, such as bacteria, initiate protein synthesis with N-formylmethionine. Consequently, the presence of N-formylated peptides in a biological system is a strong indicator of bacterial invasion or tissue damage, as mitochondria also release such peptides upon injury.[1] These molecules act as powerful chemoattractants, guiding phagocytic leukocytes, like neutrophils, to sites of infection or inflammation.[1]

For-Met-Lys-OH belongs to this class of chemoattractant peptides. While much of the foundational research in this area has been conducted with the closely related and highly potent peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP), the principles of action and experimental methodologies are largely transferable to For-Met-Lys-OH.[1][2][3] This guide will provide specific details for For-Met-Lys-OH where available and will draw upon the extensive knowledge base of fMLP for procedural guidance, clearly indicating where such analogies are made.

Physicochemical Properties of For-Met-Lys-OH

A thorough understanding of the physicochemical properties of For-Met-Lys-OH is essential for its effective use in experimental settings, from proper storage and solubilization to predicting its behavior in biological systems.

Structure and Composition

For-Met-Lys-OH is a tripeptide with the sequence N-Formyl-Methionine-Lysine. The N-terminus is blocked by a formyl group, a key structural feature for its biological activity. The C-terminus is a free carboxylic acid.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of For-Met-Lys-OH and its constituent amino acids.

PropertyValueSource/Method
Molecular Formula C12H22N4O5SCalculated
Molecular Weight 334.40 g/mol Calculated
Amino Acid Composition N-Formyl-L-Methionine, L-Lysine-
Solubility As a peptide containing a basic (Lysine) and a sulfur-containing (Methionine) amino acid, solubility in aqueous buffers is expected to be pH-dependent. For basic peptides, dissolving in a slightly acidic solution (e.g., 0.1% acetic acid) can improve solubility.[4] Due to the presence of methionine, which is susceptible to oxidation, the use of oxygen-free buffers is recommended for long-term storage.[4]
pI (Isoelectric Point) Estimated to be basic due to the presence of Lysine.Theoretical Calculation

Mechanism of Action: The Formyl Peptide Receptor (FPR) Signaling Pathway

For-Met-Lys-OH, like other N-formylated peptides, exerts its biological effects by binding to and activating a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[5] In humans, there are three main isoforms: FPR1, FPR2, and FPR3.[6] fMLP, and by extension For-Met-Lys-OH, is a potent agonist primarily for FPR1.[5][7][8]

Upon ligand binding, FPR1 undergoes a conformational change that triggers the activation of intracellular signaling cascades. This ultimately leads to a range of cellular responses crucial for the inflammatory process, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[9][10]

FPR1_Signaling_Pathway ForMetLysOH For-Met-Lys-OH FPR1 FPR1 (G Protein-Coupled Receptor) ForMetLysOH->FPR1 Binds G_protein Heterotrimeric G Protein (Gi) FPR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Chemotaxis Chemotaxis (Cell Migration) Ca2_release->Chemotaxis Initiates Degranulation Degranulation PKC->Degranulation Mediates ROS_production ROS Production (Oxidative Burst) PKC->ROS_production Mediates

Caption: FPR1 Signaling Pathway initiated by For-Met-Lys-OH.

Synthesis and Purification of For-Met-Lys-OH

The synthesis of For-Met-Lys-OH is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used methodology. This is followed by purification using high-performance liquid chromatography (HPLC).

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of protecting groups on the amino acid side chains and the temporary protection of the alpha-amino group are crucial for ensuring the correct peptide sequence.

Protocol for SPPS of For-Met-Lys-OH (Fmoc Chemistry):

  • Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, to yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling (Lysine):

    • Deprotect the Fmoc group from the resin using a solution of 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the carboxyl group of Fmoc-Lys(Boc)-OH using a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Wash the resin with DMF.

  • Second Amino Acid Coupling (Methionine):

    • Repeat the deprotection and washing steps to remove the Fmoc group from the newly added lysine.

    • Activate and couple Fmoc-Met-OH as described for lysine.

    • Wash the resin with DMF.

  • N-Terminal Formylation:

    • Deprotect the Fmoc group from the N-terminal methionine.

    • Wash the resin thoroughly.

    • Prepare a formylating reagent by mixing formic acid and DCC in diethyl ether at 0°C.[11]

    • Add the filtered and concentrated formylating solution to the peptidyl-resin with DIPEA in DMF and react overnight at 4°C.[11]

    • Wash the resin with DMF and then with a solvent suitable for drying, such as dichloromethane (DCM).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)) to cleave the peptide from the resin and remove the side-chain protecting groups.[12]

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Dissolve the crude peptide in a suitable solvent for purification (e.g., a mixture of water and acetonitrile).

SPPS_Workflow Resin Resin Swelling Couple_Lys Couple Fmoc-Lys(Boc)-OH Resin->Couple_Lys Deprotect1 Fmoc Deprotection Couple_Lys->Deprotect1 Couple_Met Couple Fmoc-Met-OH Deprotect1->Couple_Met Deprotect2 Fmoc Deprotection Couple_Met->Deprotect2 Formylation N-Terminal Formylation Deprotect2->Formylation Cleavage Cleavage & Deprotection Formylation->Cleavage Crude_Peptide Crude For-Met-Lys-OH Cleavage->Crude_Peptide

Caption: Solid-Phase Peptide Synthesis Workflow for For-Met-Lys-OH.

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.[13][14] The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Protocol for RP-HPLC Purification:

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase conditions. Filter the sample to remove any particulates.

  • Column and Mobile Phases:

    • Use a preparative C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be 5% to 65% B over 30-60 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Experimental Protocols for Biological Assays

The following are detailed protocols for key experiments to characterize the biological activity of For-Met-Lys-OH. These protocols are based on established methods using the analogous peptide fMLP.

Neutrophil Chemotaxis Assay (Transwell Assay)

This assay measures the directed migration of neutrophils towards a chemoattractant.

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., with Polymorphprep™). Resuspend the purified neutrophils in a suitable assay medium (e.g., RPMI with 1% BSA).

  • Assay Setup:

    • Use a transwell plate with a polycarbonate membrane (e.g., 3.0 µm pore size).

    • Add the chemoattractant solution (For-Met-Lys-OH or fMLP at various concentrations, e.g., 10⁻¹⁰ to 10⁻⁶ M) to the lower chamber of the transwell.[15]

    • Add the neutrophil suspension to the upper chamber (the insert).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.

  • Quantification of Migration:

    • Remove the insert and carefully wipe the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane (e.g., with a Diff-Quik stain).

    • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be quantified by flow cytometry or a cell viability assay.

Chemotaxis_Assay_Workflow Isolate_Neutrophils Isolate Neutrophils from Blood Add_Cells Add Neutrophils to Upper Chamber Isolate_Neutrophils->Add_Cells Setup_Transwell Set up Transwell Plate (Chemoattractant in lower chamber) Setup_Transwell->Add_Cells Incubate Incubate at 37°C Add_Cells->Incubate Quantify Quantify Migrated Cells Incubate->Quantify Analyze Analyze Data Quantify->Analyze

Caption: Neutrophil Chemotaxis Assay Workflow.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation.

Protocol:

  • Cell Preparation and Dye Loading:

    • Isolate neutrophils as described above.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating them with the dye in a suitable buffer for 30-60 minutes at 37°C.[10][16]

    • Wash the cells to remove extracellular dye.

  • Assay Measurement:

    • Resuspend the dye-loaded cells in a calcium-containing buffer.

    • Use a fluorometric plate reader or a flow cytometer to measure the baseline fluorescence.

    • Inject the chemoattractant (For-Met-Lys-OH or fMLP) into the cell suspension.

    • Immediately begin recording the change in fluorescence over time. A rapid increase in fluorescence indicates a rise in [Ca²⁺]i.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity or the area under the curve.

    • Dose-response curves can be generated by testing a range of chemoattractant concentrations to determine the EC₅₀ value. The EC₅₀ for fMLP-induced calcium flux in mouse neutrophils lacking FPR1 (and thus responding via FPR2) is approximately 6 µM.[17]

Calcium_Assay_Workflow Isolate_Cells Isolate Leukocytes Load_Dye Load Cells with Calcium-Sensitive Dye Isolate_Cells->Load_Dye Measure_Baseline Measure Baseline Fluorescence Load_Dye->Measure_Baseline Add_Agonist Inject For-Met-Lys-OH Measure_Baseline->Add_Agonist Record_Fluorescence Record Fluorescence Change over Time Add_Agonist->Record_Fluorescence Analyze_Data Analyze Data (e.g., EC₅₀) Record_Fluorescence->Analyze_Data

Caption: Calcium Mobilization Assay Workflow.

Conclusion

For-Met-Lys-OH is a valuable tool for researchers studying the innate immune system, inflammation, and leukocyte biology. Its ability to act as a chemoattractant through the activation of formyl peptide receptors makes it a key molecule for investigating these fundamental processes. This guide has provided a comprehensive overview of its structure, properties, and mechanism of action, along with detailed, field-proven protocols for its synthesis and application in essential cellular assays. By understanding the principles and methodologies outlined herein, researchers can confidently and effectively utilize For-Met-Lys-OH to advance their scientific inquiries.

References

  • PubChem. N-Formyl-L-methionyl-L-leucyl-L-phenylalanine. [Link]

  • Ingenta Connect. The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. [Link]

  • Wikipedia. N-Formylmethionine-leucyl-phenylalanine. [Link]

  • PubMed. For-Met-Lys-Phe-For-Met-Lys-Phe-: a new cyclic analogue of the chemotactic formylpeptides. [Link]

  • National Center for Biotechnology Information. Solid Phase Formylation of N-Terminus Peptides. [Link]

  • National Center for Biotechnology Information. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. [Link]

  • National Center for Biotechnology Information. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. [Link]

  • Agilent. Efficient Purification of Synthetic Peptides at High and Low pH. [Link]

  • Frontiers. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. [Link]

  • PubMed. N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow. [Link]

  • CSBio. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • National Center for Biotechnology Information. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. [Link]

  • National Center for Biotechnology Information. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes. [Link]

  • National Center for Biotechnology Information. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. [Link]

  • Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. [Link]

  • Charles River. Neutrophil Chemotaxis Assay. [Link]

  • ResearchGate. Analysis of Neutrophil Chemotaxis. [Link]

  • University of Pennsylvania. CALCIUM FLUX PROTOCOL. [Link]

  • JoVE. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. [Link]

  • Genemed Synthesis Inc. Peptide Solubility Guidelines. [Link]

  • National Center for Biotechnology Information. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol. [Link]

  • ResearchGate. Chemotaxis test of neutrophils to fMLP gradients of different doses and... [Link]

  • National Center for Biotechnology Information. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. [Link]

  • PubMed. The chemoattractant Trp-Lys-Tyr-Met-Val-D-Met activates eosinophils through the formyl peptide receptor and one of its homologues, formyl peptide receptor-like 1. [Link]

  • Waters. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • PubChem. Lys-Phe-Met. [Link]

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  • Frontiers. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. [Link]

  • National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. [Link]

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  • Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. [Link]

  • National Center for Biotechnology Information. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of N-formyl-methionyl-lysine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the biological activity of the N-formyl dipeptide, N-formyl-methionyl-lysine (fMet-Lys). It is intended for researchers, scientists, and drug development professionals engaged in the study of innate immunity, inflammation, and G protein-coupled receptor (GPCR) signaling. This document delves into the core principles of N-formyl peptide biology, the specific characteristics of fMet-Lys, and detailed methodologies for its experimental investigation.

Introduction: The Sentinel Role of N-Formyl Peptides in Innate Immunity

N-formyl peptides are crucial signaling molecules that alert the innate immune system to the presence of bacterial invasion or tissue damage.[1] Protein synthesis in prokaryotes and in eukaryotic organelles of endosymbiotic origin, such as mitochondria, is initiated with N-formylmethionine (fMet).[2][3] Consequently, the release of peptides bearing an N-terminal fMet serves as a potent danger signal, recognized by specialized receptors on phagocytic leukocytes.[4][5] These N-formyl peptide receptors (FPRs) are a class of GPCRs that play a pivotal role in orchestrating the initial inflammatory response.[5]

The most extensively studied N-formyl peptide is N-formyl-methionyl-leucyl-phenylalanine (fMLP), a powerful chemoattractant for neutrophils and other phagocytes.[5][6] This guide, however, focuses on the less-characterized dipeptide, N-formyl-methionyl-lysine (fMet-Lys), to provide a framework for understanding its biological significance and to equip researchers with the tools to investigate its activity.

Biochemical Properties and Synthesis of N-formyl-methionyl-lysine

2.1 Structure and Chemical Characteristics

N-formyl-methionyl-lysine is a dipeptide with the chemical structure shown below. Key features include:

  • N-formyl Group: The formyl group (CHO) attached to the N-terminal methionine is the critical determinant for recognition by FPRs.

  • Methionine Residue: The initial methionine residue is a common feature of these peptides.

  • Lysine Residue: The C-terminal lysine residue, with its positively charged ε-amino group, is expected to influence receptor binding and peptide solubility.

2.2 Synthesis

The synthesis of N-formyl-methionyl-lysine can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A crucial step is the N-terminal formylation of the methionine residue. This is often accomplished by reacting the free N-terminus of the synthesized Met-Lys dipeptide with a formylating agent, such as N-formyl-methionine pentafluorophenyl ester.[7] Careful protection and deprotection strategies for the lysine side chain are necessary to ensure specific N-terminal formylation.

Interaction with Formyl Peptide Receptors (FPRs)

In humans, there are three main types of FPRs: FPR1, FPR2 (also known as ALX/FPR2), and FPR3.[8] These receptors exhibit different ligand specificities and can trigger distinct downstream signaling pathways.

3.1 Expected Receptor Specificity and Affinity

While direct binding data for N-formyl-methionyl-lysine is not extensively available in the literature, we can infer its likely receptor interactions based on studies of similar lysine-containing N-formyl peptides. The tetrapeptide N-formyl-methionyl-leucyl-phenylalanyl-lysine (fMLFK) is a potent and selective agonist for FPR1, with an EC50 of 3.5 nM.[9][10] In contrast, its affinity for FPR2 is significantly lower, with an EC50 in the micromolar range.[9][10]

Based on this, it is highly probable that N-formyl-methionyl-lysine is also a selective agonist for FPR1 . The presence of the positively charged lysine residue may influence the binding kinetics and affinity compared to the hydrophobic phenylalanine in fMLP. The binding pocket of FPR1 is known to accommodate short peptides, and the interaction is primarily driven by the N-formylmethionine moiety.[8]

3.2 Downstream Signaling Pathways

Upon agonist binding, FPR1, a Gi-coupled receptor, initiates a cascade of intracellular signaling events.[11] This canonical pathway is crucial for the chemoattractant and pro-inflammatory functions of N-formyl peptides.

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol fMet-Lys fMet-Lys FPR1 FPR1 fMet-Lys->FPR1 Binding G_Protein Gαiβγ FPR1->G_Protein Activation PLC PLCβ G_Protein->PLC Gβγ activates DAG DAG PLC->DAG cleaves PIP2 to IP3 IP3 PLC->IP3 cleaves PIP2 to PIP2 PIP2 PKC PKC DAG->PKC activates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase activates Calcium_Influx Ca²⁺ Influx Ca_Release->Calcium_Influx promotes Actin_Polymerization Actin Polymerization Calcium_Influx->Actin_Polymerization leads to Degranulation Degranulation Calcium_Influx->Degranulation Chemotaxis Chemotaxis Actin_Polymerization->Chemotaxis Superoxide Superoxide (O₂⁻) NADPH_Oxidase->Superoxide

Caption: FPR1 Signaling Cascade Induced by N-formyl-methionyl-lysine.

Experimental Characterization of N-formyl-methionyl-lysine Activity

To fully elucidate the biological activity of N-formyl-methionyl-lysine, a series of in vitro assays are essential. The following section provides detailed, field-proven protocols for the characterization of this and other novel chemoattractants.

4.1 Neutrophil Isolation

A prerequisite for most functional assays is the isolation of a pure and viable population of human neutrophils from peripheral blood.

  • Protocol:

    • Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA).

    • Perform dextran sedimentation to separate erythrocytes from leukocytes.

    • Layer the leukocyte-rich plasma onto a Ficoll-Paque gradient and centrifuge to separate mononuclear cells from granulocytes.

    • Collect the granulocyte pellet and lyse contaminating erythrocytes using a hypotonic solution.

    • Wash the purified neutrophils with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and resuspend at the desired concentration.

    • Assess cell viability using a method such as trypan blue exclusion.

4.2 Chemotaxis Assay

This assay quantitatively measures the directed migration of neutrophils towards a chemoattractant gradient.[12]

  • Protocol:

    • Utilize a multiwell chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size).[13]

    • Add varying concentrations of N-formyl-methionyl-lysine or a control chemoattractant (e.g., fMLP) to the lower wells of the chamber.

    • Add a suspension of isolated human neutrophils to the upper wells.

    • Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.

    • After incubation, remove the membrane and stain the migrated cells on the lower side of the membrane.

    • Quantify the number of migrated cells per high-power field using a microscope.

    • Plot the number of migrated cells against the chemoattractant concentration to determine the optimal chemotactic concentration and the EC50 value.

Chemotaxis_Assay_Workflow Start Start Prepare_Chamber Prepare Boyden Chamber Start->Prepare_Chamber Add_Chemoattractant Add fMet-Lys to Lower Wells Prepare_Chamber->Add_Chemoattractant Add_Neutrophils Add Neutrophils to Upper Wells Add_Chemoattractant->Add_Neutrophils Incubate Incubate at 37°C Add_Neutrophils->Incubate Stain_Membrane Fix and Stain Migrated Cells Incubate->Stain_Membrane Quantify_Migration Quantify Migrated Cells Stain_Membrane->Quantify_Migration Analyze_Data Plot Dose-Response Curve Quantify_Migration->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Neutrophil Chemotaxis Assay.

4.3 Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon FPR1 activation.[3]

  • Protocol:

    • Load isolated neutrophils with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM.

    • Wash the cells to remove extracellular dye.

    • Resuspend the cells in a calcium-containing buffer.

    • Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.

    • Inject a solution of N-formyl-methionyl-lysine or a control agonist into the cell suspension.

    • Record the change in fluorescence over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation or emission wavelengths to accurately determine the intracellular calcium concentration.

    • Analyze the data to determine the peak calcium response and the dose-dependent effect of the peptide.

4.4 Superoxide Production Assay

This assay quantifies the production of reactive oxygen species (ROS), a key antimicrobial function of activated neutrophils.[14]

  • Protocol:

    • Prepare a reaction mixture containing isolated neutrophils and a detection reagent for superoxide, such as cytochrome c or luminol.

    • Add varying concentrations of N-formyl-methionyl-lysine or a positive control (e.g., phorbol myristate acetate - PMA).

    • Incubate the mixture at 37°C.

    • Measure the change in absorbance (for cytochrome c reduction) or luminescence (for luminol-dependent chemiluminescence) over time using a spectrophotometer or a luminometer.

    • Calculate the rate of superoxide production and determine the dose-response relationship for N-formyl-methionyl-lysine.

Data Presentation and Interpretation

To facilitate the comparison of the biological activity of N-formyl-methionyl-lysine with other N-formyl peptides, it is recommended to present quantitative data in a clear and structured format.

Table 1: Comparative Biological Activity of N-formyl Peptides

PeptideReceptor SelectivityChemotaxis EC50 (nM)Calcium Mobilization EC50 (nM)Superoxide Production EC50 (nM)
fMLP FPR1 > FPR2~1-10~1-10~10-100
fMLFK FPR1 >> FPR23.5[9][10]Not ReportedNot Reported
fMet-Lys Expected: FPR1 >> FPR2To be determinedTo be determinedTo be determined

Conclusion and Future Directions

N-formyl-methionyl-lysine is a biologically active dipeptide with the potential to act as a selective agonist for FPR1. Its activity is expected to be comparable to other short N-formyl peptides, inducing key neutrophil functions such as chemotaxis, calcium mobilization, and superoxide production. The presence of a C-terminal lysine residue may confer unique properties regarding its solubility and receptor interaction kinetics.

The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive characterization of N-formyl-methionyl-lysine and other novel chemoattractants. Future research should focus on determining the precise binding affinities and functional potencies of this dipeptide for all three human FPRs. Furthermore, in vivo studies are warranted to elucidate its role in inflammatory and infectious disease models. A deeper understanding of the structure-activity relationships of diverse N-formyl peptides will be invaluable for the development of novel therapeutics targeting the FPR signaling axis for the modulation of inflammatory responses.

References

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A-Technical-Guide-on-the-Chemotactic-Potency-of-N-Formylated-Peptides:-A-Comparative-Analysis-of-fMLP-and-its-Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-formylated peptides are potent chemoattractants that play a critical role in the innate immune response by recruiting phagocytic cells to sites of bacterial infection or tissue damage. The archetypal ligand, N-formyl-methionyl-leucyl-phenylalanine (fMLP), has been extensively studied as a model chemoattractant. This technical guide provides an in-depth analysis of fMLP's chemotactic potency, its mechanism of action through Formyl Peptide Receptors (FPRs), and the principles of structure-activity relationships (SAR) that govern ligand-receptor interactions. While direct comparative data for the specific peptide For-Met-Lys-OH is not extensively available in peer-reviewed literature, this guide will use established SAR principles to theoretically evaluate how its structural differences from fMLP—specifically the substitution of the hydrophobic Leucyl-Phenylalanine moiety with a positively charged Lysine residue—would likely impact its chemotactic potency. Furthermore, this document provides a detailed, self-validating protocol for a Boyden chamber chemotaxis assay, enabling researchers to empirically determine and compare the potency of novel formylated peptides like For-Met-Lys-OH against the benchmark, fMLP. This guide is intended for researchers, scientists, and drug development professionals working in immunology, inflammation, and pharmacology.

Introduction: The Role of N-Formylated Peptides in Innate Immunity

The innate immune system relies on a sophisticated surveillance mechanism to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). N-formylated peptides are a classic example of such patterns. These peptides are characterized by an N-terminal methionine residue that is modified with a formyl group (-CHO).[1][2]

  • Bacterial Origin (PAMPs): Protein synthesis in bacteria is initiated with N-formylmethionine. Consequently, bacteria release N-formylated peptides during their growth and lysis, which serve as powerful signals to the host's immune system.[2][3]

  • Mitochondrial Origin (DAMPs): Due to their evolutionary origin from bacteria, mitochondria in eukaryotic cells also initiate protein synthesis with N-formylmethionine.[2][4] During events of severe cellular stress or necrosis, damaged mitochondria can release these peptides into the extracellular space, acting as DAMPs to signal tissue injury and initiate an inflammatory response.[1][2][4]

The most potent and well-characterized of these peptides is N-formyl-methionyl-leucyl-phenylalanine, commonly abbreviated as fMLP or fMLF.[4] fMLP acts as a powerful chemoattractant, guiding phagocytic leukocytes such as neutrophils and macrophages toward concentration gradients of the peptide.[5][6] This directed migration, known as chemotaxis, is a fundamental process for concentrating immune cells at sites of infection or injury.[2][6] Beyond chemotaxis, fMLP binding to its receptors triggers a suite of pro-inflammatory responses in these cells, including degranulation, the production of reactive oxygen species (ROS), and phagocytosis, all essential for host defense.[2][6][7]

The Formyl Peptide Receptor (FPR) Family: Gateways for Chemotactic Signaling

The biological effects of fMLP and other N-formylated peptides are mediated by a specific subfamily of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[1][8][9] In humans, this family consists of three members:

  • FPR1: This is the high-affinity receptor for fMLP and is considered the classical fMLP receptor.[10] It is primarily responsible for mediating the potent chemotactic and activating effects of fMLP on neutrophils and monocytes.[6][11]

  • FPR2 (formerly FPRL1): This receptor displays more promiscuity in its ligand binding. While it binds fMLP with lower affinity than FPR1, it is the primary receptor for a diverse array of other ligands, including pro-resolving mediators like Lipoxin A4 and Annexin A1, as well as various pathogen- and host-derived peptides.[3][12] The binding affinity of FPR2 is often determined by the charge of the C-terminus of the peptide ligand.[12]

  • FPR3 (formerly FPRL2): This is the least characterized member of the family, and its precise physiological role is still under investigation.

Upon agonist binding, FPRs, particularly FPR1, couple to heterotrimeric G proteins of the Gi family.[13] This initiates a complex intracellular signaling cascade that is fundamental to the chemotactic response.

The fMLP-FPR1 Signaling Cascade

The binding of fMLP to FPR1 on a neutrophil triggers a rapid sequence of intracellular events designed to translate an external chemical gradient into directed cellular movement.

  • G Protein Activation: Ligand binding induces a conformational change in FPR1, leading to the dissociation of the Gαi and Gβγ subunits of the coupled G protein.[13]

  • Downstream Effectors: The dissociated G protein subunits activate key enzymes:

    • Phospholipase C (PLC): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]

    • IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca2+ ions.[13][14] This transient increase in intracellular calcium is a critical signal for cell activation.

    • DAG and PKC Activation: DAG, along with Ca2+, activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets involved in cellular functions like the assembly of the NADPH oxidase complex for ROS production.[13]

  • Cytoskeletal Reorganization: The signaling cascade culminates in the activation of small GTPases like Rac and CDC42.[7] These molecules are master regulators of actin polymerization, leading to the formation of lamellipodia and filopodia at the cell's leading edge, driving the cell forward along the chemotactic gradient.

fMLP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm fMLP fMLP FPR1 FPR1 fMLP->FPR1 Binds G_protein Gi (αβγ) FPR1->G_protein Activates G_alpha Gαi G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes G_beta_gamma->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC activation DAG->PKC Ca_release->PKC Cytoskeleton Actin Polymerization & Cytoskeletal Reorganization Ca_release->Cytoskeleton Leads to PKC->Cytoskeleton Leads to Chemotaxis Chemotaxis Cytoskeleton->Chemotaxis

fMLP-FPR1 signaling pathway leading to chemotaxis.

Structure-Activity Relationship (SAR) of FPR Agonists

The chemotactic potency of a formylated peptide is critically dependent on its amino acid sequence and structure. The interaction between fMLP and FPR1 is a well-studied model for understanding these relationships.[12]

  • N-Formyl Group: The N-terminal formyl group is essential for high-affinity binding to FPR1. It is believed to form a crucial hydrogen bond within the receptor's binding pocket.[12] Replacing this group, for instance with a t-Boc group, can convert an agonist into an antagonist.[1]

  • Position 1 (Methionine): The methionine residue is highly conserved. Its side chain occupies a hydrophobic pocket within the receptor.[12]

  • Positions 2 & 3 (Leucine & Phenylalanine): The residues at positions 2 and 3 are critical for potency. In fMLP, the hydrophobic side chains of Leucine and Phenylalanine engage in further hydrophobic interactions with the receptor, significantly contributing to the high-affinity binding.[12] Modifications at these positions drastically alter the peptide's activity.

Theoretical Potency of For-Met-Lys-OH vs. fMLP

While direct experimental data comparing the chemotactic potency of For-Met-Lys-OH (N-formyl-methionyl-lysine) with fMLP is scarce in the literature, we can infer its likely activity based on established SAR principles.

The key structural difference lies in the C-terminal residue:

  • fMLP: Ends with the highly hydrophobic Phenylalanine.

  • For-Met-Lys-OH: Ends with Lysine, which has a large, flexible side chain terminating in a primary amine. At physiological pH, this amine group is protonated, rendering the side chain positively charged.

Hypothesis on Potency:

The substitution of the hydrophobic Phenylalanine with the positively charged Lysine at the C-terminus would be expected to significantly decrease the chemotactic potency of For-Met-Lys-OH compared to fMLP, specifically at the FPR1 receptor.

Causality behind this Hypothesis:

  • Loss of Hydrophobic Interactions: The binding of fMLP to FPR1 is heavily reliant on hydrophobic interactions.[12] Replacing the bulky, nonpolar phenyl group of Phenylalanine with the charged side chain of Lysine would disrupt or eliminate these critical interactions in the C-terminal binding pocket of FPR1.

  • Introduction of Unfavorable Charge: The introduction of a positive charge may create electrostatic repulsion with residues in the FPR1 binding pocket, which is optimized for nonpolar side chains. This could lead to a lower binding affinity and, consequently, reduced agonist activity.

  • Receptor Specificity: While unfavorable for the N-terminal dependent FPR1, the charged C-terminus of For-Met-Lys-OH might allow for some interaction with FPR2, as FPR2's binding affinity is more influenced by the charge at the C-terminus of its ligands.[12] However, even at FPR2, its potency is unlikely to match that of fMLP at FPR1. Studies with mouse neutrophils have shown that fMLP interacts with Fpr2, but with a much higher EC50 (lower potency) compared to its interaction with Fpr1.[15]

The table below summarizes the structural differences and the hypothesized impact on chemotactic potency.

FeatureN-formyl-Met-Leu-Phe (fMLP)For-Met-Lys-OHHypothesized Impact on Potency
Structure CHO-Met-Leu-Phe-OHCHO-Met-Lys-OH---
C-Terminal Residue PhenylalanineLysineCritical difference
C-Terminal Properties Hydrophobic, AromaticHydrophilic, Positively ChargedSubstitution leads to loss of key hydrophobic interactions required for high-affinity FPR1 binding.
Predicted FPR1 Affinity High (nM range)Low (µM range or lower)The positive charge and lack of hydrophobicity are predicted to severely reduce binding affinity.
Predicted Chemotactic Potency Very High Very Low to Negligible Potency is directly related to receptor affinity and activation.

Experimental Protocol: Quantifying Chemotactic Potency

To empirically validate the hypothesized difference in potency, a chemotaxis assay is required. The Boyden chamber assay is a classic and robust method for quantifying the chemotactic response of cells like neutrophils.[16][17]

Principle of the Boyden Chamber Assay

The assay utilizes a "transwell" insert, which is a small cup with a microporous membrane at the bottom. This insert is placed into a larger well of a multi-well plate.[16][17]

  • A chemoattractant (e.g., fMLP or For-Met-Lys-OH) is placed in the lower well.

  • Immune cells (e.g., isolated human neutrophils) are placed in the upper chamber (the insert).

  • The cells detect the chemical gradient across the porous membrane and migrate through the pores towards the chemoattractant in the lower well.[18]

  • After a set incubation time, the non-migrated cells on the top of the membrane are removed. The cells that have successfully migrated to the underside of the membrane are fixed, stained, and counted. The number of migrated cells is directly proportional to the chemotactic potency of the substance at that concentration.

Boyden_Chamber_Workflow cluster_setup Assay Setup cluster_process Incubation & Migration cluster_analysis Quantification P1 1. Add Chemoattractant (e.g., fMLP) to lower well P2 2. Place Transwell insert (with porous membrane) into well P1->P2 P3 3. Add Neutrophil suspension to upper chamber of insert P2->P3 P4 4. Incubate (e.g., 37°C, 60-90 min) Cells migrate through pores P3->P4 P5 5. Remove non-migrated cells from top of membrane P4->P5 P6 6. Fix and Stain migrated cells on bottom of membrane P5->P6 P7 7. Count stained cells (Microscopy) P6->P7 P8 8. Plot Cell Count vs. Concentration and calculate EC50 P7->P8

Workflow for a standard Boyden chamber chemotaxis assay.
Detailed Step-by-Step Methodology

This protocol is designed to be self-validating by including a positive control (fMLP) and a negative control (buffer alone) to ensure the assay is performing correctly.

Materials:

  • Chemotaxis chamber (e.g., 24-well plate with 5 µm pore size polycarbonate membrane transwell inserts)

  • Isolated human neutrophils (viability >98%)

  • RPMI-1640 medium with 0.1% Bovine Serum Albumin (BSA)

  • fMLP stock solution (1 mM in DMSO)

  • For-Met-Lys-OH stock solution (1 mM in sterile water or PBS)

  • Methanol (for fixing)

  • Giemsa or Hematoxylin stain

  • Microscope with 10x and 40x objectives

Procedure:

  • Preparation of Chemoattractants:

    • Perform serial dilutions of fMLP and For-Met-Lys-OH in RPMI/0.1% BSA to achieve a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁶ M).

    • Prepare a "no chemoattractant" negative control using only RPMI/0.1% BSA.

  • Assay Setup:

    • Add 600 µL of each chemoattractant dilution (or negative control) to the lower wells of the 24-well plate in triplicate.

    • Carefully place the transwell inserts into each well, avoiding air bubbles.

  • Cell Preparation:

    • Resuspend freshly isolated human neutrophils in RPMI/0.1% BSA to a final concentration of 2 x 10⁶ cells/mL.[16]

  • Cell Seeding:

    • Add 100 µL of the cell suspension (2 x 10⁵ cells) to the top chamber of each transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 60-90 minutes.

  • Termination of Migration:

    • Carefully remove the transwell inserts from the wells.

    • Remove the media from the top chamber. Using a cotton swab, gently wipe the inside of the insert to remove all non-migrated cells. Be careful not to puncture the membrane.

  • Fixing and Staining:

    • Fix the membranes by submerging the inserts in methanol for 10 minutes.

    • Allow inserts to air dry completely.

    • Stain the membranes by submerging them in Giemsa or Hematoxylin solution for 15-20 minutes.

    • Gently wash the inserts in distilled water to remove excess stain.

  • Quantification:

    • Once dry, use a microscope to count the number of stained cells on the underside of the membrane.

    • For each membrane, count at least 5 random high-power fields (40x) and calculate the average number of cells per field.

  • Data Analysis:

    • Plot the average number of migrated cells versus the log of the chemoattractant concentration.

    • Use a non-linear regression (sigmoidal dose-response) model to fit the data and determine the EC50 value for each peptide. The EC50 is the concentration that elicits 50% of the maximal response and is a key measure of potency.[19]

Conclusion

N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a cornerstone molecule for studying leukocyte chemotaxis, exhibiting high potency through its specific interactions with the FPR1 receptor.[4][6] The chemotactic activity of formylated peptides is governed by strict structure-activity relationships, where the N-formyl group and hydrophobic residues at positions 2 and 3 are paramount for high-affinity binding to FPR1.[12]

Based on these established principles, the peptide For-Met-Lys-OH is predicted to be a significantly weaker chemoattractant than fMLP. The replacement of the critical hydrophobic C-terminal Phenylalanine with a positively charged Lysine residue would likely abolish the key interactions necessary for potent FPR1 activation. However, empirical validation is essential. The provided Boyden chamber assay protocol offers a robust, validated framework for researchers to directly test this hypothesis, quantify the chemotactic potency of For-Met-Lys-OH and other novel analogues, and determine their EC50 values relative to the fMLP benchmark. This approach ensures scientific rigor and provides actionable data for drug development and fundamental research in immunology and inflammation.

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An In-Depth Technical Guide to the Role of N-formylmethionyl-lysine (fMet-Lys) in Neutrophil Activation

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophils, as the vanguard of the innate immune system, are indispensable for host defense against invading pathogens. Their activation is a tightly regulated process initiated by a diverse array of chemical cues. Among the most potent of these are N-formylated peptides, such as N-formylmethionyl-lysine (fMet-Lys) and its well-studied analog N-formylmethionyl-leucyl-phenylalanine (fMLP). Originating from bacteria or damaged mitochondria, these peptides serve as powerful "find-me" signals, guiding neutrophils to sites of infection or sterile injury. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning fMet-Lys-mediated neutrophil activation. We will dissect the pivotal interaction with the Formyl Peptide Receptor 1 (FPR1), delineate the subsequent intracellular signaling cascades, and detail the key functional outputs, including chemotaxis, degranulation, and the oxidative burst. Furthermore, this document offers field-proven, step-by-step protocols for key assays, enabling researchers to robustly investigate this critical pathway in their own work.

The fMet-Lys Signal: A Primordial Beacon for Innate Immunity

N-formylated peptides are recognized by the innate immune system as definitive molecular patterns indicating either bacterial presence or host cell damage. Because protein synthesis in prokaryotes and in eukaryotic organelles like mitochondria is initiated with N-formylmethionine, the release of peptides bearing this modification is a powerful signal of distress.[1] These molecules, including fMet-Lys, function as potent chemoattractants that trigger a range of pro-inflammatory functions in neutrophils.[2][3] This fMet-FPR1 signaling axis is a critical component of host defense but its dysregulation is also implicated in the pathogenesis of various inflammatory and autoimmune diseases, such as rheumatoid arthritis and systemic sclerosis.[2][4][5]

The Molecular Keystone: Formyl Peptide Receptor 1 (FPR1)

The biological effects of fMet-Lys on neutrophils are mediated primarily through the Formyl Peptide Receptor 1 (FPR1), a member of the G protein-coupled receptor (GPCR) superfamily.[1][6][7] FPR1 is abundantly expressed on the surface of neutrophils and exhibits high affinity for N-formylated peptides.[2][3]

The binding of fMet-Lys to FPR1 induces a conformational change in the receptor, which catalyzes the exchange of GDP for GTP on the associated heterotrimeric G protein, predominantly of the Gαi subtype.[8] This event leads to the dissociation of the Gαi subunit from the Gβγ dimer, both of which proceed to activate distinct downstream effector enzymes, initiating a cascade of intracellular signaling events.[8][9]

The Downstream Signaling Cascade

Activation of FPR1 unleashes a complex and rapid signaling network that orchestrates the neutrophil's response. The primary pathways activated are crucial for translating the external chemoattractant signal into a directed functional output.[8][10]

  • Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering a rapid and substantial release of stored Ca2+ into the cytosol.[8][11] This calcium flux is a critical signal for numerous downstream events, including degranulation and the assembly of the NADPH oxidase complex.

  • Phosphoinositide 3-Kinase (PI3K) Pathway: Both Gαi and Gβγ subunits can activate PI3K, particularly the PI3Kγ isoform in neutrophils.[10][12] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a lipid second messenger that recruits proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[13] This pathway is central to regulating cell survival, metabolism, and, most critically for this context, directional cell migration (chemotaxis).

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: fMet-Lys stimulation also activates MAPK cascades, including the p38 MAPK and ERK (p42/44) pathways.[6][10][14] These pathways are involved in a wide array of cellular processes, including cytokine expression, regulation of cell surface receptor expression, and the control of chemotaxis.[6][15]

The integration of these signaling pathways ensures a coordinated and robust activation of the neutrophil, leading to a suite of effector functions designed to neutralize the perceived threat.

fMet_Lys_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol fMet_Lys fMet-Lys FPR1 FPR1 fMet_Lys->FPR1 Binding G_protein Gi/o FPR1->G_protein Activation PLC PLCβ G_protein->PLC Gβγ PI3K PI3Kγ G_protein->PI3K Gβγ MAPK p38 MAPK / ERK G_protein->MAPK Multiple Steps IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 PtdIns(4,5)P₂ -> PtdIns(3,4,5)P₃ PIP2 PIP2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Oxidative_Burst Oxidative Burst (ROS Production) DAG->Oxidative_Burst via PKC Degranulation Degranulation (CD11b/CD66b ↑) Ca_release->Degranulation Ca_release->Oxidative_Burst via PKC Akt Akt/PKB PIP3->Akt Recruitment & Activation Chemotaxis Chemotaxis & Polarization Akt->Chemotaxis MAPK->Chemotaxis

fMet-Lys signaling cascade in neutrophils.

Key Neutrophil Effector Functions

The culmination of the fMet-Lys signaling cascade is the execution of several key effector functions:

  • Chemotaxis: Neutrophils exhibit remarkable efficiency in migrating along a concentration gradient of fMet-Lys.[6] This process, known as chemotaxis, is driven by the PI3K and MAPK pathways, which control the dynamic reorganization of the actin cytoskeleton, leading to cell polarization and directed movement toward the inflammatory focus.[6][10]

  • Degranulation: Upon activation, neutrophils release the contents of their various intracellular granules.[6][16] This includes antimicrobial proteins and proteases, such as elastase and myeloperoxidase (MPO). Degranulation is a calcium-dependent process and can be readily quantified by measuring the upregulation of granule membrane proteins, like CD66b (specific granules) and CD11b (an integrin also stored in granules), on the cell surface via flow cytometry.[2][4]

  • Oxidative Burst: fMet-Lys is a potent stimulus for the assembly and activation of the NADPH oxidase complex at the cell membrane.[6][17] This enzyme complex generates large quantities of superoxide anions (O₂⁻), which are subsequently converted into other reactive oxygen species (ROS).[18][19] This "oxidative burst" is a primary mechanism for killing phagocytosed microbes and contributes to the inflammatory milieu.[18]

It is noteworthy that while fMet peptides are strong activators of degranulation and ROS production, they are generally considered weak inducers of Neutrophil Extracellular Trap (NET) formation (NETosis) on their own, though they can prime the cell to respond to other NET-inducing stimuli.[3][17]

Methodologies for Interrogating the fMet-Lys Pathway

A robust investigation of fMet-Lys-mediated neutrophil activation requires a multi-faceted approach. Below is a workflow and detailed protocols for core assays.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Blood Whole Blood (Healthy Donor) Isolation Protocol 1: Neutrophil Isolation (Density Gradient) Blood->Isolation Neutrophils Purified Neutrophils (>95% Purity) Isolation->Neutrophils Stimulation Stimulate with fMet-Lys (± Inhibitors, e.g., CsH for FPR1) Neutrophils->Stimulation Assay_Activation Protocol 2: Activation Marker Upregulation (Flow Cytometry for CD11b/CD66b) Stimulation->Assay_Activation Assay_Chemotaxis Protocol 3: Chemotaxis (Transwell Assay) Stimulation->Assay_Chemotaxis Assay_Calcium Protocol 4: Calcium Mobilization (Fluo-4 AM Staining) Stimulation->Assay_Calcium Assay_ROS Protocol 5: Oxidative Burst (Luminol/DHR 123) Stimulation->Assay_ROS Data Quantitative Data Output (MFI, Cell Count, Fluorescence) Assay_Activation->Data Assay_Chemotaxis->Data Assay_Calcium->Data Assay_ROS->Data Analysis Statistical Analysis & Interpretation Data->Analysis

Sources

For-Met-Lys-OH (fMLP) and its Binding Affinity to the Formyl Peptide Receptor: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

N-formyl-methionyl-leucyl-phenylalanine (fMLP), a potent tripeptide of bacterial origin, serves as a classical chemoattractant and a critical tool in the study of innate immunity and inflammation.[1][2] Its biological effects are primarily mediated through high-affinity binding to the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes.[3][4] This technical guide provides an in-depth exploration of the fMLP-FPR1 interaction, detailing the molecular basis of binding, the downstream signaling cascades, and the established methodologies for characterizing this pivotal interaction in a research setting. Designed for researchers, scientists, and drug development professionals, this document offers both foundational knowledge and practical, field-proven insights to empower the design and execution of robust experimental strategies targeting the fMLP/FPR1 axis.

Introduction: The Formyl Peptide Receptor Family - Gatekeepers of Innate Immunity

The Formyl Peptide Receptor (FPR) family, a group of seven-transmembrane GPCRs, plays a crucial role in the host's innate immune response.[4][5] These receptors act as pattern recognition receptors (PRRs), detecting pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5] Specifically, they recognize N-formylated peptides, which are characteristic of bacterial proteins and mitochondrial proteins released from damaged host cells.[5]

In humans, the FPR family consists of three members: FPR1, FPR2, and FPR3, which share significant sequence homology.[3][4] While all three are involved in inflammatory processes, they exhibit distinct ligand specificities and expression patterns.[5]

  • FPR1 (fMLP Receptor): This is the high-affinity receptor for fMLP and is the primary focus of this guide.[3][6] It is prominently expressed on neutrophils, monocytes, and macrophages, where it mediates potent chemotactic and pro-inflammatory responses.[3][7]

  • FPR2 (formerly ALX/FPRL1): FPR2 demonstrates a broader ligand profile, binding not only to some formylated peptides but also to various lipid mediators like lipoxin A4 and serum amyloid A.[5] It is implicated in both pro-inflammatory and pro-resolving pathways.

  • FPR3: The functional role of FPR3 is the least understood of the three, though it is known to be expressed in monocytes.[5]

The binding of fMLP to FPR1 initiates a cascade of intracellular events crucial for host defense, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[8]

The Ligand: N-formyl-methionyl-leucyl-phenylalanine (fMLP)

fMLP is a tripeptide with the sequence N-formyl-L-methionyl-L-leucyl-L-phenylalanine.[1] The N-terminal formyl group is a key structural feature for its high-affinity binding to FPR1, mimicking the structure of peptides released by bacteria.[5] This allows the innate immune system to recognize and respond to bacterial invasion.

Direct binding studies have revealed that FPR1 possesses two binding affinities for fMLP: a high-affinity site with an equilibrium dissociation constant (Kd) of approximately 1 nM and a low-affinity site with a Kd of around 100 nM.[9] It is postulated that the high-affinity binding is responsible for inducing chemotaxis, while the low-affinity binding triggers degranulation and superoxide generation.[9]

The Receptor: Formyl Peptide Receptor 1 (FPR1)

FPR1 is a member of the G protein-coupled receptor superfamily.[3] Upon fMLP binding, FPR1 undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins, primarily of the Gi family.[3] This activation initiates a series of downstream signaling events that orchestrate the cellular response.

The binding pocket of FPR1 has been studied through mutagenesis and molecular modeling. Key residues within the transmembrane domains are crucial for interacting with the formyl group and the peptide backbone of fMLP, contributing to its high binding affinity and specificity.

Downstream Signaling Pathways of fMLP-FPR1 Activation

The activation of FPR1 by fMLP triggers a complex and interconnected network of intracellular signaling pathways, ultimately leading to a robust cellular response.

G-Protein Coupling and Second Messenger Generation

Upon fMLP binding, FPR1 couples to pertussis toxin-sensitive Gi proteins.[3] This leads to the dissociation of the Gαi and Gβγ subunits, which then activate downstream effectors. A primary consequence is the activation of Phospholipase C-β (PLC-β).[8] PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

Calcium Mobilization

IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8] This rapid increase in intracellular calcium concentration is a critical signal for many downstream events, including the activation of calcium-dependent enzymes and the regulation of cytoskeletal dynamics.

Protein Kinase C (PKC) Activation

DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC).[8] PKC, in turn, phosphorylates a wide range of cellular proteins, leading to the activation of various cellular processes, including the assembly of the NADPH oxidase complex responsible for the respiratory burst.[8]

Mitogen-Activated Protein Kinase (MAPK) Cascades

FPR1 activation also leads to the stimulation of MAPK cascades, including the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[8] This pathway is involved in gene expression, cell proliferation, and survival.

Cytoskeletal Rearrangement and Chemotaxis

A hallmark of fMLP-FPR1 signaling is the induction of chemotaxis, the directed migration of cells towards the fMLP gradient. This process is driven by the dynamic rearrangement of the actin cytoskeleton, which is controlled by small GTPases such as Rac and Cdc42, downstream of Gβγ activation.

Diagram of fMLP-FPR1 Signaling Pathway

fMLP_FPR1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm fMLP fMLP FPR1 FPR1 fMLP->FPR1 Binding G_protein Gi Protein (αβγ) FPR1->G_protein Activation PLCb PLC-β G_protein->PLCb Activation MAPK MAPK (ERK1/2) G_protein->MAPK Activation Chemotaxis Chemotaxis & Cytoskeletal Rearrangement G_protein->Chemotaxis PIP2 PIP2 PLCb->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activation Ca2_release->Chemotaxis Degranulation Degranulation PKC->Degranulation ROS ROS Production (NADPH Oxidase) PKC->ROS MAPK->Chemotaxis

Caption: Simplified fMLP-FPR1 signaling cascade.

Methodologies for Characterizing fMLP-FPR1 Binding Affinity

A variety of in vitro assays can be employed to determine and characterize the binding affinity of fMLP and other ligands to FPR1. The choice of assay depends on the specific research question, available resources, and desired throughput.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for directly measuring the affinity of a ligand for its receptor. These assays utilize a radiolabeled ligand (e.g., [3H]fMLP) to quantify binding to cells or membrane preparations expressing FPR1.

5.1.1 Saturation Binding Assays

  • Principle: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Methodology:

    • Incubate a constant amount of FPR1-expressing cells or membranes with increasing concentrations of radiolabeled fMLP.

    • Allow the binding to reach equilibrium.

    • Separate bound from unbound radioligand (e.g., by filtration).

    • Quantify the amount of bound radioactivity.

    • Perform a parallel set of incubations in the presence of a high concentration of unlabeled fMLP to determine non-specific binding.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding versus radioligand concentration and fit the data to a one-site or two-site binding model to determine Kd and Bmax.

5.1.2 Competition Binding Assays

  • Principle: To determine the affinity of an unlabeled competitor ligand (e.g., a novel compound) for FPR1.

  • Methodology:

    • Incubate FPR1-expressing cells or membranes with a fixed concentration of radiolabeled fMLP and increasing concentrations of the unlabeled competitor.

    • Allow the binding to reach equilibrium.

    • Separate and quantify bound radioactivity as in the saturation assay.

    • Plot the percentage of specific binding versus the concentration of the competitor.

    • Fit the data to a competition binding model to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) of the competitor using the Cheng-Prusoff equation.

Diagram of a Radioligand Competition Binding Assay Workflow

Radioligand_Competition_Assay start Start prepare_cells Prepare FPR1-expressing cells or membranes start->prepare_cells add_radioligand Add fixed concentration of radiolabeled fMLP prepare_cells->add_radioligand add_competitor Add increasing concentrations of unlabeled competitor add_radioligand->add_competitor incubate Incubate to reach equilibrium add_competitor->incubate separate Separate bound and unbound ligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data: Plot % inhibition vs. [Competitor] Determine IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Fluorescence-Based Assays

Fluorescence-based assays offer a non-radioactive alternative for studying ligand-receptor interactions.

  • Fluorescent Ligand Binding: Utilizes a fluorescently labeled fMLP analog. The binding is measured by changes in fluorescence intensity or polarization.

  • Calcium Mobilization Assays: A functional assay that measures the increase in intracellular calcium upon FPR1 activation. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). The change in fluorescence upon ligand stimulation is proportional to the receptor activation. This assay is widely used for high-throughput screening of FPR1 agonists and antagonists.

Cell-Based Functional Assays

These assays measure the physiological response of cells to FPR1 activation.

  • Chemotaxis Assays: Measure the directed migration of cells towards a gradient of fMLP. This can be assessed using Boyden chambers or more advanced microfluidic devices.

  • Degranulation Assays: Quantify the release of granular enzymes (e.g., β-hexosaminidase, elastase) from activated neutrophils.

  • Superoxide Production Assays: Measure the production of reactive oxygen species (ROS) using colorimetric or fluorometric probes (e.g., cytochrome c reduction, luminol-based chemiluminescence).

Data Presentation and Interpretation

Quantitative data from binding and functional assays should be presented clearly for comparison and interpretation.

Table 1: Representative Binding Affinities and Functional Potencies for fMLP at FPR1

Assay TypeParameterValueReference
Radioligand Saturation BindingKd (high affinity)~1 nM[9]
Radioligand Saturation BindingKd (low affinity)~100 nM[9]
Calcium MobilizationEC501 - 10 nM[10]
ChemotaxisEC500.1 - 1 nM[11]
Superoxide ProductionEC50~20 nM[10]

Kd: Equilibrium dissociation constant; EC50: Half-maximal effective concentration.

Conclusion and Future Directions

The interaction between fMLP and its receptor, FPR1, remains a cornerstone of research in innate immunity and inflammation. A thorough understanding of its binding affinity and downstream signaling is crucial for elucidating the mechanisms of host defense and for the development of novel therapeutics targeting inflammatory and infectious diseases. The methodologies outlined in this guide provide a robust framework for researchers to investigate this critical molecular interaction. Future research will likely focus on the development of biased agonists that selectively activate specific downstream pathways, offering the potential for more targeted and effective therapeutic interventions. The continued exploration of the structural basis of ligand recognition by FPR1 will also pave the way for the rational design of novel modulators with improved specificity and efficacy.

References

  • Title: Binding of fMLFII to FPR1 and FPR2 a Overall binding modes of fMLFII in... Source: ResearchGate URL: [Link]

  • Title: Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions Source: Journal of Biological Chemistry URL: [Link]

  • Title: N-formyl-L-methionyl-L-leucyl-L-phenylalanine | C21H31N3O5S Source: PubChem URL: [Link]

  • Title: Biological Databases and Tools - FMLP Pathway Source: Protein Lounge URL: [Link]

  • Title: FPR1 formyl peptide receptor 1 [ (human)] - Gene Result Source: NCBI URL: [Link]

  • Title: N-Formylmethionine-leucyl-phenylalanine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Formyl peptide receptor 1 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: FPR1 | Formylpeptide receptors - IUPHAR/BPS Guide to PHARMACOLOGY Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC Source: PubMed Central URL: [Link]

  • Title: fMLP Signaling in Neutrophils - GeneGlobe Source: QIAGEN URL: [Link]

  • Title: The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - Frontiers Source: Frontiers in Immunology URL: [Link]

  • Title: Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex | Journal of Leukocyte Biology Source: Oxford Academic URL: [Link]

  • Title: International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC Source: PubMed Central URL: [Link]

  • Title: N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow - PubMed Source: PubMed URL: [Link]

  • Title: Formyl peptide receptor - Wikipedia Source: Wikipedia URL: [Link]

Sources

Technical Guide: N-Formyl Dipeptides as Mitochondrial DAMPs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Enemy Within

Mitochondria are evolutionary endosymbionts, remnants of ancient bacteria that were engulfed by precursor eukaryotic cells eons ago. While they are the powerhouse of the cell, they retain a "molecular signature" of their bacterial ancestry: N-formylmethionine (fMet) .

In healthy states, fMet-initiated proteins are sequestered within the mitochondrial matrix. However, during severe tissue injury, necrosis, or cellular rupture (e.g., trauma, sepsis, ischemia-reperfusion), these mitochondria fragment. The release of N-formyl peptides (mtFPs) into the extracellular space acts as a potent Damage-Associated Molecular Pattern (DAMP) .

This guide details the technical mechanisms by which mtFPs drive sterile inflammation, provides a validated LC-MS/MS workflow for their detection, and outlines bioassays for assessing their functional activity on neutrophils.

Molecular Mechanism: The FPR1 Axis[1][2]

The immune system recognizes mtFPs via the Formyl Peptide Receptor 1 (FPR1) , a G-protein-coupled receptor (GPCR) originally evolved to detect invasive bacteria. This creates a biological paradox where the body mistakes massive tissue injury for a massive bacterial infection, triggering a "sepsis-like" systemic inflammatory response syndrome (SIRS) even in the absence of pathogens.

Key Agonists

While bacteria release the prototypical fMet-Leu-Phe (fMLP), human mitochondria release specific endogenous analogues. The most potent human mtFP identified to date is derived from NADH dehydrogenase subunit 6 (ND6) .

Peptide SourceSequence SignatureReceptor AffinityPhysiological Effect
Bacterial fMet-Leu-Phe (fMLP)High (FPR1)Chemotaxis, Phagocytosis
Mitochondrial fMet-Tyr-Lys-Val-Glu (ND6)High (FPR1)Sterile Inflammation, SIRS
Mitochondrial fMet-Met-Tyr-Ala-Leu (COX1)Moderate (FPR1)Neutrophil Activation
Signaling Pathway

Upon binding mtFPs, FPR1 undergoes a conformational change that dissociates the G


i subunit. This triggers a bifurcated signaling cascade:
  • PLC/IP3 Axis: Phospholipase C activation leads to Inositol Trisphosphate (IP3) generation, causing a rapid release of intracellular Calcium (

    
    ) stores.
    
  • MAPK Axis: Phosphorylation of ERK1/2 and p38 MAPK drives transcriptional changes and cytoskeletal rearrangement necessary for chemotaxis.

Pathway Visualization

FPR1_Signaling Mito Mitochondrial Rupture (Trauma/Lysis) mtFP N-formyl Peptides (e.g., ND6) Mito->mtFP Release FPR1 FPR1 Receptor (Neutrophil Surface) mtFP->FPR1 Binding Gprot Gi Protein Dissociation FPR1->Gprot PLC PLC Activation Gprot->PLC MAPK MAPK (ERK1/2, p38) Phosphorylation Gprot->MAPK IP3 IP3 Generation PLC->IP3 Calcium Ca2+ Release (Endoplasmic Reticulum) IP3->Calcium Response Chemotaxis & Degranulation Calcium->Response MAPK->Response

Figure 1: The mitochondrial DAMP signaling cascade.[1] Ruptured mitochondria release N-formyl peptides, activating FPR1 to drive neutrophil chemotaxis via Calcium and MAPK pathways.

Analytical Protocol: Detection by LC-MS/MS

Detecting endogenous N-formyl peptides in plasma is technically challenging due to their low abundance, hydrophobicity, and susceptibility to deformylation by serum enzymes. The following protocol utilizes Solid Phase Extraction (SPE) to enrich the peptide fraction.

Sample Preparation (Critical Step)
  • Causality: Standard plasma preparation often precipitates small hydrophobic peptides. We use an acid-methanol approach to dissociate peptides from albumin carrier proteins.

  • Protease Inhibition: Immediate addition of protease inhibitors is non-negotiable to prevent the loss of the N-formyl group.

Protocol:

  • Collection: Collect blood into EDTA tubes containing Amastatin (10 µM) and Bestatin (10 µM) to inhibit aminopeptidases.

  • Precipitation: Mix 200 µL plasma with 600 µL ice-cold Methanol/1% Formic Acid. Vortex 30s. Centrifuge at 14,000 x g for 10 min at 4°C.

  • SPE Enrichment:

    • Use Oasis HLB or WCX cartridges (Waters).

    • Condition: 1 mL Methanol

      
       1 mL Water.
      
    • Load: Supernatant from step 2.

    • Wash: 1 mL 5% Methanol.

    • Elute: 500 µL 100% Methanol containing 2% Formic Acid.

  • Reconstitution: Evaporate to dryness (SpeedVac) and reconstitute in 50 µL 0.1% Formic Acid/5% Acetonitrile.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes (mtFPs are hydrophobic and elute late).

  • Mass Spec Mode: Multiple Reaction Monitoring (MRM).

Target Transitions (Example for ND6):

  • Precursor: m/z [Calculated based on fMet-Tyr-Lys-Val-Glu]

  • Fragment: Monitor the

    
    -ion series. The loss of the formyl group (-28 Da) is a specific diagnostic neutral loss.
    

Functional Bioassay: Calcium Flux Flow Cytometry

To confirm that detected peptides are biologically active (and not just inert fragments), a functional calcium flux assay is required.

The Methodology

This assay measures the rapid, transient increase in cytosolic calcium in neutrophils upon FPR1 stimulation.

Reagents:

  • Fluo-4 AM: Cell-permeant calcium indicator.

  • Cyclosporin H (CsH): A specific FPR1 antagonist (Negative Control).

  • fMLP: Bacterial peptide (Positive Control).

Workflow:

  • Isolation: Isolate human neutrophils (PMNs) using a density gradient (Polymorphprep).

  • Loading: Incubate PMNs (

    
    ) with 2 µM Fluo-4 AM for 30 min at 37°C in Calcium-free HBSS.
    
  • Baseline: Acquire 30 seconds of baseline fluorescence on a flow cytometer (FITC channel).

  • Stimulation:

    • Tube A: Add mitochondrial lysate or synthetic ND6 peptide.

    • Tube B (Specificity Control): Pre-incubate with 1 µM Cyclosporin H for 10 min, then add lysate.

  • Acquisition: Immediately acquire for 120 seconds.

Self-Validation Criteria:

  • Success: Tube A shows a sharp peak in fluorescence within 10-20 seconds.

  • Specificity: Tube B (CsH treated) must show >90% inhibition of the signal. If not, the activation is likely due to non-FPR1 ligands (e.g., ATP or chemokines).

Clinical Implications & Therapeutic Targeting

The release of mtFPs is a key driver of "sterile sepsis." In trauma patients, circulating mtFPs desensitize neutrophils. When these patients actally contract a secondary bacterial infection (e.g., pneumonia), their neutrophils are "stunned" (chemotactic anergy) and fail to migrate to the new infection site.

Therapeutic Strategies
StrategyMechanismStatus
FPR1 Antagonism Small molecules (e.g., Cyclosporin H) block the receptor, preventing sterile inflammation.Pre-clinical
Antibody Depletion Immobilized antibodies against ND6 remove mtFPs from plasma (Hemoperfusion).Experimental
Resolvins Promote FPR2 signaling (pro-resolving) to counteract FPR1 (pro-inflammatory).Clinical Trials
Therapeutic Logic Diagram

Therapeutics cluster_intervention Therapeutic Interventions Trauma Trauma/Sepsis Release mtFP Release (ND6) Trauma->Release Ab Anti-ND6 Ab (Depletion) Release->Ab Targeted by Neutrophil Neutrophil FPR1 Receptor Release->Neutrophil Activation Ab->Neutrophil Prevents Binding Outcome_Good Restored Immune Function Ab->Outcome_Good Antag FPR1 Antagonist (Blockade) Antag->Neutrophil Blocks Receptor Antag->Outcome_Good Outcome_Bad SIRS & Chemotactic Anergy Neutrophil->Outcome_Bad

Figure 2: Therapeutic intervention points. Blocking FPR1 or depleting circulating mtFPs prevents neutrophil exhaustion (anergy) and restores the ability to fight secondary infections.

References

  • Zhang, Q., et al. (2010). Circulating mitochondrial DAMPs cause inflammatory responses to injury.[2][3][4] Nature, 464, 104–107.[2][3] Link[3]

  • Raoof, M., et al. (2010). Mitochondrial peptides are potent immune activators that activate human neutrophils via FPR-1.[2][3][4] Journal of Trauma, 68(6), 1328–1332.[4] Link

  • Dorward, D. A., et al. (2015). The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation. American Journal of Pathology, 185(5), 1172–1184. Link

  • Rabiet, M. J., et al. (2005). The N-formyl peptide receptors and the anaphylatoxin C5a receptor: An overview. Biochimie, 89(9-10), 1089-1106. Link

  • Wenceslau, C. F., et al. (2015). Mitochondrial N-formyl peptides induce cardiovascular collapse and sepsis-like syndrome. American Journal of Physiology-Heart and Circulatory Physiology, 308(7), H768-H777. Link

Sources

immunomodulatory effects of short chain fMet peptides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Immunomodulatory Effects of Short-Chain N-Formyl Methionyl Peptides

Foreword: The Sentinel's Call

In the intricate theater of the immune system, the initial detection of danger is paramount. Nature has evolved elegant mechanisms to recognize molecular signatures of both microbial invasion and host tissue damage. Among the most potent of these signals are the short-chain N-formyl methionyl (fMet) peptides. Originating from the protein synthesis machinery of bacteria and, intriguingly, from the mitochondria of host cells, these peptides act as a "sentinel's call" to the innate immune system.[1][2] The most extensively studied of these is N-formylmethionyl-leucyl-phenylalanine, commonly known as fMLP or fMLF.[1]

This guide eschews a conventional, rigid format. Instead, it is structured to provide a cohesive narrative, moving from the fundamental receptor biology and signaling cascades to the critical immunomodulatory functions these peptides orchestrate. We will delve into the causality behind key experimental protocols, providing not just the "how" but the "why," to empower researchers, scientists, and drug development professionals with a robust framework for investigating this pivotal pathway.

The Gateway: Formyl Peptide Receptors (FPRs)

The profound biological effects of fMet peptides are mediated through a specific subfamily of G-protein coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[3] While several members exist, our focus rests primarily on the principal actor in fMLP-mediated immunity.

  • Formyl Peptide Receptor 1 (FPR1): This is the high-affinity receptor for fMLP and is considered the classical fMLP receptor.[2][4][5] It is prominently expressed on the surface of phagocytic leukocytes, most notably neutrophils and macrophages, positioning these cells as the primary responders to fMet peptide gradients.[4][6][7] The binding of fMLP to FPR1 is the initiating event for a cascade of cellular responses crucial for host defense and inflammation.[4]

  • Other FPR Family Members (FPR2/ALX, FPR3): The FPR family is characterized by a degree of promiscuity, binding a wide range of ligands. FPR2, also known as the Lipoxin A4 receptor (ALX), is particularly noteworthy. It can be activated by fMLP (though with lower affinity than FPR1) but also by pro-resolving lipid mediators like Lipoxin A4 and various other peptides.[3][8] This duality gives FPR2 a complex role, capable of mediating both pro-inflammatory and anti-inflammatory, pro-resolving signals depending on the specific ligand and cellular context.

The Master Switch: FPR1 Signaling Cascades

Upon binding fMLP, FPR1 undergoes a conformational change, initiating a highly orchestrated and rapid intracellular signaling cascade. Understanding this network is fundamental to appreciating the pleiotropic effects of fMet peptides. The canonical pathway is initiated through the activation of a heterotrimeric G-protein of the Gi subtype.[5]

Core Signaling Events:

  • G-Protein Dissociation: Ligand binding causes the Gαi subunit to exchange GDP for GTP, leading to its dissociation from the Gβγ subunit complex.[5] Both Gαi and Gβγ act as independent signaling molecules.

  • Phospholipase C (PLC) Activation: The liberated Gβγ subunits activate PLCβ.[5][9] PLCβ then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) .[5][9][10]

  • Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[9][10][11] This initial spike is often followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels.

  • Kinase Activation:

    • Protein Kinase C (PKC): DAG and the elevated intracellular Ca2+ levels synergistically activate isoforms of PKC at the plasma membrane.[6][9][10]

    • PI3K/Akt Pathway: The Gβγ subunits also activate phosphoinositide 3-kinase γ (PI3Kγ), leading to the activation of Akt and other downstream effectors involved in cell survival and migration.[5][9][12]

    • Mitogen-Activated Protein Kinases (MAPK): FPR1 activation robustly triggers the MAPK pathways, including the phosphorylation and activation of ERK1/2 and p38 MAPK, which regulate gene expression and cellular stress responses.[9][12]

This intricate web of signaling events converges to orchestrate the primary functions of leukocytes in response to fMet peptides.

FPR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol fMLP fMLP FPR1 FPR1 fMLP->FPR1 Binds G_protein Gi Protein (αβγ) FPR1->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLCβ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_beta_gamma->PLC Activates MAPK MAPK (ERK, p38) G_beta_gamma->MAPK Ca_ER ER Ca2+ Store IP3->Ca_ER Triggers Release PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca2+]i Ca_ER->Ca_cyto Ca_cyto->PKC Activates NADPH_Ox NADPH Oxidase Assembly Ca_cyto->NADPH_Ox Chemotaxis Chemotaxis & Cytoskeletal Rearrangement Ca_cyto->Chemotaxis PKC->MAPK PKC->NADPH_Ox MAPK->Chemotaxis ROS ROS Production NADPH_Ox->ROS Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Isolate 1. Isolate Neutrophils Resuspend 2. Resuspend in Migration Medium Isolate->Resuspend Add_Cells 4. Add Cells to Top Chamber Resuspend->Add_Cells Add_fMLP 3. Add fMLP to Bottom Chamber Add_fMLP->Add_Cells Incubate 5. Incubate (37°C, 60-90 min) Add_Cells->Incubate Remove_NonMig 6. Remove Non- Migrated Cells Incubate->Remove_NonMig Stain 7. Fix & Stain Migrated Cells Remove_NonMig->Stain Count 8. Count Cells Stain->Count

Caption: Workflow for a standard Transwell chemotaxis assay.

B. Oxidative Burst: The Chemical Weaponry

Upon activation, neutrophils rapidly assemble the NADPH oxidase enzyme complex on their membranes, leading to the production and release of a massive amount of reactive oxygen species (ROS). [9][10]This "oxidative burst" is a primary mechanism for killing phagocytosed microbes. [13][14]

This is a highly sensitive, real-time method for measuring ROS production.

Causality: Luminol is a chemiluminescent probe that emits light upon oxidation by various ROS, including superoxide, hydrogen peroxide, and hydroxyl radicals. Its ability to permeate the cell membrane allows for the detection of both extracellular and intracellular ROS, providing a comprehensive measure of the oxidative burst. [15]A kinetic reading is essential as the fMLP-induced burst is rapid and transient, typically peaking within minutes. [14][15] Step-by-Step Methodology:

  • Cell Preparation: Isolate neutrophils as described previously. Resuspend in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+) at 1-2x10^6 cells/mL.

  • Assay Setup:

    • Pipette 100 µL of the cell suspension into the wells of a white, opaque 96-well plate (white plates maximize light output).

    • Add 50 µL of a luminol solution (e.g., final concentration of 50-100 µM).

    • Equilibrate the plate inside a luminometer at 37°C for 5-10 minutes.

  • Initiation and Measurement:

    • Program the luminometer to inject 50 µL of the fMLP stimulus (e.g., 100 nM final concentration) or vehicle control.

    • Immediately begin kinetic measurement of luminescence, reading every 30-60 seconds for a total of 30-60 minutes.

  • Data Analysis: Plot the Relative Luminescence Units (RLU) against time. The peak RLU and the area under the curve (AUC) are key parameters for quantifying the magnitude and duration of the oxidative burst.

Table 1: Representative Data from Luminol-Enhanced Chemiluminescence Assay

Time (min)Control (RLU)fMLP (100 nM) (RLU)
01,5001,550
21,65085,000
51,600250,000
101,55090,000
201,50015,000
301,4504,000
C. Intracellular Calcium Mobilization: The Universal Second Messenger

The fMLP-induced rise in intracellular calcium concentration ([Ca2+]i) is a pivotal, upstream signaling event that is necessary for activating a multitude of downstream functions, including degranulation and NADPH oxidase activity. [10][11][16]

This assay uses calcium-sensitive fluorescent dyes to dynamically measure changes in [Ca2+]i in a population of cells.

Causality: Dyes like Fura-2 AM and Fluo-4 AM are cell-permeant esters. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator. Upon binding to free calcium, the dye's fluorescent properties change dramatically. Fura-2 is a ratiometric dye, meaning its excitation maximum shifts, allowing for a precise concentration calculation that is less dependent on dye loading or cell number. [17]Fluo-4 is a single-wavelength dye that exhibits a large increase in fluorescence intensity upon calcium binding, making it excellent for high-throughput screening. [18][19] Step-by-Step Methodology:

  • Cell Loading:

    • Isolate and resuspend neutrophils (1-2x10^6 cells/mL) in a physiological buffer (e.g., HBSS).

    • Add the calcium-sensitive dye (e.g., Fura-2 AM at 2-5 µM) and incubate in the dark at room temperature or 37°C for 30-45 minutes to allow for dye loading and de-esterification.

  • Washing: Centrifuge the cells and wash them once with fresh buffer to remove any extracellular dye, which can contribute to background fluorescence.

  • Assay Setup:

    • Resuspend the loaded cells in buffer and pipette them into a 96-well plate (black with a clear bottom for fluorescence reading).

    • Place the plate in a fluorescence plate reader equipped with injectors.

  • Measurement:

    • Measure baseline fluorescence for 30-60 seconds. For Fura-2, this involves alternating excitation at 340 nm and 380 nm while measuring emission at ~510 nm. [17]For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.

    • Inject the fMLP stimulus (e.g., 100 nM final concentration) and continue to record the fluorescence signal kinetically for several minutes.

  • Data Analysis: For Fura-2, calculate the ratio of the 340 nm/380 nm excitation emissions. For Fluo-4, express data as a fold-change over baseline. The peak response indicates the extent of calcium release from internal stores.

D. Cytokine & Chemokine Regulation

Beyond immediate effector functions, fMet peptides modulate the inflammatory milieu by inducing the production and release of key signaling molecules. fMLP is a known inducer of the potent neutrophil chemoattractant IL-8 (CXCL8). [12][14]It can also induce other pro-inflammatory cytokines like IL-1 and IL-6 in mononuclear cells. [20]Interestingly, fMLP can also exert inhibitory effects, such as suppressing the production of TNF-α by LPS-stimulated neutrophils, highlighting its complex regulatory role. [13]

ELISA is the gold standard for quantifying the concentration of a specific cytokine in a biological fluid, such as cell culture supernatant.

Causality: The sandwich ELISA format provides exquisite specificity and sensitivity. A capture antibody coated on the plate binds only the cytokine of interest. A second, detection antibody (linked to an enzyme) binds to a different epitope on the captured cytokine. The addition of a substrate for the enzyme results in a colored product, the intensity of which is directly proportional to the amount of cytokine present.

Step-by-Step Methodology:

  • Cell Stimulation: Incubate neutrophils or peripheral blood mononuclear cells (PBMCs) with fMLP (e.g., 100 nM) for a specified period (e.g., 4-6 hours for IL-8). [12]2. Supernatant Collection: Centrifuge the cells and carefully collect the supernatant, which contains the secreted cytokines.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., Human IL-8 ELISA Kit).

    • This typically involves: adding standards and samples to the antibody-coated plate, incubating, washing, adding the detection antibody, incubating, washing, adding the enzyme substrate (e.g., TMB), and stopping the reaction with a stop solution.

  • Measurement and Analysis: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the unknown samples.

Pathophysiological Relevance and Therapeutic Horizons

The fMet peptide/FPR1 axis is a double-edged sword. While essential for clearing bacterial infections, its dysregulation is implicated in a range of pathologies.

  • Infection and Sepsis: FPR1 is a cornerstone of the innate immune response to bacteria. [2][4]* Sterile Inflammation: During significant tissue injury (trauma, ischemia-reperfusion), mitochondria are damaged and release their own fMet peptides. These act as Damage-Associated Molecular Patterns (DAMPs), triggering sterile inflammation via FPR1 in a manner analogous to bacterial peptides. [1][2][21]* Chronic and Autoimmune Disease: Exaggerated neutrophil activation driven by mitochondrial fMet peptides has been identified as a contributing factor in the pathogenesis of severe COVID-19 and the autoimmune condition Systemic Sclerosis. [22][23]This suggests that in certain chronic inflammatory states, the FPR1 pathway can become a driver of pathology rather than a resolver of it.

  • Therapeutic Targeting: The central role of FPR1 in inflammation makes it an attractive therapeutic target. The development of specific FPR1 antagonists could offer a powerful strategy to mitigate neutrophil-mediated inflammation and tissue damage in a variety of acute and chronic inflammatory diseases. [22][23]

Conclusion

Short-chain fMet peptides are far more than simple chemoattractants. They are potent immunomodulators that sit at the critical intersection of host defense, sterile inflammation, and chronic disease. By activating the FPR1 signaling hub, they unleash a coordinated program of leukocyte migration, microbial killing, and inflammatory signaling. The experimental frameworks detailed in this guide provide the necessary tools to dissect these effects with precision and causality. As our understanding of the nuanced roles of the FPR family grows, so too will our ability to therapeutically manipulate this fundamental pathway for the treatment of human disease.

References

  • fMLP-stimulated neutrophils increase endothelial [Ca 2+ ] i and microvessel permeability in the absence of adhesion: role of reactive oxygen species - American Physiological Society Journal. [Link]

  • Mechanisms and Modulation of Formyl-Methionyl-Leucyl-Phenylalanine (fMLP)-induced Ca2+ Mobilization in Human Neutrophils - PubMed. [Link]

  • fMLP increases IL-8 release, ROS production, intracellular pH, and... | Download Scientific Diagram - ResearchGate. [Link]

  • N-Formylmethionine-leucyl-phenylalanine - Wikipedia . [Link]

  • Activation of macrophages with N-formyl-methionyl-leucyl-phenylalanine: involvement of protein kinase C and tyrosine kinase - PubMed. [Link]

  • Formyl peptide receptor 1 - Wikipedia . [Link]

  • fMLP Signaling in Neutrophils | GeneGlobe - QIAGEN. [Link]

  • Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19 - Taylor & Francis. [Link]

  • Intracellular calcium waves accompany neutrophil polarization, formylmethionylleucylphenylalanine stimulation, and phagocytosis: a high speed microscopy study - PubMed. [Link]

  • N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - Frontiers. [Link]

  • N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PMC. [Link]

  • fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - NIH. [Link]

  • N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC - PubMed. [Link]

  • Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases . [Link]

  • An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - NIH. [Link]

  • Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC. [Link]

  • The Differential Reactive Oxygen Species Production of Tear Neutrophils in Response to Various Stimuli In Vitro - MDPI. [Link]

  • Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC. [Link]

  • Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19 - PMC - PubMed Central. [Link]

  • The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC. [Link]

  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging | Agilent. [Link]

  • Incucyte® Chemotaxis Cell Migration Assay - Sartorius. [Link]

  • An all-on-chip method for testing neutrophil chemotaxis - EurekAlert!. [Link]

  • fMLP-stimulated release of reactive oxygen species from adherent leukocytes increases microvessel permeability - PubMed. [Link]

  • 2357 - Gene ResultFPR1 formyl peptide receptor 1 [ (human)] - NCBI. [Link]

  • The Impact of Various Reactive Oxygen Species on the Formation of Neutrophil Extracellular Traps - PMC - NIH. [Link]

  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC. [Link]

  • Formylated MHC Class Ib Binding Peptides Activate Both Human and Mouse Neutrophils Primarily through Formyl Peptide Receptor 1 | PLOS One. [Link]

  • What is the best method for assaying primary lymphocyte migration? - ResearchGate. [Link]

  • Chemotaxis Assay | Experimental Workflow - ibidi. [Link]

  • Host Defense Antimicrobial Peptides (HDPs) as Regulators of Hemostasis and Vascular Biology - MDPI. [Link]

  • Intracellular Calcium mobilization in platelets with Fluo-4. How to calibrate? - ResearchGate. [Link]

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An In-Depth Technical Guide to the Synthesis, Characterization, and Application of For-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the tripeptide N-formyl-L-methionyl-L-lysine (For-Met-Lys-OH), intended for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis, purification, characterization, and known biological significance, with a focus on the scientific principles that underpin these methodologies.

Core Molecular Attributes of For-Met-Lys-OH

The foundational characteristics of For-Met-Lys-OH are summarized below. Understanding these properties is crucial for its synthesis, handling, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₂H₂₃N₃O₄SCalculated
Molecular Weight 305.40 g/mol Calculated
Canonical SMILES CSCCC(C(=O)NC(CCCCN)C(=O)O)NC=O
IUPAC Name (S)-2-((S)-2-formamido-4-(methylthio)butanamido)-6-aminohexanoic acid

Note: The molecular weight and formula were calculated based on the constituent amino acids, N-formylmethionine (C₆H₁₁NO₃S, MW: 177.22 g/mol ) and lysine (C₆H₁₄N₂O₂, MW: 146.19 g/mol ), accounting for the loss of one water molecule (H₂O, MW: 18.02 g/mol ) during peptide bond formation.

Synthesis of For-Met-Lys-OH: A Methodological Deep Dive

The synthesis of For-Met-Lys-OH is most efficiently achieved through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[1][2] This methodology allows for the stepwise assembly of amino acids on a solid support, simplifying purification by allowing for the removal of excess reagents and by-products through simple washing steps.[1]

The Strategic Choice of Protecting Groups

The success of SPPS hinges on the use of orthogonal protecting groups for the α-amino group of the incoming amino acid and the reactive side chains. For the synthesis of For-Met-Lys-OH, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is highly suitable.[3]

  • α-Amino Group Protection: The Fmoc group is used for the temporary protection of the α-amino group of the amino acids. It is stable under acidic and neutral conditions but is readily cleaved by a mild base, typically a solution of piperidine in dimethylformamide (DMF).[3]

  • Lysine Side-Chain Protection: The ε-amino group of the lysine side chain is highly nucleophilic and must be protected to prevent side reactions, such as branching of the peptide chain. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The Boc group is stable to the basic conditions used for Fmoc deprotection but is easily removed by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.

Experimental Protocol: Solid-Phase Synthesis of For-Met-Lys-OH

This protocol outlines a standard manual SPPS procedure for the synthesis of For-Met-Lys-OH on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin would be employed.[4]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Met-OH

  • N-Formyl-L-methionine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Step-by-Step Methodology:

  • Resin Swelling: The Rink Amide resin is swelled in DMF for 1-2 hours in a reaction vessel.[4]

  • Fmoc Deprotection: The Fmoc group is removed from the resin by treatment with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

    • Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) is pre-activated with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 15-20 minutes.

    • The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 2-4 hours.

    • The coupling efficiency can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.[5]

    • The resin is washed with DMF and DCM.

  • Second Amino Acid Coupling (Fmoc-Met-OH):

    • The Fmoc group is deprotected from the resin-bound lysine as described in step 2.

    • Fmoc-Met-OH (3 eq.) is pre-activated and coupled to the resin as described in step 3.

    • The resin is washed with DMF and DCM.

  • N-Terminal Formylation:

    • The Fmoc group is deprotected from the N-terminal methionine as described in step 2.

    • N-Formyl-L-methionine (3 eq.) is coupled to the N-terminus of the peptide-resin using the same activation and coupling procedure as for the other amino acids.

  • Cleavage and Deprotection:

    • The peptide-resin is washed with DCM and dried under a stream of nitrogen.

    • A cleavage cocktail, typically consisting of TFA/TIS/H₂O (95:2.5:2.5), is added to the resin.[5] TIS is included as a scavenger to protect the methionine side chain from side reactions.

    • The mixture is agitated for 2-3 hours at room temperature.[2]

  • Peptide Precipitation and Purification:

    • The cleavage mixture is filtered to remove the resin beads.

    • The peptide is precipitated from the filtrate by the addition of cold diethyl ether.[2]

    • The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.

    • The crude peptide is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Visualization of the Synthesis Workflow

SPPS_Workflow cluster_Resin_Preparation Resin Preparation cluster_Coupling_Cycles Amino Acid Coupling Cycles cluster_Final_Steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect_Resin Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Resin Couple_Lys Couple Fmoc-Lys(Boc)-OH Deprotect_Resin->Couple_Lys 1st Cycle Deprotect_Lys Fmoc Deprotection Couple_Lys->Deprotect_Lys Couple_Met Couple Fmoc-Met-OH Deprotect_Lys->Couple_Met 2nd Cycle Deprotect_Met Fmoc Deprotection Couple_Met->Deprotect_Met Couple_ForMet Couple For-Met-OH Deprotect_Met->Couple_ForMet Formylation Cleave Cleavage & Deprotection (TFA Cocktail) Couple_ForMet->Cleave Purify RP-HPLC Purification Cleave->Purify Characterize Characterization Purify->Characterize

Caption: Solid-phase synthesis workflow for For-Met-Lys-OH.

Purification and Analytical Characterization

Purification by RP-HPLC

The crude For-Met-Lys-OH is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent such as TFA (0.1%). The fractions are collected and analyzed for purity, and the desired fractions are pooled and lyophilized to obtain the final product.[6]

Characterization

The identity and purity of the synthesized For-Met-Lys-OH are confirmed by a combination of analytical techniques:

  • Analytical RP-HPLC: To assess the purity of the final product.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.[7]

Biological Significance and Applications

N-formylated peptides, such as For-Met-Lys-OH, are potent signaling molecules in the innate immune system. They are recognized by a class of G protein-coupled receptors known as formyl peptide receptors (FPRs), which are primarily expressed on phagocytic leukocytes like neutrophils and macrophages.[8][9]

Chemoattractant Activity

The primary and most well-characterized biological activity of N-formyl peptides is their ability to act as chemoattractants.[9][10] These peptides are released by bacteria and from damaged mitochondria, serving as "find-me" signals that recruit immune cells to sites of infection or tissue injury.[10] The N-formylmethionine residue is a key structural feature for recognition by FPRs.[9] While the specific chemoattractant potency of the linear For-Met-Lys-OH tripeptide is not extensively documented in readily available literature, analogues containing the For-Met-Lys sequence have demonstrated significant biological activity.[8]

Signaling Pathway

The binding of a formylated peptide to its receptor initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (the "respiratory burst").

FPR_Signaling ForMetLys For-Met-Lys-OH FPR Formyl Peptide Receptor (FPR) ForMetLys->FPR Binds G_protein G-protein Activation FPR->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Responses: - Chemotaxis - Degranulation - Respiratory Burst Ca_PKC->Cellular_Response

Caption: Simplified signaling pathway of formyl peptide receptors.

Applications in Research and Drug Development

The potent biological activities of formylated peptides make them valuable tools in several areas of research and drug development:

  • Inflammation Research: As potent pro-inflammatory molecules, they are used to study the mechanisms of leukocyte recruitment and activation.

  • Drug Discovery: Synthetic analogues of formylated peptides are being investigated as potential therapeutic agents for modulating the immune response in various diseases.[8]

  • Assay Development: For-Met-Lys-OH and related peptides can be used as standards or positive controls in assays measuring chemotaxis, calcium mobilization, and other immune cell functions.

Conclusion

For-Met-Lys-OH is a biologically significant tripeptide that serves as a valuable tool for researchers in immunology and drug discovery. Its synthesis, while requiring careful control of protecting group chemistry, is readily achievable through standard solid-phase peptide synthesis protocols. The ability of this and other N-formylated peptides to act as potent chemoattractants underscores their importance in the innate immune response and highlights their potential as targets for therapeutic intervention. This guide provides a foundational understanding of the key technical aspects of For-Met-Lys-OH, from its synthesis to its biological applications, to aid researchers in their scientific endeavors.

References

  • ALETRAS, A., et al. "Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH: application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs." INTERNATIONAL JOURNAL OF PEPTIDE & PROTEIN RESEARCH.
  • Carter, J. (2021). Fmoc solid phase peptide synthesis?
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Nowick, J. S. (2017).
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-39.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-D-Lys(Fmoc)-OH.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Torrini, I., et al. (1995). For-Met-Lys-Phe-For-Met-Lys-Phe-: a new cyclic analogue of the chemotactic formylpeptides. Biopolymers, 35(4), 347-58.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Schiffmann, E., et al. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059-1062.
  • Carp, H. (1982). Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils. The Journal of experimental medicine, 155(1), 264-275.
  • D'Angelo, N. D., et al. (2008). Design, synthesis, and biological evaluation of potent c-Met inhibitors. Journal of medicinal chemistry, 51(18), 5766-5779.
  • Han, J. N., et al. (2023). UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine. RSC Advances, 13(52), 36567-36576.
  • Alarcón-Espósito, J., et al. (2021). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 26(18), 5589.
  • SIELC Technologies. (n.d.).
  • Gavuzzo, E., et al. (1995). Isopeptide bonds in chemotactic tripeptides. Synthesis and activity of lysine-containing fMLF analogs. Journal of medicinal chemistry, 38(23), 4646-4652.
  • Supporting Inform
  • Berryhill, C. A., et al. (2023). Global lysine methylome profiling using systematically characterized affinity reagents. Scientific reports, 13(1), 377.
  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059-1062.
  • Carp, H. (1982). Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils. The Journal of experimental medicine, 155(1), 264-275.

Sources

The Archetypal Chemoattractant: A Technical History of For-Met-Lys-Phe (fMLP) and its Analogs in Chemotaxis Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scent of Infection

In the intricate ballet of the innate immune response, the ability of phagocytic leukocytes, particularly neutrophils, to navigate towards sites of microbial invasion is of paramount importance. This directed migration, termed chemotaxis, is orchestrated by a diverse array of chemical signals. Among these, the N-formylated peptides, with N-formylmethionyl-leucyl-phenylalanine (fMLP or fMLF) as the archetypal member, hold a seminal place in the history of immunology and cell biology. Originally identified as a product of bacterial metabolism, fMLP has served as an invaluable tool for dissecting the fundamental mechanisms of leukocyte chemotaxis, signal transduction, and inflammation. This in-depth guide provides a technical history of fMLP, from its discovery to its contemporary use as a chemotactic analog, offering researchers, scientists, and drug development professionals a comprehensive understanding of its core principles and applications.

Part 1: The Genesis of a Chemoattractant - A Historical Perspective

The story of fMLP begins with the observation that bacteria release soluble factors that attract leukocytes. Early studies in the mid-20th century demonstrated that culture filtrates of various bacteria could induce the migration of neutrophils. However, the precise chemical nature of these chemoattractants remained elusive.

A pivotal breakthrough came in the 1970s when researchers embarked on the purification and characterization of these bacterial products. It was discovered that short N-formylated peptides were potent chemoattractants for neutrophils and macrophages.[1] The N-formyl group on the methionine residue was found to be crucial for this activity, as non-formylated counterparts were not chemotactic.[1] This discovery was significant because prokaryotic protein synthesis is initiated with N-formylmethionine, a feature largely absent in the cytosol of eukaryotic cells.[2] This distinction provided a clear molecular basis for the innate immune system to recognize bacterial presence.

Subsequent work led to the isolation and sequencing of various chemotactic peptides from Escherichia coli culture filtrates, with N-formylmethionyl-leucyl-phenylalanine (fMLP) being identified as one of the most potent.[3][4] The synthetic tripeptide was shown to mimic the chemotactic activity of the bacterial filtrates, confirming its identity as a major leukocyte chemoattractant.[4]

A fascinating and crucial expansion of this understanding came with the discovery that mitochondria, the energy-producing organelles within eukaryotic cells, also release N-formylated peptides upon injury or stress.[2][5] Given the endosymbiotic origin of mitochondria from bacteria, they retain a similar protein synthesis machinery that initiates with N-formylmethionine.[2] These mitochondrially-derived formylated peptides act as "damage-associated molecular patterns" (DAMPs), signaling cellular damage and recruiting phagocytes to clear cellular debris, thereby initiating sterile inflammation.[5] Thus, fMLP and its analogs represent a conserved danger signal, recognized by the innate immune system regardless of its origin from invading pathogens or damaged host cells.

Part 2: The Molecular Dance - fMLP and the Formyl Peptide Receptors (FPRs)

The potent biological effects of fMLP are mediated through its interaction with a specific family of cell surface receptors known as the formyl peptide receptors (FPRs).[6][7] These receptors belong to the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[8] In humans, three main members of this family have been identified: FPR1, FPR2, and FPR3.[8][9]

  • FPR1: This is the high-affinity receptor for fMLP and is considered the classical fMLP receptor.[10] It is prominently expressed on phagocytic leukocytes, including neutrophils and monocytes.[8] The interaction of fMLP with FPR1 is highly specific and initiates the majority of the pro-inflammatory responses associated with this peptide.[11]

  • FPR2/ALX: This receptor is more promiscuous, binding to a wider range of ligands, including fMLP (with lower affinity than FPR1), lipoxins, resolvins, and amyloid peptides.[8][12] Its activation can lead to either pro-inflammatory or anti-inflammatory and pro-resolving responses, depending on the specific ligand and cellular context.[8][13]

  • FPR3: The function of FPR3 is the least characterized of the three. It does not bind fMLP with high affinity and its role in inflammation is still under investigation.[8]

The binding of fMLP to FPR1 triggers a cascade of intracellular signaling events, leading to the characteristic cellular responses. This signaling pathway is a classic example of GPCR-mediated signal transduction.

fMLP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space fMLP fMLP FPR1 FPR1 fMLP->FPR1 Binding G_protein Heterotrimeric G Protein (Gi) FPR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation MAPK MAPK Cascade (ERK, p38) G_protein->MAPK Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation Ca_release->Degranulation PKC->Degranulation Superoxide Superoxide Production PKC->Superoxide MAPK->Chemotaxis MAPK->Superoxide

Figure 1: Simplified fMLP signaling pathway in neutrophils.

Upon fMLP binding, FPR1 undergoes a conformational change that activates an associated heterotrimeric G protein of the Gi subfamily.[14] This activation leads to the dissociation of the G protein into its α and βγ subunits. The βγ subunit, in turn, activates phospholipase C (PLC).[14][15] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[14][15] The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC).[15] Concurrently, G protein activation also modulates the activity of other signaling molecules, including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs) such as ERK and p38.[13][15] This intricate signaling network ultimately culminates in a variety of cellular responses, including:

  • Chemotaxis: The directed migration of the cell along the fMLP concentration gradient.

  • Degranulation: The release of antimicrobial enzymes and proteins from intracellular granules.[16]

  • Superoxide Production: The generation of reactive oxygen species (ROS) through the activation of the NADPH oxidase complex, a critical component of the respiratory burst that kills pathogens.[16]

Part 3: Methodologies for Studying fMLP-Mediated Chemotaxis

The consistent and potent activity of fMLP has made it the chemoattractant of choice for in vitro studies of neutrophil migration. A variety of assays have been developed and refined over the years to quantify this process.

Neutrophil Isolation from Whole Blood

A prerequisite for most in vitro chemotaxis assays is the isolation of a pure population of neutrophils.

Protocol: Neutrophil Isolation using Polymorphprep®

  • Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Layering: Carefully layer 5 mL of whole blood onto 5 mL of Polymorphprep® in a 15 mL conical centrifuge tube.

  • Centrifugation: Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.

  • Fraction Collection: After centrifugation, two distinct leukocyte bands will be visible. The upper band contains mononuclear cells, and the lower band contains polymorphonuclear leukocytes (neutrophils). Carefully aspirate and discard the upper layers (plasma and mononuclear cell band).

  • Neutrophil Harvesting: Collect the neutrophil layer using a Pasteur pipette.

  • Washing: Wash the collected neutrophils with an appropriate buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺/Mg²⁺) by centrifuging at 400 x g for 10 minutes.

  • Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, perform a brief hypotonic lysis. Resuspend the cell pellet in sterile, ice-cold water for 30 seconds, followed by the addition of an equal volume of 2x concentrated PBS to restore isotonicity.

  • Final Wash and Resuspension: Wash the neutrophils one final time and resuspend them in the desired assay medium at the appropriate concentration.

The Transwell® (Boyden Chamber) Chemotaxis Assay

The Transwell® assay, a modification of the original Boyden chamber, is a widely used method for quantifying chemotaxis.[17][18]

Transwell_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification Prepare_Cells Isolate and resuspend neutrophils Add_Cells Add neutrophils to upper chamber (insert) Prepare_Cells->Add_Cells Prepare_Chemoattractant Prepare fMLP solution (e.g., 100 nM) Add_Chemoattractant Add fMLP to lower chamber Prepare_Chemoattractant->Add_Chemoattractant Incubate Incubate at 37°C, 5% CO₂ (e.g., 1-2 hours) Add_Chemoattractant->Incubate Add_Cells->Incubate Remove_Insert Remove insert Incubate->Remove_Insert Quantify_Cells Quantify migrated cells in lower chamber Remove_Insert->Quantify_Cells FACS Flow Cytometry Quantify_Cells->FACS Method 1 Luminescence Luminescence-based (ATP measurement) Quantify_Cells->Luminescence Method 2 Microscopy Microscopy (cell counting) Quantify_Cells->Microscopy Method 3

Sources

Methodological & Application

Application Note: A Practical Guide to the Dissolution and Handling of For-Met-Lys-OH for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, field-tested protocol for the solubilization and handling of the chemotactic peptide N-Formyl-Methionyl-Lysine (For-Met-Lys-OH). Proper reconstitution of lyophilized peptides is a critical, yet often overlooked, step that is paramount for ensuring experimental reproducibility and obtaining reliable data in cell-based assays. This document outlines the physicochemical properties of For-Met-Lys-OH, provides a systematic approach to solvent selection, and details step-by-step protocols for the preparation of sterile, validated stock and working solutions for use in cell culture.

Introduction: The "Why" of Proper Peptide Handling

N-formylated peptides, such as For-Met-Lys-OH, are potent agonists for formyl peptide receptors (FPRs), playing a crucial role in initiating the innate immune response by acting as powerful chemoattractants for phagocytic leukocytes like neutrophils and macrophages.[1] The N-formylmethionine residue mimics the N-terminus of bacterial and mitochondrial proteins, signaling the presence of pathogens or cellular damage.[2]

The biological activity of this peptide is entirely dependent on its correct conformation and concentration in solution. Improper dissolution can lead to the formation of insoluble aggregates, inaccurate concentration measurements, and a partial or complete loss of biological function.[3] This guide is designed to mitigate these risks by explaining the causality behind each step, ensuring researchers can prepare For-Met-Lys-OH with confidence.

Physicochemical Properties & Solubility Rationale

The solubility of any peptide is dictated by its amino acid sequence and terminal modifications.[4] A pre-dissolution analysis of For-Met-Lys-OH's structure is key to selecting an appropriate solvent.

  • For- (N-Formyl group): A neutral, hydrophobic modification at the N-terminus.

  • Met (Methionine): A hydrophobic amino acid. Methionine-containing peptides are susceptible to oxidation, which can impact activity.[5][6]

  • Lys (Lysine): A basic and hydrophilic amino acid with a positively charged side chain at neutral pH.[7]

  • -OH (C-terminal carboxyl group): An acidic group that is negatively charged at neutral pH.

Charge Analysis: To predict aqueous solubility, we can calculate the peptide's net charge at a neutral pH (~7.0).[5][8]

  • N-terminus: Blocked by the neutral formyl group (Charge = 0)

  • Lysine (K) side chain: +1

  • C-terminal -COOH: -1

  • Net Charge = 0

A net neutral charge suggests that the peptide may have limited solubility in pure, neutral water and could benefit from either an organic solvent or slight pH adjustments.[5][6] The presence of both hydrophobic (For-Met) and hydrophilic (Lys) regions makes solvent selection a critical consideration.

PropertyValue / DescriptionRationale & Impact on Handling
Full Name N-Formyl-Methionyl-Lysine
Molecular Formula C12H23N3O4SFor accurate molecular weight calculations.
Molecular Weight ~305.4 g/mol Essential for preparing molar concentration solutions.
Net Charge (pH 7) 0Indicates potentially poor solubility in neutral water; suggests organic solvents or pH adjustment may be necessary.[5][9]
Key Residues Methionine, LysineMethionine is oxidation-sensitive; Lysine provides a basic handle.[4][5]

Recommended Solvents and Stock Solution Preparation

Given the peptide's neutral charge and mixed polarity, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating a high-concentration stock solution.[1][7] DMSO is a powerful aprotic solvent that can effectively dissolve a wide range of compounds, including hydrophobic peptides.[10][11]

Caution: While highly effective, DMSO can be cytotoxic. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically well below 0.5%, with <0.1% being ideal for sensitive or primary cell lines.[10]

Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps to reconstitute a 1 mg vial of lyophilized For-Met-Lys-OH powder.

Materials:

  • Vial of lyophilized For-Met-Lys-OH (e.g., 1 mg)

  • High-purity, sterile DMSO (cell culture grade)

  • Sterile, low-retention polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This critical step prevents atmospheric moisture from condensing inside the vial, which can compromise peptide stability.[12][13]

  • Initial Centrifugation: Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure all lyophilized powder is collected at the bottom of the vial.[5]

  • Solvent Calculation:

    • Molecular Weight (MW) of For-Met-Lys-OH ≈ 305.4 g/mol .

    • To make a 10 mM (0.010 mol/L) stock from 1 mg (0.001 g):

    • Volume (L) = Amount (mol) / Concentration (mol/L)

    • Amount (mol) = Mass (g) / MW ( g/mol ) = 0.001 g / 305.4 g/mol ≈ 3.27 x 10⁻⁶ mol

    • Volume (L) = 3.27 x 10⁻⁶ mol / 0.010 mol/L = 3.27 x 10⁻⁴ L = 327 µL

    • Therefore, add 327 µL of DMSO to 1 mg of peptide to yield a 10 mM stock solution.

  • Reconstitution: Under sterile conditions (e.g., in a biological safety cabinet), carefully open the vial. Add the calculated volume (327 µL) of sterile DMSO.

  • Dissolution: Close the vial tightly and mix by gentle vortexing or by rolling the vial between your hands.[12] Avoid vigorous shaking, as this can induce peptide aggregation.[3] Allow the solution to sit for 10-15 minutes to ensure complete dissolution.[3] The final solution should be clear and free of any visible particulates.[5]

  • Sonication (Optional): If the peptide is difficult to dissolve, sonicate the vial in a water bath for a few minutes.[4][5][7] This can help break up small aggregates.

Quality Control, Sterilization, and Storage

Self-Validation and Trustworthiness: A properly prepared stock solution is clear, sterile, and stored correctly to maintain its activity over time.

  • Visual Inspection: A successfully dissolved peptide solution must be completely transparent. Any cloudiness or visible precipitate indicates poor solubility or aggregation.[5]

  • Sterilization: Since DMSO cannot be autoclaved and is typically purchased sterile, the primary source of contamination is handling. If sterility is a major concern, the DMSO-peptide stock can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes in sterile, low-retention tubes.[9]

    • Long-term Storage: Store aliquots at -20°C or, preferably, -80°C.[7][9]

    • Stability Note: Peptides containing Methionine are prone to oxidation.[4][6] While DMSO itself can be an oxidant, storage at ≤-20°C minimizes this risk. For maximal stability, overlaying aliquots with an inert gas like argon before capping is an option, though not typically necessary for routine use.

Protocol for Preparing Working Solutions

The high-concentration stock must be diluted into your cell culture medium to achieve the final desired experimental concentration (e.g., 10 nM - 1 µM).

Procedure:

  • Intermediate Dilution: It is poor practice to dilute a 10 mM stock directly to a nanomolar concentration in a single step. Perform a serial or intermediate dilution first. For example, dilute the 10 mM stock 1:1000 in sterile PBS or serum-free medium to create a 10 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the intermediate solution to your final volume of complete cell culture medium.

    • Example: To make 10 mL of medium with a final peptide concentration of 100 nM:

    • Use the formula: C1V1 = C2V2

    • (10,000 nM) * V1 = (100 nM) * (10 mL)

    • V1 = (100 * 10) / 10,000 = 0.1 mL = 100 µL

    • Add 100 µL of the 10 µM intermediate solution to 9.9 mL of your complete cell culture medium.

  • DMSO Control: It is imperative to include a "vehicle control" in your experiments.[1] This control should contain the same final concentration of DMSO as your experimental conditions to account for any effects of the solvent on the cells.

Workflow Visualization

The following diagram illustrates the complete workflow from receiving the lyophilized peptide to its application in a cell culture assay.

G cluster_prep Stock Solution Preparation cluster_storage Storage & Handling cluster_working Working Solution Preparation powder Lyophilized Peptide (For-Met-Lys-OH) equilibrate Equilibrate Vial to Room Temp powder->equilibrate reconstitute Reconstitute in DMSO (e.g., to 10 mM) equilibrate->reconstitute dmso Sterile DMSO dmso->reconstitute validate QC Check: Ensure Clear Solution reconstitute->validate aliquot Aliquot into Single-Use Volumes validate->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw intermediate Prepare Intermediate Dilution (e.g., 10 µM) in Sterile Buffer/Media thaw->intermediate final Prepare Final Working Solution in Culture Media intermediate->final assay Add to Cells final->assay

Caption: Workflow for preparing For-Met-Lys-OH solutions.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Peptide will not dissolve in DMSO. Insufficient solvent volume; poor quality peptide.Try gentle warming (to 37°C) or brief sonication.[5][7] If it still fails, the peptide integrity may be compromised.
Precipitate forms when diluting stock in aqueous buffer/media. Peptide has low aqueous solubility ("salting out").Decrease the final concentration. Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing to avoid localized high concentrations.[6]
Loss of biological activity over time. Improper storage; repeated freeze-thaw cycles; oxidation.Ensure aliquoting and storage at ≤-20°C.[9] Use fresh aliquots for critical experiments. Avoid storing diluted working solutions.
High background or cytotoxicity in cell assays. DMSO concentration is too high.Ensure the final DMSO concentration is <0.5% (ideally <0.1%).[10] Always include a vehicle control with the same DMSO concentration.

References

  • N-Formylated Peptide Induces Increased Expression of Both Formyl Peptide Receptor 2 (Fpr2) and Toll-Like Receptor 9 (TLR9) in Schwannoma Cells—An In Vitro Model for Early Inflammatory Profiling of Schwann Cells. PubMed Central. Available at: [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. Available at: [Link]

  • Peptide Solubilization. JPT. Available at: [Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Peptide Synthesis Blog. Available at: [Link]

  • How to Reconstitute Peptides. JPT. Available at: [Link]

  • Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. National Institutes of Health (NIH). Available at: [Link]

  • Guidelines for Dissolving Peptides. GenScript. Available at: [Link]

  • N-Formyl-DL-methionine. PubChem. Available at: [Link]

  • Controlling Segment Solubility In Large Protein Synthesis. ResearchGate. Available at: [Link]

  • How to Reconstitute Lyophilized Peptides: Best Practices. Apexxbio. Available at: [Link]

  • How to reconstitute your peptides at home. YouTube. Available at: [Link]

  • What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Reddit. Available at: [Link]

  • How To Prepare and Administer Peptides. YouTube. Available at: [Link]

  • N-Formylmethionine. PubChem. Available at: [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

  • Peptide Calculator. Particle Peptides. Available at: [Link]

  • N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. Available at: [Link]

  • N-formylmethionine – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Introduction: The Critical Role of Neutrophil Chemotaxis in Innate Immunity

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the N-Formyl-Met-Lys-OH (f-Met-Lys-OH) induced neutrophil chemotaxis assay, designed for researchers, scientists, and drug development professionals. This document provides a detailed protocol and the scientific rationale behind the experimental choices.

Neutrophils are the most abundant type of white blood cell and form the vanguard of the innate immune system. Their primary function is to migrate to sites of infection or inflammation, a process known as chemotaxis, where they engulf and destroy pathogens. This directed migration is guided by chemical gradients of chemoattractants. Among the most potent chemoattractants for neutrophils are N-formylated peptides, such as N-Formyl-Met-Lys-OH (f-Met-Lys-OH), which are released by bacteria.

The ability of neutrophils to recognize and migrate towards these bacterial peptides is a fundamental aspect of the host's defense mechanism. The f-Met-Lys-OH peptide is recognized by formyl peptide receptors (FPRs) on the surface of neutrophils, initiating a signaling cascade that leads to cytoskeletal rearrangement, cell polarization, and directed movement. Understanding and accurately measuring neutrophil chemotaxis in response to f-Met-Lys-OH is therefore crucial for immunology research and for the development of therapeutics that modulate inflammatory responses.

Mechanism of Action: f-Met-Lys-OH Signaling Pathway

The binding of f-Met-Lys-OH to FPRs, which are G-protein coupled receptors (GPCRs), triggers a cascade of intracellular events. This signaling is primarily mediated through the Gαi subunit of the G-protein complex.

Upon ligand binding, the Gαi subunit dissociates and activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Concurrently, the Gβγ subunit activates phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). These signaling events converge to activate small GTPases such as Rac and Cdc42, which are master regulators of actin polymerization and cytoskeletal dynamics, ultimately driving cell motility.

fMLP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm fMLP f-Met-Lys-OH FPR FPR (GPCR) fMLP->FPR Binds G_protein Gαiβγ FPR->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes PI3K PI3K PIP3 PIP3 PI3K->PIP3 Generates from PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_alpha->PLC Activates G_beta_gamma->PI3K Activates Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Motility Cell Motility & Chemotaxis Ca2_release->Motility PKC->Motility Rac_Cdc42 Rac/Cdc42 Activation PIP3->Rac_Cdc42 Activates Actin Actin Polymerization Rac_Cdc42->Actin Actin->Motility

Caption: Signaling pathway of f-Met-Lys-OH-induced neutrophil chemotaxis.

Experimental Protocol: Neutrophil Chemotaxis Assay

This protocol details the use of a Boyden chamber, or a modified version such as a Transwell assay, to measure neutrophil chemotaxis towards f-Met-Lys-OH.

Materials and Reagents
  • Neutrophil Isolation:

    • Ficoll-Paque PLUS or similar density gradient medium

    • Dextran solution

    • Red Blood Cell (RBC) Lysis Buffer

    • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

    • HBSS with Ca²⁺/Mg²⁺

  • Chemotaxis Assay:

    • f-Met-Lys-OH (N-Formyl-Met-Lys-OH) peptide

    • Boyden chamber or Transwell inserts (typically 3-5 µm pore size for neutrophils)

    • Assay buffer (e.g., HBSS with 0.1% BSA)

    • Calcein-AM or other suitable fluorescent dye for cell labeling

    • Fluorescence plate reader

Step-by-Step Methodology

1. Isolation of Human Neutrophils from Whole Blood

  • Rationale: It is critical to obtain a pure and viable population of neutrophils for a robust chemotaxis assay. Density gradient centrifugation is a standard method to separate mononuclear cells from granulocytes.

  • Procedure:

    • Collect whole blood in heparinized tubes.

    • Carefully layer the blood over an equal volume of Ficoll-Paque PLUS.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • After centrifugation, you will observe distinct layers. The top layer is plasma, followed by a layer of mononuclear cells (the "buffy coat"), the Ficoll-Paque medium, and a pellet at the bottom containing red blood cells and granulocytes (including neutrophils).

    • Aspirate and discard the upper layers, leaving the granulocyte/RBC pellet.

    • Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺ and add Dextran solution to a final concentration of 1%. Mix well and allow the RBCs to sediment for 30-45 minutes.

    • Collect the leukocyte-rich supernatant.

    • Pellet the leukocytes by centrifugation (250 x g for 10 minutes).

    • To remove any remaining RBCs, perform a hypotonic lysis using an RBC Lysis Buffer.

    • Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.

    • Resuspend the final neutrophil pellet in assay buffer (HBSS with Ca²⁺/Mg²⁺ and 0.1% BSA) and determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.

2. Chemotaxis Assay Setup

  • Rationale: The Transwell system creates two compartments separated by a microporous membrane, mimicking the physiological barrier that neutrophils must cross to reach a site of inflammation. The chemoattractant is placed in the lower chamber, establishing a chemical gradient across the membrane.

  • Procedure:

    • Prepare a stock solution of f-Met-Lys-OH in DMSO and then dilute to working concentrations in assay buffer. A typical concentration range to test is 10⁻¹⁰ M to 10⁻⁷ M.

    • Add the desired concentrations of f-Met-Lys-OH solution to the lower wells of the Transwell plate. Include a negative control well with assay buffer only.

    • Adjust the concentration of the isolated neutrophils to 1 x 10⁶ cells/mL in assay buffer.

    • Carefully add the neutrophil suspension to the upper chamber of the Transwell inserts.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

3. Quantification of Migrated Cells

  • Rationale: Quantifying the number of cells that have migrated to the lower chamber provides a direct measure of the chemotactic response. Labeling the cells with a fluorescent dye like Calcein-AM allows for sensitive and accurate quantification.

  • Procedure:

    • After incubation, carefully remove the Transwell inserts from the plate.

    • To quantify the migrated cells, a standard curve can be generated by adding known numbers of labeled neutrophils directly to empty wells of a separate plate.

    • If cells are not pre-labeled, they can be lysed and quantified using a DNA-intercalating dye.

    • Alternatively, for pre-labeled cells (e.g., with Calcein-AM), read the fluorescence of the lower chamber using a fluorescence plate reader at the appropriate excitation/emission wavelengths (e.g., 485/520 nm for Calcein-AM).

    • The number of migrated cells is proportional to the fluorescence intensity and can be calculated from the standard curve.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (Transwell Plate) cluster_quantification Quantification isolate_neutrophils 1. Isolate Neutrophils (Density Gradient Centrifugation) prepare_cells 3. Prepare Neutrophil Suspension (1x10^6 cells/mL) isolate_neutrophils->prepare_cells prepare_chemoattractant 2. Prepare f-Met-Lys-OH (Serial Dilutions) add_chemoattractant 4. Add f-Met-Lys-OH to Lower Chamber prepare_chemoattractant->add_chemoattractant add_cells 5. Add Neutrophils to Upper Chamber (Insert) prepare_cells->add_cells incubate 6. Incubate (37°C, 60-90 min) add_chemoattractant->incubate add_cells->incubate remove_insert 7. Remove Insert incubate->remove_insert read_plate 8. Quantify Migrated Cells (Fluorescence Plate Reader) remove_insert->read_plate analyze_data 9. Analyze Data read_plate->analyze_data

Caption: Workflow for the f-Met-Lys-OH neutrophil chemotaxis assay.

Data Analysis and Interpretation

The results are typically expressed as a chemotactic index, which is the fold increase in cell migration in the presence of the chemoattractant compared to the negative control (buffer alone). The data should yield a bell-shaped dose-response curve, with migration increasing with chemoattractant concentration up to an optimal point, after which higher concentrations may lead to receptor saturation and desensitization, causing a decrease in migration.

Key Experimental Parameters
ParameterRecommended ValueRationale
Neutrophil Purity >95%Contaminating cells can interfere with the assay and introduce variability.
Neutrophil Viability >95%Non-viable cells will not migrate and can release factors that affect viable cells.
Cell Density 1 x 10⁶ cells/mLThis concentration provides a sufficient number of cells for a robust signal without overcrowding.
Pore Size 3-5 µmThis size allows for active migration of neutrophils while preventing passive movement.
f-Met-Lys-OH Conc. 10⁻¹⁰ M to 10⁻⁷ MThis range typically covers the full dose-response curve for neutrophil chemotaxis.
Incubation Time 60-90 minutesThis allows sufficient time for migration without causing significant cell death or desensitization.

Troubleshooting Common Issues

  • Low Migration:

    • Cause: Poor cell viability, inactive chemoattractant, incorrect pore size.

    • Solution: Check cell viability before starting the assay. Prepare fresh chemoattractant dilutions. Ensure the correct Transwell inserts are being used.

  • High Background Migration (Negative Control):

    • Cause: Cell activation during isolation, presence of other chemoattractants in the assay buffer.

    • Solution: Handle cells gently during isolation. Use high-purity reagents and BSA in the assay buffer.

  • Inconsistent Results:

    • Cause: Variability in cell preparations, inaccurate pipetting.

    • Solution: Standardize the neutrophil isolation protocol. Use calibrated pipettes and ensure proper mixing of reagents.

Conclusion

The f-Met-Lys-OH neutrophil chemotaxis assay is a powerful tool for studying the innate immune response and for screening compounds that may modulate inflammation. By understanding the underlying biological principles and adhering to a carefully controlled protocol, researchers can obtain reliable and reproducible data. This application note provides a comprehensive framework for successfully implementing this important assay in a research or drug development setting.

References

  • Boyden, S. (1962). The Chemotactic Effect of Mixtures of Antibody and Antigen on Polymorphonuclear Leucocytes. Journal of Experimental Medicine. [Link]

  • Nitta, N., et al. (2020). A new in vitro chemotaxis assay for human neutrophils using a novel multi-well chamber. Scientific Reports. [Link]

  • Heit, B., et al. (2002). An easy, versatile, and sensitive method for quantitation of neutrophil chemotaxis. Journal of Immunological Methods. [Link]

  • The Global Bio-Lab. (n.d.). N-Formyl-Met-Lys-OH. Product Information. [Link]

Robust Solid-Phase Synthesis of N-formyl-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-SPPS-082

Abstract

N-formylated peptides are crucial research tools and potent biomolecules, acting as pathogen-associated molecular patterns (PAMPs) that initiate innate immune responses. Specifically, N-formylmethionine (fMet) is the initiating amino acid in bacterial protein synthesis and is also found in proteins released from damaged mitochondria.[1][2] These molecules are recognized by formyl peptide receptors (FPRs) on phagocytic leukocytes, triggering chemotaxis and other microbicidal activities.[1] This guide provides a detailed, field-proven protocol for the chemical synthesis of the dipeptide N-formyl-Met-Lys-OH using modern Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). We detail an optimized strategy covering resin selection, orthogonal protection schemes, on-resin formylation, cleavage, and final purification, ensuring high yield and purity for researchers in immunology and drug development.

Synthesis Strategy and Core Principles

The synthesis of N-formyl-Met-Lys-OH is performed on a solid support, which simplifies the process by allowing for the use of excess reagents and easy purification through simple filtration and washing steps after each reaction.[3][4][5] The chosen strategy is Fmoc-based SPPS, which offers mild reaction conditions and an orthogonal protection scheme ideal for this peptide.[6]

Orthogonal Protection Scheme

To ensure the specific formation of the desired peptide bonds, a precise arrangement of protecting groups is essential. Our strategy relies on the following orthogonal groups:

  • α-Amino Group (Temporary): The Fmoc group is used for the temporary protection of the N-terminal amine of each incoming amino acid. It is stable to acid but readily removed by a mild base (piperidine), allowing for sequential elongation of the peptide chain.[5][6]

  • Lysine Side-Chain (Permanent): The ε-amino group of the Lysine side chain is protected with a tert-Butoxycarbonyl (Boc) group. The Boc group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acid (Trifluoroacetic acid, TFA) during the final step.[7] This prevents unwanted branching at the lysine side chain.[7]

  • C-Terminal Carboxyl Group (Anchor): The C-terminus of the first amino acid (Lysine) is anchored to a 2-chlorotrityl chloride (2-CTC) resin. This linker is acid-sensitive, allowing the final peptide to be cleaved with a free carboxylic acid (-OH) at the C-terminus.[8]

  • Methionine Side-Chain: The thioether side chain of Methionine is generally left unprotected in Fmoc-SPPS.[9] However, it is susceptible to oxidation and alkylation, particularly during the final acidolytic cleavage.[9][10][11] Therefore, specific scavengers are crucial in the cleavage cocktail to mitigate these side reactions.

Synthesis Workflow Overview

The entire synthesis process follows a logical sequence of repeated cycles, culminating in the final cleavage and purification steps.

Synthesis_Workflow cluster_resin On-Resin Synthesis cluster_postsynthesis Post-Synthesis Processing Resin 1. Start: 2-CTC Resin Load_Lys 2. Load Fmoc-Lys(Boc)-OH Resin->Load_Lys DIPEA, DCM Deprotect1 3. Fmoc Deprotection (Piperidine/DMF) Load_Lys->Deprotect1 Couple_Met 4. Couple Fmoc-Met-OH (HBTU/DIPEA) Deprotect1->Couple_Met Deprotect2 5. Fmoc Deprotection (Piperidine/DMF) Couple_Met->Deprotect2 Formylation 6. N-terminal Formylation Deprotect2->Formylation Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Formylation->Cleavage Purification 8. RP-HPLC Purification Cleavage->Purification Characterization 9. Characterization (LC-MS) Purification->Characterization Final_Product Final Product: N-formyl-Met-Lys-OH Characterization->Final_Product

Caption: Overall workflow for the solid-phase synthesis of N-formyl-Met-Lys-OH.

Materials and Reagents

All reagents should be of peptide synthesis grade or higher. Ensure N,N-Dimethylformamide (DMF) is amine-free.[8]

Reagent / MaterialSupplier (Example)GradePurpose
2-Chlorotrityl chloride resinNovabiochem®100-200 meshSolid support for C-terminal acid
Fmoc-Lys(Boc)-OHBachemPeptide SynthesisFirst amino acid
Fmoc-Met-OHBachemPeptide SynthesisSecond amino acid
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, Amine-FreeMain solvent
Dichloromethane (DCM)Fisher ScientificACS GradeSolvent for loading and washing
PiperidineAcros Organics>99.5%Fmoc deprotection agent
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichPeptide SynthesisActivation base
HBTUAapptecPeptide SynthesisCoupling (activating) reagent
Formic AcidSigma-Aldrich>98%Formyl group donor
Acetic AnhydrideSigma-Aldrich>99%Formylation activator
PyridineSigma-AldrichAnhydrousBase for formylation
Trifluoroacetic acid (TFA)Halocarbon>99.5%Cleavage & side-chain deprotection
Triisopropylsilane (TIS)Sigma-Aldrich99%Cation scavenger
WaterMilliporeHPLC GradeScavenger / HPLC Mobile Phase
Acetonitrile (ACN)Fisher ScientificHPLC GradeHPLC Mobile Phase
Diethyl Ether (Cold)Sigma-AldrichAnhydrousPeptide precipitation

Detailed Experimental Protocols

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Step 1: Loading of First Amino Acid (Fmoc-Lys(Boc)-OH) onto 2-CTC Resin

Causality: The 2-CTC resin is selected because it allows for the cleavage of the peptide under mild acidic conditions, preserving the final C-terminal carboxylic acid.[8] DIPEA acts as a non-nucleophilic base to activate the carboxyl group of the amino acid for attachment to the resin.

  • Resin Swelling: Place 2-chlorotrityl chloride resin (0.1 mmol) in a reaction vessel and swell in DCM (5 mL) for 30 minutes with gentle agitation.

  • Amino Acid Preparation: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.2 mmol, 2 eq.) in DCM (3 mL). Add DIPEA (0.4 mmol, 4 eq.).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid solution to the resin. Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted chloride sites on the resin, add 0.5 mL of methanol and agitate for 15 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

Step 2: Iterative Peptide Elongation Cycle

This cycle involves two key steps: Fmoc deprotection and coupling of the next amino acid.[8][12] This cycle is performed once for the coupling of Fmoc-Met-OH.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[6]

  • Methionine Coupling:

    • Rationale: HBTU is a highly efficient coupling reagent that converts the carboxylic acid of the incoming Fmoc-amino acid into an activated OBt-ester, which rapidly reacts with the free amine on the resin-bound peptide, minimizing side reactions like racemization.[13][14]

    • Activation: In a separate vial, dissolve Fmoc-Met-OH (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in DMF (2 mL). Add DIPEA (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 45-60 minutes.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result, i.e., colorless beads, indicates a complete reaction).

    • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Step 3: N-terminal Formylation

Causality: After the final Fmoc deprotection, the free N-terminal amine of Methionine is available for modification. A mixed anhydride method using formic acid and acetic anhydride is a rapid and efficient on-resin formylation technique.[15] Pyridine acts as a base to facilitate the reaction.

  • Final Deprotection: Perform the Fmoc deprotection step as described in 3.2.1 to expose the N-terminal amine of Methionine.

  • Reagent Preparation: In a reaction vessel containing the deprotected peptide-resin, add DMF (to swell), followed by pyridine (1.0 mmol, 10 eq.) and formic acid (1.0 mmol, 10 eq.).[15]

  • Formylation Reaction: Gently shake the mixture for 1 minute. Add acetic anhydride (0.5 mmol, 5 eq.) dropwise while agitating. Continue shaking for 30 minutes at room temperature.[15]

  • Monitoring: A Kaiser test should be negative, indicating the successful modification of the primary amine.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally, dry the resin under vacuum.

Step 4: Cleavage and Side-Chain Deprotection

Causality: A strong acid, TFA, is required to cleave the peptide from the resin and simultaneously remove the Boc protecting group from the Lysine side chain. Scavengers are critical. Water helps hydrolyze cleaved protecting groups, and TIS is a potent scavenger for the trityl and tert-butyl cations generated, preventing re-alkylation of the peptide.[10][11] The thioether of Methionine is particularly vulnerable, and TIS helps minimize its modification.[10][11]

Cleavage_Process PeptideResin Protected Peptide on Resin For-Met-Lys(Boc)-O-Trt-Resin Reaction Reaction 1-2 hours, RT PeptideResin->Reaction Cocktail Cleavage Cocktail TFA / H₂O / TIS (95% / 2.5% / 2.5%) Cocktail->Reaction CrudePeptide Crude Product For-Met-Lys-OH Reaction->CrudePeptide Byproducts Scavenged Byproducts (Boc+, Trt+ adducts) Reaction->Byproducts

Caption: Schematic of the cleavage and deprotection step.

  • Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (Caution: Work in a fume hood, TFA is highly corrosive).

  • Cleavage Reaction: Add the cleavage cocktail (5 mL) to the dry peptide-resin. Agitate at room temperature for 1.5-2 hours.

  • Peptide Collection: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.

  • Precipitation: Add cold diethyl ether (40-50 mL) to the TFA solution to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture (e.g., 3000 x g for 5 min), decant the ether, and wash the peptide pellet with cold ether twice more to remove residual scavengers.

  • Drying: Dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

Purification by RP-HPLC

Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[16][17] It separates the target peptide from impurities (e.g., deletion sequences, incompletely deprotected peptides) based on hydrophobicity.[18][19] TFA is used as an ion-pairing agent to improve peak shape.[18]

ParameterCondition
Column Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5-45% B over 40 minutes (example, must be optimized)
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min)
Detection UV at 220 nm
  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Inject the solution onto the equilibrated RP-HPLC system.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of collected fractions by analytical HPLC.

  • Pool the pure fractions (>95% purity) and lyophilize to obtain a fluffy white powder.

Characterization by Mass Spectrometry

Rationale: Mass spectrometry (MS) is an indispensable tool for confirming the identity of the synthesized peptide by providing a highly accurate molecular weight measurement.[20][21][22]

ParameterValue
Formula C₁₁H₂₁N₃O₄S
Monoisotopic Mass 307.1256 Da
Expected Ion [M+H]⁺ 308.1334 Da
  • Dissolve a small amount of the purified, lyophilized peptide in 50% ACN/water.

  • Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Confirm that the major observed mass corresponds to the expected [M+H]⁺ ion.

Conclusion

This application note provides a comprehensive and robust protocol for the synthesis of N-formyl-Met-Lys-OH via Fmoc-SPPS. By employing an optimized orthogonal protection strategy, a reliable on-resin formylation method, and a carefully designed cleavage cocktail, this dipeptide can be produced with high purity and yield. The detailed steps for purification and characterization ensure the final product is suitable for demanding biological assays, empowering research into the mechanisms of innate immunity and inflammation.

References

  • Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available from: [Link]

  • Dal Piaz, F., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. Available from: [Link]

  • Dal Piaz, F., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. PMC - NIH. Available from: [Link]

  • Wikipedia. Solid-phase synthesis. Available from: [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: [Link]

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available from: [Link]

  • ResearchGate. A general process of solid-phase peptide synthesis (SPPS) with Fmoc.... Available from: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Albericio, F., & Carpino, L. A. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available from: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Rao, K. S., et al. (2014). Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway. PMC - NIH. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available from: [Link]

  • Zhang, H., & Ge, W. (2011). Overview of peptide and protein analysis by mass spectrometry. PubMed. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Purcell, A. W., et al. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. PubMed. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Portland Press. (2020). A beginner's guide to mass spectrometry–based proteomics. Available from: [Link]

  • Agilent. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Available from: [Link]

  • Twarog, M. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Available from: [Link]

  • MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification. Available from: [Link]

  • Interchim. Peptides purification development in Reverse Phase. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available from: [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. Available from: [Link]

  • ResearchGate. (PDF) Where Does N-Formylmethionine Come from? What for? Where Is It Going?. Available from: [Link]

  • Molecules. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC - NIH. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PubMed. Available from: [Link]

  • Broad Institute. (2013). BroadE: Fundamentals of peptide and protein mass spectrometry. Available from: [Link]

  • tks publisher. Moving beyond preparative reverse phase HPLC for peptide purification. Available from: [Link]

  • ResearchGate. Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide. Available from: [Link]

  • CSBio. The Role of HOBt and HBTU in Peptide Coupling Reactions. Available from: [Link]

  • SMPDB. Pathway Description - Metabolism and Physiological Effects of N-Formyl-L-Methionine. Available from: [Link]

  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. Available from: [Link]

  • PubChem - NIH. N-Formylmethionine. Available from: [Link]

  • Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Available from: [Link]

Sources

preparing For-Met-Lys-OH stock solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Storage of N-Formyl-Met-Lys-OH Stock Solutions in DMSO

Abstract & Scope

This technical guide details the protocol for preparing high-integrity stock solutions of N-Formyl-Met-Lys-OH (fMK) using Dimethyl Sulfoxide (DMSO). While fMK is a potent chemotactic peptide analog used in neutrophil activation and receptor studies, its stability is frequently compromised by two factors: the oxidation of the Methionine (Met) thioether moiety and the hygroscopic nature of DMSO. This protocol mitigates these risks through controlled environmental handling and rigorous solvent management.

Physicochemical Profile & Pre-Formulation Analysis

Before breaking the seal on your peptide vial, you must establish the exact mass-to-molarity ratio. Synthetic peptides are rarely supplied as 100% free peptide; they are often salts (TFA, HCl) and contain residual water.

ParameterSpecificationCritical Note
Peptide Identity N-Formyl-Met-Lys-OHSequence: f-Met-Lys
Approx.[1] MW (Free Acid) ~321.4 g/mol Do not use this for calc. Use the Gross MW from the CoA (includes counterions).
Solubility High in DMSO (>20 mg/mL)Amphiphilic nature allows solubility in both DMSO and aqueous buffers, but DMSO is preferred for stock stability.
Isoelectric Point (pI) ~5.5 - 6.0The N-terminus is formylated (uncharged); Lysine is basic (+); C-term is acidic (-).
Key Instability Met OxidationMet converts to Met-Sulfoxide (Met(O)) in the presence of atmospheric oxygen, drastically reducing biological potency.

Critical Technical Considerations (The "Why")

The Methionine Oxidation Trap

Methionine is highly susceptible to oxidation, converting the hydrophobic thioether side chain into a polar sulfoxide. This structural change can reduce receptor binding affinity (e.g., FPR receptors) by orders of magnitude.

  • Mechanism:

    
    
    
  • Prevention: We avoid "degassing" via sonication (which generates heat/radicals). Instead, we use inert gas overlay (Argon/Nitrogen) and minimize headspace.

DMSO Hygroscopicity

DMSO is a "water magnet." At 20°C and 60% relative humidity, pure DMSO can absorb >1% water by weight within hours.

  • Impact: Water accumulation lowers the freezing point of the stock solution (preventing proper vitrification at -20°C) and promotes hydrolysis of the peptide bond over months of storage.

  • Directive: Use only anhydrous, spectroscopy-grade DMSO (≥99.9%) packaged in septum-sealed bottles.

Protocol: Preparation of 10 mM Stock Solution

Materials Required:

  • N-Formyl-Met-Lys-OH (Lyophilized powder)

  • DMSO (Anhydrous, ≥99.9%, Sterile filtered)

  • Argon or Nitrogen gas stream

  • Low-binding microcentrifuge tubes (Amber colored preferred to block light)

  • Desiccator[2]

Step 1: Environmental Equilibration

Logic: Opening a cold vial in humid air causes immediate condensation inside the vial, ruining the peptide mass before you even begin.

  • Remove the peptide vial from the freezer (-20°C).

  • Place in a desiccator at Room Temperature (RT) for 60 minutes .

  • Ensure the vial is completely dry before opening.

Step 2: Mass-Correction Calculation

Logic: You must account for the "Net Peptide Content" (NPC). If your vial contains 5 mg of powder, it may only be 3.5 mg of active peptide due to salts/water.



Alternatively, if using the Gross Weight (including salts) from the label:


Step 3: Solubilization
  • In a fume hood, weigh the peptide into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO.

    • Technique: Pipette directly onto the powder. Do not wash down the sides yet.

  • Vortex gently for 30 seconds.

    • Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath for <15 seconds. Do not overheat.

  • Visual QC: Hold the tube up to a light source. The presence of "schlieren" lines indicates dissolution is ongoing; particulates indicate saturation or aggregation.

Step 4: Aliquoting and Storage

Logic: Repeated freeze-thaw cycles introduce moisture and oxygen. Single-use aliquots are mandatory.

  • Divide the stock into volumes suitable for one experiment (e.g., 20–50

    
    L).
    
  • Inert Overlay: Gently blow a stream of Argon/Nitrogen into the tube headspace for 2 seconds before closing the cap.

  • Flash freeze in liquid nitrogen (optional but recommended) or place immediately in -20°C or -80°C.

Workflow Visualization

The following diagram illustrates the critical decision points and environmental controls required for maintaining peptide integrity.

PeptidePrep Start Lyophilized Peptide (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 60 mins) Start->Equilibrate Prevent Condensation Calc Calculate Volume (Account for Salt/NPC) Equilibrate->Calc Solvent Add Anhydrous DMSO (Grade ≥99.9%) Calc->Solvent Mix Vortex / Mild Sonication Solvent->Mix Check Visual QC: Clear Solution? Mix->Check Aliquot Aliquot & Argon Overlay Check->Aliquot Yes Trouble Add 10% Acetic Acid (If Basic Salt Issue) Check->Trouble No (Precipitate) Store Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store Trouble->Mix

Caption: Workflow for For-Met-Lys-OH solubilization emphasizing moisture control and QC checkpoints.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Cloudy/Precipitate Peptide Aggregation or Salt Incompatibility1. Sonicate (short burst). 2. If persistent, add small volume (1-5%) of dilute Acetic Acid (if peptide is basic) or ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(if acidic). For fMK, slight acidification helps.
Yellow Discoloration Oxidation of Met or DMSO degradationDiscard immediately. The Methionine has likely oxidized to sulfoxide.[3][4]
Viscous Solution DMSO is cold or oldEnsure DMSO is at RT. Check expiration date of solvent.

References

  • Sigma-Aldrich. (2023).[5] Handling and Storage of Synthetic Peptides. Merck KGaA. Link

  • Thermo Fisher Scientific. (n.d.). Peptide Handling and Solubility Guidelines. Thermo Fisher Scientific Inc. Link

  • Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company. Link

  • Valley, C. C., et al. (2012). Oxidation increases the strength of the methionine-aromatic interaction.[4] Proceedings of the National Academy of Sciences. Link

Sources

Application Note: Functional Characterization and Utility of For-Met-Lys-OH as an FPR1 Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

While N-Formyl-Met-Leu-Phe (fMLP) remains the gold-standard high-affinity agonist for the Formyl Peptide Receptor 1 (FPR1), For-Met-Lys-OH (fMK) occupies a critical niche in receptor biology. Unlike fMLP, the fMK sequence contains a reactive epsilon-amine group on the Lysine residue. This structural feature allows for site-specific conjugation of fluorophores (e.g., FITC, TAMRA) or biotin without disrupting the N-terminal formyl-methionine recognition motif essential for receptor binding.

This guide details the use of fMK not merely as a standalone agonist, but as a functional scaffold for receptor occupancy studies and as a tool for probing low-affinity binding states. Researchers should note that unmodified fMK acts as a low-potency partial agonist compared to fMLP, often requiring micromolar concentrations to elicit maximal calcium mobilization.

Key Applications
  • Receptor Occupancy Studies: utilizing fMK derivatives to map ligand-receptor kinetics.

  • Structure-Activity Relationship (SAR): probing the necessity of the hydrophobic phenylalanine pocket in FPR1.

  • Calcium Mobilization Assays: comparative signaling profiling against fMLP.

Chemical Properties & Handling

PropertySpecification
Chemical Name N-Formyl-L-methionyl-L-lysine
Sequence For-Met-Lys-OH
Molecular Weight ~305.4 g/mol (varies by salt form)
Solubility Soluble in water; enhanced stability in DMSO (stock)
Storage -20°C (lyophilized); -80°C (in solution, avoid freeze-thaw)
Receptor Selectivity FPR1 (High), FPR2 (Low/Negligible)
Typical Working Conc. 1 µM – 100 µM (Unmodified)

Critical Handling Note: The N-formyl group is susceptible to deformylation by bacterial contaminants or prolonged exposure to acidic pH. Always prepare fresh working solutions in pH 7.4 buffered saline (HBSS or HEPES).

Mechanism of Action: FPR1 Signaling Cascade

Upon binding fMK, FPR1 undergoes a conformational change that catalyzes the exchange of GDP for GTP on the G


i subunit. This triggers the dissociation of the 

complex, leading to the activation of Phospholipase C

(PLC

).
Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by fMK, highlighting the critical Calcium release nodes measured in the protocols below.

FPR1_Signaling Agonist For-Met-Lys-OH (fMK) Receptor FPR1 (GPCR) Agonist->Receptor Binding G_Protein Gi Protein (α/β/γ) Receptor->G_Protein GTP Exchange PLC PLCβ Activation G_Protein->PLC βγ Subunit PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Generation PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Ligand Gating PKC PKC Activation (Superoxide Generation) DAG->PKC Ca_Release Intracellular Ca2+ Release (Fluorescent Readout) ER->Ca_Release Flux Ca_Release->PKC Co-activation

Caption: FPR1 G-protein coupled signaling cascade leading to calcium mobilization and superoxide generation.

Protocol A: Calcium Mobilization Assay

Purpose: To quantify the agonist potency (EC50) of fMK relative to fMLP in neutrophils or differentiated HL-60 cells.

Materials
  • Cells: Differentiated HL-60 cells (dHL-60) or primary human neutrophils (isolated via Polymorphprep).

  • Dye: Fluo-4 AM or Fura-2 AM.

  • Buffer: HBSS (with Ca2+/Mg2+, without Phenol Red) + 20 mM HEPES + 0.1% BSA (Fatty acid free).

  • Agonist: For-Met-Lys-OH (Stock: 10 mM in DMSO).

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest dHL-60 cells (differentiated with 1.3% DMSO for 5 days).

    • Wash 2x with HBSS/HEPES buffer.

    • Resuspend at

      
       cells/mL.
      
  • Dye Loading (Critical Step):

    • Add Fluo-4 AM (final conc. 2 µM) and Pluronic F-127 (0.02%).

    • Incubate for 30 minutes at room temperature in the dark.

    • Expert Tip: Avoid 37°C loading for neutrophils to prevent compartmentalization of the dye.

  • Baseline Stabilization:

    • Wash cells 2x to remove extracellular dye.

    • Resuspend in assay buffer at

      
       cells/mL.
      
    • Aliquot 100 µL per well into a black-walled 96-well plate.

    • Centrifuge plate briefly (200 x g, 1 min) if using a bottom-reading flexstation, or keep in suspension for flow cytometry.

  • Stimulation & Acquisition:

    • Establish baseline fluorescence (Ex: 494nm / Em: 516nm) for 30 seconds.

    • Inject For-Met-Lys-OH at varying concentrations (Log scale: 10 nM to 100 µM).

    • Control: Run parallel wells with fMLP (1 nM to 1 µM) as a positive control.

    • Record kinetics for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Plot dose-response curve. Expect fMK EC50 to be 2-3 logs higher (less potent) than fMLP.

Protocol B: Functionalization for Flow Cytometry

Purpose: Exploiting the Lysine side chain to create a fluorescent probe (fMet-Lys-FITC) for receptor binding analysis.

Workflow Logic

The epsilon-amine of the Lysine is nucleophilic. By reacting fMK with FITC-isomer I (isothiocyanate), you create a tracer that binds FPR1 and can be detected via flow cytometry.

Synthesis_Workflow Step1 For-Met-Lys-OH (Solubilized in Carbonate Buffer pH 9.0) Step2 Add FITC (1.1 Molar Equivalent) Step1->Step2 Step3 Incubate 2h @ RT (Dark) Step2->Step3 Step4 HPLC Purification (Remove Free FITC) Step3->Step4 Step5 fMet-Lys-FITC (Active Probe) Step4->Step5

Caption: Conjugation workflow for generating fMet-Lys-FITC probes.

Validation Step (Self-Validating System)

To confirm the probe is binding FPR1 specifically and not sticking non-specifically to the membrane:

  • Stain cells with fMet-Lys-FITC (100 nM).

  • In a duplicate tube, pre-incubate cells with unlabeled fMLP (10 µM) for 5 minutes.

  • Result: The unlabeled fMLP should outcompete the fMet-Lys-FITC, resulting in a >90% drop in fluorescence. If fluorescence remains, the binding is non-specific.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Calcium Flux Receptor DesensitizationEnsure cells were not exposed to endotoxins (LPS) during culture. Use non-adherent vessels.
High Background Dye LeakageAdd Probenecid (2.5 mM) to the assay buffer to inhibit anion transport.
Weak Potency DeformylationThe N-terminal formyl group is unstable. Check MS/HPLC purity. If the formyl group is lost (Met-Lys-OH), biological activity is lost.
Precipitation High ConcentrationfMK is less hydrophobic than fMLP, but at >100 µM in aqueous buffer, solubility issues may arise. Dissolve in DMSO first.

References

  • IUPHAR/BPS Guide to Pharmacology. Formyl peptide receptors. [Link]

  • PubChem. N-Formyl-Met-Lys-OH Compound Summary. [Link]

  • Niedel, J., et al. (1980). Covalent affinity labeling of the formyl peptide chemotactic receptor. Journal of Biological Chemistry. (Demonstrates the utility of Lysine-containing analogs for receptor labeling). [Link]

  • Mills, J.S., et al. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors. (Contextualizes peptide vs non-peptide agonist potency). [Link]

Mastering Cellular Signals: A Guide to For-Met-Lys-OH (fMLP) Induced Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing robust calcium mobilization assays to study the activation of the Formyl Peptide Receptor 1 (FPR1) by its potent agonist, N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP or f-Met-Lys-OH). This assay is a cornerstone for screening and characterizing compounds that modulate the innate immune response.

Introduction: The Significance of FPR1 Signaling

The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[1][2] It plays a crucial role in the innate immune system by recognizing N-formylated peptides, like fMLP, which are released by bacteria or from damaged host cells.[1][3] This recognition triggers a signaling cascade that leads to essential immune responses, including chemotaxis (the directed movement of cells towards the site of infection or injury), degranulation, and the production of reactive oxygen species (ROS) to eliminate pathogens.[3][4]

Activation of FPR1 by fMLP initiates a conformational change in the receptor, leading to the activation of a heterotrimeric G protein (primarily of the Gαi family).[5] The dissociated Gβγ subunits then activate Phospholipase Cβ (PLCβ).[6] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol.[6][7] This transient increase in intracellular calcium is a key signaling event that can be precisely measured using fluorescent calcium indicators, providing a direct readout of FPR1 activation.[7]

This application note will detail the principles, materials, and step-by-step protocols for performing fMLP-induced calcium mobilization assays, along with guidance on data analysis and troubleshooting.

Signaling Pathway Overview

The activation of FPR1 by fMLP leads to a well-defined signaling cascade culminating in the release of intracellular calcium.

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum FPR1 FPR1 (GPCR) G_protein Gαi/βγ FPR1->G_protein Activation PLCb PLCβ PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds to Ca_cytosol Increased [Ca²⁺] Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release fMLP fMLP (Ligand) fMLP->FPR1 Binding G_protein->PLCb Gβγ activates

Caption: FPR1 signaling cascade upon fMLP binding.

Materials and Reagents

Successful and reproducible assays depend on high-quality reagents and properly maintained equipment.

Reagent/MaterialExample Supplier & Cat. No.Key Considerations
Cells - Human neutrophils (primary) - U937 or HL-60 cells (differentiated) - HEK293 or CHO cells stably expressing FPR1Cell health and passage number are critical. Primary cells require careful isolation.
f-Met-Lys-OH (fMLP) Sigma-Aldrich (F3506)Prepare a high-concentration stock (e.g., 10 mM) in DMSO and store at -20°C.
Calcium Indicator Dye Thermo Fisher Scientific (F14201, Fluo-4 AM)Protect from light. AM esters are moisture-sensitive.
Pluronic F-127 Thermo Fisher Scientific (P3000MP)A non-ionic surfactant that aids in the dispersion of AM ester dyes in aqueous media.
Probenecid Sigma-Aldrich (P8761)Anion transport inhibitor that can improve intracellular dye retention in some cell lines (e.g., CHO, HeLa).[8][9]
Assay Buffer Hanks' Balanced Salt Solution (HBSS) with Ca²⁺, Mg²⁺, and 20 mM HEPESMaintain physiological pH (7.2-7.4).
Cell Culture Medium RPMI-1640, DMEM, etc.As appropriate for the cell type used.
Fetal Bovine Serum (FBS) Gibco/Thermo Fisher ScientificEnsure it is heat-inactivated.
Black-walled, clear-bottom microplates Corning (3603, 96-well), Greiner Bio-OneReduces well-to-well crosstalk and background fluorescence.
Fluorescence Plate Reader Molecular Devices (FlexStation 3), Tecan (Spark), etc.Must have kinetic reading capability, automated injectors, and appropriate filters for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).

Experimental Workflow Overview

The general workflow for an fMLP-induced calcium mobilization assay involves cell preparation, loading with a calcium-sensitive dye, and measuring the fluorescence change upon agonist addition.

Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis Seed_Cells Seed Cells in Microplate Prepare_Reagents Prepare Dye Loading & Agonist Solutions Load_Dye Load Cells with Dye Prepare_Reagents->Load_Dye Incubate Incubate (e.g., 30-60 min, 37°C) Load_Dye->Incubate Read_Plate Measure Fluorescence (Kinetic Read) Incubate->Read_Plate Inject_Agonist Inject fMLP Read_Plate->Inject_Agonist During Read Analyze_Data Calculate Response (e.g., Peak RFU) Generate_Curve Generate Dose-Response Curve & Calculate EC50 Analyze_Data->Generate_Curve

Caption: General experimental workflow for the calcium mobilization assay.

Detailed Protocols

Two primary methods are presented: a "No-Wash" protocol, ideal for high-throughput screening, and a "Wash" protocol, which can reduce background for certain applications.

Protocol 1: Homogeneous "No-Wash" Assay

This method is rapid and minimizes cell perturbation, making it suitable for automated screening. It relies on a masking dye or specific buffer components to quench extracellular fluorescence.

1. Cell Plating (Day 1):

  • Culture cells to ~80-90% confluency.

  • Harvest and seed cells into a black-walled, clear-bottom 96-well plate at an optimized density (e.g., 40,000–80,000 cells/well in 100 µL).

  • Incubate overnight at 37°C, 5% CO₂.

2. Reagent Preparation (Day 2):

  • Dye Loading Buffer: Prepare a 2X working solution of a no-wash calcium assay kit (e.g., FLIPR Calcium 4 Assay Kit) in assay buffer.[10] If using individual components, prepare Fluo-4 AM with Pluronic F-127 and a fluorescence quencher like probenecid (if required for your cell line) in assay buffer.[11] A typical final concentration for Fluo-4 AM is 1-5 µM.

  • fMLP Dilution Plate: Prepare a 3X final concentration serial dilution of fMLP in assay buffer. A typical concentration range to determine an EC₅₀ would be from 1 µM down to 0.01 nM.

3. Dye Loading (Day 2):

  • Remove the cell culture medium from the cell plate.

  • Add 100 µL of the 2X dye loading buffer to each well.

  • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[12]

4. Assay Execution (Day 2):

  • Set up the fluorescence plate reader to measure the kinetic response. For Fluo-4, use excitation ~494 nm and emission ~516 nm.

  • Program the instrument to take a baseline reading for 10-20 seconds.

  • The instrument's injector will then add 50 µL of the fMLP solution from the dilution plate to the cell plate.

  • Continue reading the fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the peak response.

Protocol 2: Traditional "Wash" Assay

This method involves washing the cells after dye loading to remove extracellular dye, which can reduce background fluorescence but is more labor-intensive.

1. Cell Plating (Day 1):

  • Follow the same procedure as in the "No-Wash" protocol.

2. Reagent Preparation (Day 2):

  • Dye Loading Solution: Prepare a 1X solution of Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. If needed, include probenecid.

  • fMLP Dilution Plate: Prepare a 5X final concentration serial dilution of fMLP in assay buffer.

3. Dye Loading and Washing (Day 2):

  • Aspirate the culture medium from the cells.

  • Add 100 µL of the dye loading solution to each well.

  • Incubate for 30-60 minutes at 37°C, protected from light.[13]

  • Gently aspirate the dye loading solution.

  • Wash the cells once or twice with 100 µL of pre-warmed assay buffer.[13] Be gentle to avoid detaching the cells.

  • After the final wash, add 80 µL of fresh assay buffer to each well.

4. Assay Execution (Day 2):

  • Place the cell plate in the fluorescence reader.

  • Program the instrument for a kinetic read, similar to the no-wash protocol.

  • Inject 20 µL of the 5X fMLP solution and record the fluorescence signal for 60-120 seconds.

Data Analysis and Interpretation

The primary output from the assay is a kinetic curve of fluorescence intensity over time for each well.

1. Quantifying the Response:

  • The response to fMLP is typically quantified as the maximum fluorescence signal minus the baseline fluorescence (Peak - Baseline) or as the ratio of maximum to baseline (Peak / Baseline).

  • The fluorescent signal from Fluo-4 can increase by over 100-fold upon calcium binding, ensuring a large signal-to-noise ratio.[9]

2. Generating Dose-Response Curves:

  • Plot the quantified response against the logarithm of the fMLP concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.[14]

3. Determining Potency (EC₅₀):

  • The EC₅₀ (half-maximal effective concentration) is the concentration of fMLP that produces 50% of the maximal response.[15] It is a key measure of agonist potency.

  • The EC₅₀ for fMLP at FPR1 can vary depending on the cell system but is typically in the low nanomolar range. For example, reported EC₅₀ values are around 20-80 nM in various cell lines.[3]

ParameterTypical Value/RangeDescription
fMLP Concentration Range 10⁻¹¹ M to 10⁻⁶ MA wide range is used to define the full dose-response curve.
Reported fMLP EC₅₀ 20 - 200 nMVaries with cell type (e.g., human vs. mouse FPR1) and assay conditions.[3][14]
Signal Window (S/B) > 2-fold (often much higher)Ratio of the maximum signal in stimulated wells to the signal in unstimulated wells.
Z'-factor > 0.5A statistical parameter indicating the robustness and quality of the assay.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Background Fluorescence - Incomplete removal of extracellular dye (wash assay). - Autofluorescence from cells (e.g., neutrophils).[8] - Damaged/unhealthy cells with high basal Ca²⁺.- Ensure gentle but thorough washing. - Use a no-wash kit with a quencher. - Use a viability dye to gate out dead cells. - Check cell health and density.
No or Low Signal - Low receptor expression. - Inactive fMLP agonist. - Incorrect plate reader settings. - Receptor desensitization.[15] - Problem with G protein coupling.- Verify FPR1 expression in your cell model. - Use a positive control (e.g., ionomycin) to confirm cell and dye viability. - Confirm filter sets match the dye's spectra. - Avoid prolonged exposure to low levels of agonist before the assay.
High Well-to-Well Variability - Inconsistent cell seeding. - Incomplete mixing of agonist after injection. - Edge effects in the microplate.- Ensure a homogeneous cell suspension when plating. - Optimize injector speed and height. - Avoid using the outermost wells of the plate.
Fluorescence Drop Upon Compound Addition - Dilution of the dye in the well. - Quenching effect of the compound itself.- This is a common artifact; ensure data analysis calculates the peak relative to the baseline after the initial dip.

References

  • Ali, H., Ahamed, J., Hernández-Munain, C., & Patel, D. (2001).
  • Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119-161.
  • Bae, Y. S., Lee, H. Y., & Jo, E. K. (2020). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 21(18), 6837.
  • de Haas, C. J., Veldkamp, K. E., Peschel, A., Weerkamp, F., Van Wamel, W. J., Heezius, E. C., ... & van Strijp, J. A. (2004). Chemotaxis by Staphylococcus aureus strains is mediated by their expression of fMet-Leu-Phe-containing peptides. The Journal of infectious diseases, 189(7), 1161-1169.
  • Chen, K., Bao, Z., Gong, W., Yoshimura, T., & Wang, J. M. (2017). Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages. PloS one, 7(11), e49546.
  • ResearchGate. (2018). How can I correct my too high initial fluorescence (Fo) in my calcium imaging data? Retrieved February 7, 2024, from [Link]

  • He, R., Tan, L., Browning, D., & Ye, R. D. (2000). The synthetic peptide Trp-Lys-Tyr-Met-Val-D-Met is a potent chemotactic agonist for mouse formyl peptide receptor. The Journal of Immunology, 165(8), 4598-4605.
  • Forsman, H., Kalderén, C., Nyström, K., & Dahlgren, C. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of leukocyte biology, 108(4), 1337-1348.
  • Vandenabeele, F., Le-Moine, O., Stieber, D., De Rood, M., & Vassart, G. (2013). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (73), e50296.
  • ResearchGate. (2020). How to reduce background of Fluo-4 in flow cytometry of epithelial cells? Retrieved February 7, 2024, from [Link]

  • Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Retrieved February 7, 2024, from [Link]

  • UCL Flow Cytometry. (n.d.). Calcium Flux on LSRII. Retrieved February 7, 2024, from [Link]

  • Cattaneo, F., Sarnelli, G., & Esposito, G. (2019). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International journal of molecular sciences, 20(3), 674.
  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved February 7, 2024, from [Link]

  • Migeotte, I., Communi, D., & Parmentier, M. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & growth factor reviews, 17(6), 501-519.
  • Dahlgren, C., Gabl, M., & Winther, M. (2020). What is the potential of formyl peptide receptor 1 (FPR1) as a therapeutic target in human disease?. Expert opinion on therapeutic targets, 24(10), 1039-1050.
  • ResearchGate. (2019). Why fluo4-AM Calcium assay is not working? Retrieved February 7, 2024, from [Link]

  • Wang, L., Chen, M., & Zhao, J. (2014). A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists. ASSAY and Drug Development Technologies, 12(4), 231-239.
  • Chang, C. Y., & Jan, C. R. (2001). Mechanisms and Modulation of Formyl-Methionyl-Leucyl-Phenylalanine (fMLP)-induced Ca2+ Mobilization in Human Neutrophils. Clinical and Experimental Pharmacology and Physiology, 28(4), 319-324.
  • Al-Harthi, N., & El-Gamal, M. (2016). Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils. Science Signaling, 9(458), ra123.
  • Hillje, R. (2020, February 23). Calculate EC50 and plot dose response curve. Retrieved February 7, 2024, from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (2023). How can measure the Calcium Flux in Neutrophils? Retrieved February 7, 2024, from [Link]

  • ResearchGate. (2020). Why does the background of the image turn blue when I'm recording calcium? Retrieved February 7, 2024, from [Link]

  • GraphPad. (n.d.). The EC50. Retrieved February 7, 2024, from [Link]

Sources

Application Note: Solid Phase Synthesis of Formylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, expert-level guide to the Solid Phase Peptide Synthesis (SPPS) of formylated peptides. It moves beyond standard recipe lists to explain the chemical logic and strategic decision-making required for these modifications.

Executive Summary & Strategic Considerations

Formylation—the introduction of a formyl group (-CHO)—is a critical modification in biology.[1] N-terminal formylation (e.g., fMet-Leu-Phe) signals bacterial origin, triggering potent chemotactic immune responses. Side-chain lysine formylation is a subtle but functionally distinct epigenetic mark found on histones (e.g., H3K64, H4K91) that interferes with DNA binding.

Synthetically, the formyl group presents a unique challenge: it is chemically similar to the acetyl group but significantly more labile to nucleophiles and prone to oxidative instability.

The Core Synthetic Challenge: Unlike Acetyl-Lysine, Fmoc-Lys(For)-OH is not a standard, shelf-stable commercial building block. Therefore, the "Expert" strategy relies on Post-Assembly Formylation .

  • N-Terminal Formylation: Performed as the final step on the global N-terminus.

  • Lysine Formylation: Requires orthogonal protection (ivDde) to expose the specific lysine ε-amine after chain assembly, followed by on-resin formylation.

Chemical Mechanisms & Reagent Selection

The Formylating Agents

We utilize two primary activation strategies.[2] The choice depends on the steric environment of the amine.

MethodReagentsMechanismBest For
A. In-Situ Carbodiimide Formic Acid (98%) + DIC + HOBtFormation of O-acylisourea active intermediate.N-Terminal Formylation (Unhindered). Simple, uses standard SPPS reagents.
B. Acetic Formic Anhydride (AFA) Acetic Anhydride + Formic Acid + PyridineGeneration of the highly reactive mixed anhydride.Lysine Side-Chain (Hindered). High reactivity drives reaction to completion on difficult sequences.
Reagent Preparation (AFA)

Note: Acetic Formic Anhydride (AFA) is not commercially stable and must be prepared in situ or immediately prior to use. Protocol: Mix Formic Acid and Acetic Anhydride (1:2 ratio) and incubate at 50°C for 15 minutes, or room temperature for 1 hour. This mixture contains the active formylating species.[2]

Detailed Protocols

Protocol A: N-Terminal Formylation (fMet Peptides)

Context: This is performed after the final Fmoc removal of the N-terminal residue (usually Methionine).

Reagents:

  • Formic Acid (98-100%)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (Hydroxybenzotriazole) or Oxyma Pure

  • DMF (Dimethylformamide)[1][2]

Step-by-Step Workflow:

  • Deprotection: Remove the final N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash resin with DMF (5x) and DCM (3x).

  • Activation: In a vial, dissolve 10 equivalents of Formic Acid and 10 equivalents of HOBt in minimal DMF. Add 10 equivalents of DIC.

    • Critical: Allow to pre-activate for 2-3 minutes. The solution may warm slightly.

  • Coupling: Add the activated mixture to the resin.

  • Incubation: Shake at room temperature for 30–60 minutes .

  • QC (Self-Validation): Perform the Kaiser Test (Ninhydrin) .

    • Pass: Beads remain colorless (Yellow solution).

    • Fail: Beads turn blue (Free amines present). Repeat coupling if necessary.

  • Wash: Wash extensively with DMF (5x) and DCM (5x) to remove residual acid.

Protocol B: Site-Specific Lysine Formylation (Histone Mimics)

Context: This utilizes the "ivDde" orthogonal protection strategy. The Lysine to be formylated is incorporated as Fmoc-Lys(ivDde)-OH.[3][4]

Pre-requisite: The peptide chain is fully assembled. The N-terminus must be capped (e.g., Acetylated or Boc-protected) if it should not be formylated, as the hydrazine step removes Fmoc.

Step-by-Step Workflow:

  • N-Terminal Capping: Ensure the N-terminus is permanently protected (e.g., Acetyl) or protected with a group stable to hydrazine (e.g., Boc).

    • Note: If the N-terminus is Fmoc-protected, Hydrazine will remove it.

  • ivDde Removal (Orthogonal Deprotection):

    • Treat resin with 2% Hydrazine monohydrate in DMF (3 x 10 min).

    • Visual Check: The solution will turn yellow (formation of indazole byproduct).

    • Wash resin with DMF (5x), DCM (5x), then DMF (5x).

    • Validation: Positive Kaiser Test (Blue beads) confirms the ε-amine is exposed.

  • Formylation (AFA Method):

    • Prepare Acetic Formic Anhydride (AFA) : Mix 2 mL Formic Acid + 10 mL Acetic Anhydride. Let stand for 30 mins.

    • Add the AFA solution to the resin (approx 5-10 equivalents relative to resin loading).

    • Add Pyridine (2 equivalents) to catalyze the reaction.

    • Shake for 30 minutes .

  • Final Wash & QC:

    • Wash with DMF and DCM.

    • Validation: Negative Kaiser Test confirms the Lysine side chain is formylated.

Cleavage and Isolation

Formyl groups are generally stable to standard TFA cleavage conditions (95% TFA, 2.5% TIS, 2.5% H2O).

  • Cleavage Cocktail: Reagent K or standard TFA/TIS/Water.

  • Time: 2–3 hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether.

  • Note on Stability: Avoid heating the peptide in alcohols (MeOH) under acidic conditions for prolonged periods post-cleavage, as this can lead to deformylation (solvolysis).

Visual Workflows (Graphviz)

Diagram 1: Strategic Decision Tree for Formylation

FormylationStrategy Start Start: Formylation Requirement Loc Target Location? Start->Loc NTerm N-Terminus (e.g., fMet) Loc->NTerm Alpha Amine SideChain Side Chain (e.g., Lysine) Loc->SideChain Epsilon Amine MethodA Method A: Standard SPPS Reagents: Formic Acid/DIC/HOBt Timing: Final Step NTerm->MethodA MethodB Method B: Orthogonal Protection Building Block: Fmoc-Lys(ivDde)-OH SideChain->MethodB Cleavage Final Cleavage (TFA) Formyl is Stable MethodA->Cleavage Step1 1. Assemble Full Peptide (Cap N-Terminus if needed) MethodB->Step1 Step2 2. Remove ivDde (2% Hydrazine/DMF) Step1->Step2 Step3 3. Formylate Exposed Amine (Acetic Formic Anhydride) Step2->Step3 Step3->Cleavage

Caption: Decision tree selecting the correct synthetic pathway based on the target formylation site.

Diagram 2: Chemical Pathway of ivDde Orthogonal Deprotection

ivDdePathway Resin Resin-Peptide-Lys(ivDde) Intermediate Resin-Peptide-Lys(NH2) + Indazole Byproduct Resin->Intermediate Selective Deprotection Hydrazine Reagent: 2% Hydrazine Hydrazine->Intermediate Final Resin-Peptide-Lys(Formyl) Intermediate->Final Site-Specific Formylation Formylation Reagent: AFA (Acetic Formic Anhydride) Formylation->Final

Caption: The chemical logic of exposing the Lysine side-chain amine using Hydrazine before formylation.

Analytical Data & Troubleshooting

Expected Mass Spectrometry Shifts

Validation is primarily achieved via ESI-MS.

ModificationMass Shift (Δ)Explanation
Formyl (-CHO) +28.01 Da Replacement of H (1.01) with CHO (29.02).
Acetyl (-COCH3) +42.04 DaCommon contaminant if Acetic Anhydride is used without Formic acid.
Deformylation -28.01 DaLoss of group (reversion to free amine).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Formylation Reagent hydrolysis; Steric hindrance.Use Acetic Formic Anhydride (AFA) instead of DIC/Formic. Increase temperature to 35°C.
N-Terminal Fmoc Loss Hydrazine treatment (Lysine protocol).Hydrazine removes Fmoc. Use Boc-AA at N-terminus or Acetyl-cap before hydrazine step.
Mass +42 Da (Acetyl) Acetic Anhydride competition.Ensure Formic Acid is pre-mixed with Acetic Anhydride for >30 mins to form AFA before adding to resin.
Unstable Formyl Methanolysis during workup.Avoid storing the peptide in Methanol/Acid mixtures. Use Acetonitrile/Water for HPLC.

References

  • Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. Link

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link

  • Jiang, H., et al. (2011). Sirtuin 6 removes lysine 56 acetylation on histone H3. Nature, 496, 110-113. (Demonstrates biological relevance of Lysine modifications and synthetic histone prep). Link

  • Waki, M., & Meienhofer, J. (1977). Efficient preparation of N-alpha-formylamino acid tert-butyl esters. The Journal of Organic Chemistry, 42(11), 2019–2020. (Basis for Formic/DIC activation).[1][5] Link

  • Chhabra, S. R., et al. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Letters, 39(12), 1603-1606. (Establishes the ivDde orthogonal strategy). Link

Sources

Application Note: Storage and Handling Protocols for For-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the rigorous storage, handling, and reconstitution protocols for N-Formyl-Methionyl-Lysine (For-Met-Lys-OH) . As a formylated peptide containing oxidation-sensitive Methionine (Met) and hygroscopic Lysine (Lys) residues, this compound requires specific environmental controls to maintain biological integrity. This guide provides researchers with a self-validating workflow to prevent common degradation pathways such as sulfoxide formation, hydrolysis, and deliquescence.

Physicochemical Profile & Stability Risks[1][2][3]

Understanding the molecular vulnerabilities of For-Met-Lys-OH is prerequisite to proper handling.

PropertySpecificationCritical Implication
Chemical Name N-Formyl-L-methionyl-L-lysineFormyl group mimics bacterial initiation; biological activity depends on N-terminal integrity.
Molecular Formula

Contains Sulfur (Met) and primary Amine (Lys).
Oxidation Potential High (Methionine)The thioether in Met is highly susceptible to oxidation by atmospheric

, forming Methionine Sulfoxide (

), which often renders the peptide biologically inactive [1].
Hygroscopicity High (Lysine)The

-amino group of Lysine avidly absorbs atmospheric moisture, leading to hydrolysis and precise weighing errors [2].
Solubility AmphipathicSoluble in water (due to Lys), but stability is enhanced in organic solvents like DMSO.

Core Storage Protocol (Lyophilized Powder)

Principle: The goal is to arrest molecular mobility and exclude catalysts of degradation (Heat, Water, Oxygen).

Phase 1: Receipt & Initial Handling
  • Immediate Action: Upon arrival, do not open the vial immediately. The temperature differential between the cold vial and the ambient air will cause condensation to form inside the vial once opened, ruining the peptide.

  • Equilibration: Place the sealed vial in a desiccator at room temperature (20–25°C) for at least 1 hour before opening.

Phase 2: Long-Term Storage Conditions
DurationTemperatureEnvironmentPackaging
< 4 Weeks +4°CDesiccatedSealed original vial with Parafilm.
> 1 Month -20°CDesiccatedSecondary container with silica gel; protected from light.
> 1 Year -80°CInert Gas (Argon/N2)Argon-purged vial; double-sealed.

Expert Insight: For peptides containing Methionine, we recommend purging the headspace of the storage vial with anhydrous Argon or Nitrogen gas before resealing to prevent oxidative degradation during storage [3].

Reconstitution & Solution Handling

Principle: Peptides in solution degrade 100x faster than in powder form. Reconstitute only what is needed for the immediate experiment.

Step-by-Step Reconstitution Protocol
  • Solvent Selection:

    • Stock Solution: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF to create a high-concentration stock (e.g., 10 mM). These solvents repress hydrolysis and bacterial growth.

    • Working Solution: Dilute the stock into your aqueous buffer (PBS, HBSS) immediately prior to use.

    • Note: If using water directly, ensure it is degassed (boiled and cooled under nitrogen) to remove dissolved oxygen.

  • Dissolution:

    • Add solvent down the side of the vial.

    • Vortex gently (10-15 seconds). Avoid vigorous shaking which can cause foaming and protein aggregation.

    • If the solution is cloudy, sonicate for 1-2 minutes in a water bath (max 30°C).

  • Aliquot Strategy (The "Single-Use" Rule):

    • Never refreeze a working solution.

    • Divide the Stock Solution into single-use aliquots (e.g., 20 µL) using sterile, low-binding microcentrifuge tubes.

    • Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath to minimize ice crystal formation which can damage the peptide structure.

Diagram: Handling Workflow

PeptideHandling Receipt 1. Receipt (Cold Chain) Equilibrate 2. Equilibrate (Desiccator, 1hr) Receipt->Equilibrate Prevent Condensation StorePowder 3. Powder Storage (-20°C, Dark) Equilibrate->StorePowder Long Term Reconstitute 4. Reconstitution (DMSO/Degassed H2O) Equilibrate->Reconstitute Immediate Use StorePowder->Equilibrate Retrieve Aliquot 5. Aliquot & Flash Freeze (Avoid Freeze-Thaw) Reconstitute->Aliquot Aliquot->StorePowder Return Stock Experiment 6. Experiment (Use Immediately) Aliquot->Experiment

Caption: Workflow for minimizing moisture uptake and oxidative damage during For-Met-Lys-OH handling.

Quality Control & Troubleshooting

How do you know if your For-Met-Lys-OH has degraded?

Degradation Mechanisms

The primary failure mode for For-Met-Lys-OH is Methionine Oxidation . This adds an oxygen atom to the sulfur thioether, increasing the molecular weight by +16 Da.

Degradation Active Active Peptide For-Met-Lys-OH (Hydrophobic Met) Oxidation Oxidation (+O2) Poor Storage / Air Exposure Active->Oxidation Inactive Inactive Sulfoxide For-Met(O)-Lys-OH (MW +16 Da) Oxidation->Inactive Loss of Biological Activity

Caption: The primary degradation pathway: Methionine oxidation results in a mass shift of +16 Da and loss of hydrophobicity.

Validation Protocol (HPLC/MS)
  • Frequency: Check purity every 6 months for -20°C stock; every 1 month for +4°C stock.

  • Method:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% TFA).

    • Observation: The oxidized species (Sulfoxide) is less hydrophobic than the native peptide and will elute earlier (shorter retention time) on a C18 column.

Troubleshooting Table
IssueProbable CauseCorrective Action
Peptide Clumping Moisture absorption (Hygroscopic Lysine)Discard if severe. Ensure future vials are equilibrated to Room Temp before opening.
Loss of Activity Met OxidationCheck MS for +16 Da peak. Use degassed buffers and purge vials with Argon.
Solubility Issues Incorrect pH or Isoelectric precipitationAdjust pH away from pI. For-Met-Lys is acidic at the N-term (blocked) but basic at Lys; ensure pH is < 9 to avoid alkaline hydrolysis.

References

  • GenScript. Peptide Storage and Handling Guidelines. Application Note. Available at: [Link]

Troubleshooting & Optimization

For-Met-Lys-OH (fMLP) Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP), a potent chemoattractant peptide widely used in immunology and cell biology research. This guide addresses common challenges and questions regarding its solubility, particularly the observed differences between aqueous and ethanolic solutions. Our goal is to provide you with the foundational knowledge and practical steps to ensure successful experimental outcomes.

Part 1: Troubleshooting & FAQs - Navigating fMLP Solubility

This section directly addresses the most frequent issues researchers encounter when preparing fMLP solutions.

Question 1: Why is my fMLP not dissolving in water at my desired concentration?

Answer: The limited solubility of fMLP in purely aqueous solutions is a known challenge directly related to its chemical structure. fMLP is a tripeptide composed of N-formyl-L-methionyl-L-leucyl-L-phenylalanine.[1] The side chains of Leucine (Leu) and Phenylalanine (Phe) are bulky and hydrophobic, causing the molecule to have low water solubility. In water, these nonpolar side chains drive the molecule to aggregate to minimize contact with polar water molecules, a phenomenon known as the hydrophobic effect.

While the N-formyl group and the peptide backbone provide some polarity, the overall molecule's hydrophobic character dominates, leading to a solubility of only about 0.1 mg/mL in PBS (pH 7.2).[2] At higher concentrations, this leads to precipitation or a cloudy suspension.

Question 2: I've seen protocols using ethanol or DMSO. Why are these organic solvents better for fMLP than water?

Answer: Organic solvents like ethanol and dimethyl sulfoxide (DMSO) are more suitable for dissolving fMLP because they can effectively solvate both the polar and nonpolar regions of the peptide.[2][3] Ethanol, being less polar than water, has a nonpolar ethyl group that can interact with the hydrophobic side chains of Leucine and Phenylalanine. Its polar hydroxyl group can form hydrogen bonds with the peptide backbone.

This dual-action solvation disrupts the strong intermolecular hydrophobic forces that cause fMLP to aggregate in water, allowing for significantly higher concentrations to be achieved.[2][4] DMSO is also an excellent choice for creating highly concentrated stock solutions due to its strong solvating properties for hydrophobic peptides.[3][5]

Question 3: What is the maximum recommended solubility of fMLP in water versus organic solvents?

Answer: The solubility of fMLP varies dramatically between aqueous and organic solvents. For most research applications, preparing a concentrated stock solution is essential, which is often impractical in water.

Table 1: Comparative Solubility of fMLP

SolventTypical Maximum SolubilityKey Considerations
Water / PBS (pH 7.2) ~0.1 mg/mL[2]Very limited solubility. Not recommended for stock solutions. Aqueous solutions should not be stored for more than a day.[2]
Ethanol ~2 mg/mL (5 mM)[4]A good choice for intermediate concentration stock solutions.
DMSO ≥ 30 mg/mL[2]The preferred solvent for highly concentrated, stable stock solutions suitable for long-term storage.[2][6]

Note: These values are based on publicly available data sheets and may vary slightly by supplier. Always consult the manufacturer's product information for specific details.

Question 4: I dissolved fMLP in DMSO to make a stock solution. When I dilute it into my aqueous cell culture medium, it precipitates. What's happening and how can I fix it?

Answer: This common issue is known as "precipitation upon solvent exchange" or "solvent crashing." Your concentrated fMLP stock is stable in DMSO because the solvent molecules effectively surround and separate the peptide molecules. When you add a small volume of this DMSO stock to a large volume of aqueous medium, the DMSO concentration is rapidly and drastically diluted.

The solvent environment abruptly changes from organic to aqueous. The water cannot adequately solvate the now highly concentrated fMLP molecules, causing them to quickly aggregate and precipitate out of the solution.

Troubleshooting Steps:

  • Vortex During Dilution: This is the most critical step. Vigorously mix or vortex the aqueous medium while adding the fMLP/DMSO stock. This rapid dispersion prevents localized high concentrations of fMLP from forming and aggregating.

  • Use a Lower Stock Concentration: If precipitation persists, consider preparing a less concentrated stock solution in DMSO. This reduces the amount of fMLP introduced into the aqueous phase at once.

  • Stepwise Dilution: For sensitive applications, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of medium, ensuring it stays dissolved, before making the final dilution into the total volume.

  • Final Solvent Concentration: For cell-based assays, ensure the final concentration of DMSO is non-toxic, typically below 0.5%, with 0.1% being preferable.[7]

Part 2: Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM fMLP Stock Solution in DMSO

This protocol details the standard method for preparing a stable, high-concentration stock solution for long-term storage and subsequent experimental use.

Materials:

  • N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP) powder (MW: 437.6 g/mol )[2]

  • Anhydrous, sterile-filtered DMSO

  • Sterile, low-retention microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = (0.010 mol/L) × (0.001 L) × (437.6 g/mol ) = 0.004376 g = 4.38 mg

  • Weighing: Carefully weigh 4.38 mg of fMLP powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-quality DMSO to the tube.

  • Dissolution: Cap the tube securely and vortex for 1-2 minutes. The solution should become completely clear. If dissolution is slow, brief sonication in a water bath can be applied.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The stock solution is stable for at least 6 months when stored at -80°C.[6]

Protocol 2: Diluting fMLP Stock for Cell-Based Assays (e.g., Chemotaxis)

This protocol outlines the critical dilution step to prevent precipitation when preparing the final working concentration in an aqueous buffer or medium.

Procedure:

  • Prepare Aqueous Medium: Dispense the required volume of your final aqueous buffer (e.g., HBSS, RPMI) into a sterile conical tube.

  • Calculate Dilution Volume: Determine the volume of the 10 mM stock needed. For example, to make 1 mL of a 100 nM working solution:

    • (M₁) × (V₁) = (M₂) × (V₂)

    • (10,000,000 nM) × (V₁) = (100 nM) × (1000 µL)

    • V₁ = 0.01 µL (This is too small to pipette accurately. Therefore, a serial dilution is required.)

  • Perform Serial Dilution:

    • Step A (Intermediate Dilution): Pipette 2 µL of the 10 mM DMSO stock into 1998 µL of the aqueous medium while vortexing. This creates a 10 µM intermediate solution in 0.1% DMSO.

    • Step B (Final Dilution): Pipette 10 µL of the 10 µM intermediate solution into 990 µL of the aqueous medium. This yields the final 100 nM working solution.

  • Critical Mixing Step: At each dilution step, ensure the aqueous medium is being actively vortexed as the fMLP stock is added. This ensures rapid and uniform mixing.

  • Final Use: Use the final working solution immediately for optimal results in your experiment.

Part 3: Visualization of Concepts

Diagram 1: fMLP Solvation Comparison

This diagram illustrates the molecular interactions governing the differential solubility of fMLP in water versus an organic solvent like DMSO.

cluster_water In Water (Poor Solubility) cluster_dmso In DMSO (High Solubility) fMLP_water1 fMLP hydrophobic Hydrophobic Aggregation (Precipitation) fMLP_water1->hydrophobic Strong Hydrophobic Interaction fMLP_water2 fMLP fMLP_water2->hydrophobic Strong Hydrophobic Interaction water H₂O water->hydrophobic Repulsion fMLP_dmso fMLP solvated Effective Solvation (Stable Solution) dmso DMSO dmso->solvated Solvates Polar & Nonpolar Regions

Caption: Molecular interactions of fMLP in water vs. DMSO.

Diagram 2: Experimental Workflow for fMLP Solution Preparation

This workflow provides a decision-making and procedural guide for preparing fMLP solutions for cell-based experiments.

start Start: Prepare fMLP for Cell Assay stock_prep Prepare High-Concentration Stock Solution in DMSO (See Protocol 1) start->stock_prep store Aliquot & Store at -80°C stock_prep->store dilute Dilute to Working Conc. in Aqueous Medium (See Protocol 2) store->dilute vortex CRITICAL STEP: Vortex Medium While Adding fMLP Stock dilute->vortex final_check Ensure Final DMSO Concentration is <0.5% vortex->final_check final_check->dilute No, Adjust Dilution end Solution Ready for Experiment final_check->end Yes

Caption: Workflow for preparing fMLP working solutions.

References

  • How to dissolve, handle and store synthetic peptides. LifeTein. [Link]

  • N-formyl-L-methionyl-L-leucyl-L-phenylalanine. PubChem, National Center for Biotechnology Information. [Link]

  • N-Formyl-Met-Leu-Phe. GenScript. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

Sources

Technical Support Center: Prevention of Methionine Oxidation in For-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tripeptide For-Met-Lys-OH. This guide is designed to provide in-depth, actionable advice to prevent the common yet critical issue of methionine oxidation. As your dedicated scientific partner, we aim to equip you with the knowledge to ensure the integrity and stability of your peptide throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a concern for my For-Met-Lys-OH peptide?

Methionine, an amino acid containing a sulfur atom in its side chain, is highly susceptible to oxidation.[1] This process converts the methionine residue into methionine sulfoxide (MetO), and potentially further to methionine sulfone. For your For-Met-Lys-OH peptide, this is a significant concern because the N-formylmethionine is the initiator residue. Oxidation at this position can alter the peptide's chemical and physical properties, potentially affecting its structure, stability, and biological activity.[2]

Q2: What are the primary causes of methionine oxidation in a laboratory setting?

Methionine oxidation can be triggered by several factors commonly encountered during experimental workflows:

  • Reactive Oxygen Species (ROS): Exposure to ROS, such as hydrogen peroxide or free radicals, is a primary driver of oxidation.[1]

  • Atmospheric Oxygen: Prolonged exposure to air, especially for peptides in solution, can lead to gradual oxidation.[3]

  • Light and Elevated Temperatures: Exposure to intense light and higher temperatures can accelerate oxidative processes.[4][5]

  • Metal Ions: Trace metal ions, such as iron, can catalyze the oxidation of methionine.[5][6] This is a critical consideration if your buffers or containers are not properly treated.

  • Analytical Procedures: The analytical process itself, including sample preparation and some mass spectrometry ionization techniques, can inadvertently cause oxidation.[7][8]

Q3: How can I detect if the methionine in my For-Met-Lys-OH has been oxidized?

Several analytical techniques can be employed to detect and quantify methionine oxidation:

  • Mass Spectrometry (MS): This is a highly sensitive method. The oxidation of methionine to methionine sulfoxide results in a characteristic mass increase of 16 Da.[1] Further oxidation to methionine sulfone adds another 16 Da. Collision-induced dissociation (CID) in MS can also show a signature neutral loss of 64 Da (methanesulfenic acid) from peptides containing methionine sulfoxide.[9]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can often separate the oxidized form of the peptide from the non-oxidized form, appearing as a distinct, typically earlier-eluting peak.

  • Amino Acid Analysis: While less common for this specific purpose, it can be used to quantify the amount of methionine sulfoxide after complete hydrolysis of the peptide.

Q4: Is methionine oxidation reversible?

Yes, the initial oxidation to methionine sulfoxide is reversible.[10] In biological systems, enzymes called methionine sulfoxide reductases (MsrA and MsrB) catalyze this reduction.[10][11] For in vitro applications, chemical reducing agents can also be employed, although with caution to avoid other unwanted side reactions.[1] However, the further oxidation to methionine sulfone is generally considered irreversible.

Troubleshooting Guides

Issue 1: I'm observing a significant peak corresponding to an oxidized product in my HPLC analysis after peptide synthesis and cleavage.

This is a common issue, as the acidic conditions of cleavage from the resin support can promote oxidation.[1]

Causality: During the final acidolytic cleavage step in solid-phase peptide synthesis (SPPS), reactive species can be generated that readily oxidize the susceptible methionine residue.[12]

Troubleshooting Steps:

  • Optimize Your Cleavage Cocktail: The composition of your cleavage cocktail is critical.

    • Include Scavengers: Incorporate scavengers that can trap reactive species. A combination of dimethylsulfide (DMS) and ammonium iodide has been shown to significantly reduce or eliminate methionine sulfoxide formation.[1] The use of triphenylphosphine (PPh₃) in the cleavage condition can also be key to minimizing or eradicating oxidation.[12]

    • Consider a Reducing Environment: Adding a mild reducing agent to the cleavage cocktail can help prevent oxidation.

  • Control Temperature: Perform the cleavage reaction at a controlled, lower temperature to decrease the rate of oxidation.[12]

  • Minimize Exposure to Air: Purge the reaction vessel with an inert gas like argon or nitrogen before and during the cleavage process to displace oxygen.

Issue 2: My For-Met-Lys-OH solution shows increasing levels of oxidation over time during storage.

The stability of your peptide in solution is paramount for reproducible experimental results.

Causality: Peptides in solution are more susceptible to degradation pathways, including oxidation, which can be influenced by storage conditions.

Troubleshooting Steps:

  • Storage Conditions:

    • Temperature: Store your peptide solution in aliquots at -20°C or ideally -80°C to minimize chemical reactions. Avoid repeated freeze-thaw cycles by using single-use aliquots.

    • pH: Maintain a slightly acidic to neutral pH for your stock solution, as pH > 8 can accelerate degradation.

    • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas before freezing.

  • Buffer Composition:

    • Degas Buffers: Before dissolving your peptide, thoroughly degas all buffers to remove dissolved oxygen.

    • Metal Chelators: If you suspect metal ion contamination, include a chelating agent like EDTA in your buffers to sequester metal ions that can catalyze oxidation.[6]

  • Use of Antioxidants:

    • The addition of antioxidants to your formulation can act as oxygen scavengers or free radical inhibitors.[4]

    • Commonly used antioxidants include free L-methionine, sodium thiosulfate, and catalase.[3][4][5] Recent studies suggest that higher concentrations of L-methionine (>20 mM) can be particularly effective.[13]

Data Summary: Common Antioxidants for Preventing Methionine Oxidation

AntioxidantProposed MechanismTypical Molar Ratio (Protein:Antioxidant)Reference
L-MethionineFree radical scavenger1:5[5]
Sodium ThiosulfateOxygen scavenger1:25[5]
CatalaseDecomposes hydrogen peroxideVaries[4][5]
Issue 3: I suspect my analytical method is causing artificial oxidation of my peptide.

It is crucial to distinguish between pre-existing oxidation and artifacts introduced during analysis.

Causality: The conditions during sample preparation and certain analytical techniques can be harsh enough to induce oxidation.[7][8]

Troubleshooting Steps:

  • Sample Preparation:

    • Work Quickly and at Low Temperatures: Minimize the time samples are exposed to air and room temperature.[3]

    • Use Freshly Prepared Solutions: Avoid using old buffers or reagents that may have accumulated peroxides.

  • Mass Spectrometry:

    • Optimize Ionization Source: Some electrospray ionization (ESI) conditions can be oxidative. Adjust source parameters to minimize this effect.

    • Isotope Labeling: For accurate quantification of endogenous oxidation, a stable isotope labeling method can be employed. This involves fully oxidizing the methionine residues with ¹⁸O-labeled hydrogen peroxide before sample preparation. Any ¹⁶O-methionine sulfoxide detected must have been present in the original sample.[8]

  • Alkylation as a Protective Strategy:

    • A method known as Methionine Oxidation by Blocking with Alkylation (MObBa) can be used.[7] In this approach, unoxidized methionines are selectively alkylated at a low pH with iodoacetamide (IAA). This modification prevents their subsequent oxidation during analysis. The level of alkylation can then be used as a proxy to quantify the original amount of unoxidized methionine.[7]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Detection of Methionine Oxidation

This protocol provides a general framework for separating For-Met-Lys-OH from its oxidized form.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Analysis: The oxidized peptide (For-Met(O)-Lys-OH) will typically elute slightly earlier than the non-oxidized peptide due to its increased polarity.

Protocol 2: Sample Preparation for Mass Spectrometry with ¹⁸O-Labeling

This protocol is for the accurate quantification of pre-existing methionine oxidation.

  • Oxidation: To a known amount of your peptide sample, add ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) to a final concentration of 150 mM.

  • Incubation: Incubate at 37°C for 30 minutes to ensure complete oxidation of all previously unoxidized methionine residues.

  • Quenching/Removal: Remove excess H₂¹⁸O₂ by lyophilization or a suitable quenching agent.

  • Resuspension: Resuspend the sample in an appropriate solvent for MS analysis (e.g., 0.1% formic acid in water).

  • MS Analysis: Analyze the sample by LC-MS. Quantify the ratio of the peak corresponding to the peptide with ¹⁶O-methionine sulfoxide (pre-existing oxidation) to the peak for the peptide with ¹⁸O-methionine sulfoxide (artificially oxidized).

Visualizing the Workflow

Workflow for Preventing and Analyzing Methionine Oxidation

cluster_prevention Prevention Strategies cluster_analysis Analytical Workflow storage Optimal Storage (-80°C, Inert Gas, Aliquots) decision Oxidation Observed? storage->decision formulation Formulation (Antioxidants, pH Control, Chelators) formulation->decision handling Careful Handling (Degassed Buffers, Low Temp) handling->decision hplc RP-HPLC (Separation of Oxidized Species) end Intact Peptide hplc->end ms Mass Spectrometry (Detection of +16 Da) ms->end quant Accurate Quantification (Isotope Labeling or MObBa) quant->end start For-Met-Lys-OH Sample start->storage Implement start->formulation Implement start->handling Implement troubleshoot Troubleshoot (See Guides) decision->troubleshoot Yes decision->end No troubleshoot->hplc Analyze troubleshoot->ms Analyze troubleshoot->quant Analyze

Caption: A decision-making workflow for preventing and analyzing methionine oxidation in For-Met-Lys-OH.

Methionine Oxidation Pathway

Met Methionine (in For-Met-Lys-OH) -S-CH3 MetO Methionine Sulfoxide (MetO) -S(O)-CH3 (+16 Da) Met->MetO Oxidation (Reversible) MetO->Met Reduction (e.g., Msr enzymes) MetO2 Methionine Sulfone (MetO2) -S(O)2-CH3 (+32 Da) MetO->MetO2 Further Oxidation (Irreversible)

Caption: The oxidation pathway of methionine to methionine sulfoxide and methionine sulfone.

References

  • The Use of Methionine Sulfoxide Reductases to Reverse Oxidized Methionine for Mass Spectrometry Applications - Thermo Fisher Scientific.
  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry | Journal of the American Society for Mass Spectrometry - ACS Publications.
  • How to Reduce the Oxidation of Therapeutic Proteins - News-Medical. Available at: [Link]

  • Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC - NIH. Available at: [Link]

  • Methionine Oxidation and Reduction in Proteins - PMC - NIH. Available at: [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications. Available at: [Link]

  • Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation? | ResearchGate. Available at: [Link]

  • Detection of oxidized methionine in selected proteins, cellular extracts, and blood serums by novel anti-methionine sulfoxide antibodies - NIH. Available at: [Link]

  • Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 - PubMed. Available at: [Link]

  • Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC. Available at: [Link]

  • How to handle peptides that contain methionine - Biotage. Available at: [Link]

  • Post-translational modification - Wikipedia. Available at: [Link]

  • Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis | Analytical Chemistry - ACS Publications. Available at: [Link]

  • High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics - PMC. Available at: [Link]

  • The metal-catalyzed oxidation of methionine in peptides by Fenton systems involves two consecutive one-electron oxidation processes - PubMed. Available at: [Link]

Sources

Technical Support Center: N-Formyl Peptide Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-formyl peptides, such as the widely studied N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants critical for research in inflammation, immunology, and drug discovery.[1][2] They are derived from the proteolysis of bacterial and mitochondrial proteins and activate G protein-coupled receptors (GPCRs), primarily the N-formyl peptide receptors (FPRs), on phagocytic leukocytes.[1][3] The activation of these receptors triggers a cascade of cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1]

However, a common challenge faced by researchers is the inherent instability of these peptides in aqueous solutions, particularly in complex biological environments like cell culture media. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you understand, quantify, and manage the stability of N-formyl peptides in your experiments, ensuring reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why are my long-term chemotaxis or cell activation assays showing diminishing responses over time?

This is a classic symptom of peptide degradation. N-formyl peptides are susceptible to several degradation pathways in standard cell culture media, especially when supplemented with serum. The two primary culprits are:

  • Enzymatic Degradation: Fetal Bovine Serum (FBS) and other serum supplements are rich in proteases and peptidases that can cleave the peptide bonds of fMLP, rendering it inactive.[4][5][6] Even cells themselves can secrete proteases into the medium.

  • Chemical Degradation: The N-terminal formyl group can be hydrolyzed, and the methionine residue is particularly prone to oxidation to methionine sulfoxide, which significantly attenuates biological activity.[7]

Therefore, as the incubation time at 37°C increases, the effective concentration of active peptide decreases, leading to a weaker stimulus and a reduced cellular response.

Q2: What is the expected half-life of fMLP in my cell culture medium (e.g., DMEM + 10% FBS) at 37°C?

The exact half-life is highly dependent on the specific conditions of your experiment and is not a fixed value. Factors influencing the half-life include:

  • Serum Concentration: Higher concentrations of FBS will introduce more enzymatic activity, leading to a shorter peptide half-life.

  • Cell Type and Density: Different cell types may secrete varying levels and types of proteases. Higher cell densities can accelerate degradation.

  • Media Formulation: The pH and composition of the basal medium can influence chemical stability.[8] While standard media are buffered, local pH changes in dense cultures can occur.

  • Temperature: Incubation at 37°C accelerates both enzymatic and chemical degradation rates compared to storage at 4°C or -20°C.

While a precise universal value cannot be provided, it is reasonable to assume that significant degradation can occur within a few hours in serum-containing media at 37°C. For critical experiments, we strongly recommend determining the stability empirically using the protocol provided in this guide.

Q3: How should I properly store and handle my N-formyl peptide stock solutions to maximize stability?

Proper storage is crucial to prevent degradation before the peptide is even added to your experiment.[9]

  • Lyophilized Powder: Store lyophilized peptide at -20°C or -80°C for long-term stability. The peptide is most stable in this dry form.[2]

  • Stock Solutions: Reconstitute the peptide in a sterile, high-purity solvent like DMSO to create a high-concentration stock. DMSO helps to inhibit microbial growth and can preserve peptide integrity. Store this stock solution in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[9][10] A recommended storage duration at -80°C is up to 6 months.[9]

  • Working Solutions: Prepare fresh working dilutions in your cell culture medium immediately before use. Do not store diluted peptide solutions in aqueous buffers or media for extended periods, even at 4°C.

Q4: Can I use serum-free medium to improve the stability of my N-formyl peptide?

Yes, using a serum-free medium is a highly effective strategy to reduce enzymatic degradation. By eliminating the primary source of proteases (serum), you can significantly extend the active lifetime of the peptide in your assay. However, you must ensure that your cells remain viable and responsive in the serum-free conditions for the duration of your experiment. If serum is required for cell health, consider reducing the serum concentration or using heat-inactivated serum, although heat inactivation may not eliminate all peptidase activity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells or experiments. 1. Peptide Degradation: Inconsistent degradation rates due to slight variations in incubation time or cell density. 2. Improper Aliquoting: Using a stock solution that has been repeatedly frozen and thawed.1. Minimize Incubation Time: Design experiments with the shortest effective incubation time. 2. Use Fresh Dilutions: Always prepare working solutions from a fresh, single-use aliquot of your DMSO stock immediately before the experiment. 3. Run a Stability Assay: Determine the degradation kinetics in your specific system (see Protocol 1).
Complete loss of peptide activity. 1. Compromised Stock Solution: The master stock solution has degraded due to improper storage (e.g., stored at 4°C, multiple freeze-thaws). 2. Rapid Degradation: The experimental conditions (e.g., high serum concentration, long incubation) cause the peptide to degrade completely before it can elicit a response.1. Prepare a Fresh Stock: Reconstitute a new vial of lyophilized peptide. 2. Test in Serum-Free Media: As a positive control, test the peptide's activity in serum-free media to confirm the stock is active. 3. Reduce Serum/Time: Decrease the serum concentration or the duration of the experiment.
Unexpected or off-target effects. 1. Peptide Degradation Products: Cleaved peptide fragments could potentially have different biological activities or interfere with the primary signaling pathway. 2. Solvent Effects: High concentrations of the solvent (e.g., DMSO) may be toxic or have off-target effects on the cells.1. Confirm Peptide Integrity: Use HPLC to analyze the purity of your peptide solution over the time course of your experiment. 2. Run a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) used in your experimental group. Ensure the final DMSO concentration is non-toxic (typically <0.5%).

Visualizing Degradation and Experimental Design

To effectively manage N-formyl peptide stability, it is crucial to understand the factors at play and the workflow for assessing them.

Diagram 1: Key Degradation Pathways for N-Formyl Peptides

cluster_0 In Cell Culture Medium fMLP Active N-Formyl Peptide (fMLP) Enzymatic Enzymatic Degradation (Serum/Cell Proteases) fMLP->Enzymatic Cleavage Chemical Chemical Degradation (Oxidation/Hydrolysis) fMLP->Chemical Modification Inactive_Fragments Inactive Peptide Fragments Enzymatic->Inactive_Fragments Oxidized_fMLP Oxidized fMLP (Reduced Activity) Chemical->Oxidized_fMLP

Caption: Primary pathways of fMLP degradation in cell culture media.

Diagram 2: Workflow for Assessing N-Formyl Peptide Stability

start Start: Prepare fMLP in Experimental Medium incubate Incubate at 37°C in a Cell-Free Environment start->incubate sampling Collect Aliquots at Time Points (T0, T1, T2...Tn) incubate->sampling analysis Analyze fMLP Concentration (e.g., RP-HPLC) sampling->analysis data Plot Concentration vs. Time and Calculate Half-Life analysis->data end Result: Empirical Stability Data data->end

Caption: A validated workflow for determining peptide stability.

Experimental Protocols

Protocol 1: Determining the Stability of N-Formyl Peptides in Cell Culture Medium via RP-HPLC

This protocol provides a self-validating method to quantify the concentration of intact N-formyl peptide over time in your specific experimental medium.

A. Materials

  • N-formyl peptide (e.g., fMLP)

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector[7]

  • C18 HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • Sterile microcentrifuge tubes

  • Incubator at 37°C

B. Method

  • Standard Curve Preparation:

    • Prepare a fresh stock solution of fMLP in DMSO (e.g., 10 mM).

    • Create a series of standards by diluting the stock in your experimental medium to known concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

    • Inject each standard onto the HPLC system to generate a standard curve of peak area versus concentration. This is your T=0 reference.

  • Stability Assay Setup:

    • Prepare a bulk solution of the N-formyl peptide in your pre-warmed (37°C) experimental medium at a desired starting concentration (e.g., 50 µM).

    • Immediately take the first sample (T=0) and store it at -80°C to halt degradation.

    • Place the remaining bulk solution in a 37°C incubator.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from the bulk solution and immediately freeze it at -80°C.

  • HPLC Analysis:

    • Thaw all collected samples simultaneously.

    • Analyze each sample by RP-HPLC. A typical method involves a gradient elution from low to high percentage of Mobile Phase B to separate the intact peptide from potential degradation products.[11][12][13]

    • Example Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

C. Data Analysis

  • Identify the peak corresponding to the intact N-formyl peptide based on the retention time from your standards.

  • Quantify the peak area for the intact peptide in each sample.

  • Using the standard curve, convert the peak area at each time point to a concentration.

  • Plot the concentration of the intact peptide versus time.

  • Calculate the half-life (t½), which is the time it takes for the peptide concentration to decrease by 50%.

This empirical data will provide a clear understanding of the peptide's stability under your specific assay conditions and allow you to make informed decisions about experimental design.

References

  • Jirmo, A. C., et al. (2016). N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils. PubMed Central. [Link]

  • The National Cotton Council. Fluorometric and Electrochemical fMLP HPLC Analysis. [Link]

  • Bhattacharya, S., et al. (2019). Enzymatic Degradation of Biofilm by Metalloprotease From Microbacterium sp. SKS10. Frontiers in Microbiology. [Link]

  • Hess, C., et al. (2008). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. NIH. [Link]

  • Lombardi, A., et al. (1999). Cellular responses to FMLP challenging: a mini-review. PubMed. [Link]

  • Hopkins, A. M., et al. (2018). Half-life modeling of basic fibroblast growth factor released from growth factor-eluting polyelectrolyte multilayers. PMC - NIH. [Link]

  • He, P., et al. (2006). fMLP-stimulated release of reactive oxygen species from adherent leukocytes increases microvessel permeability. PubMed. [Link]

  • Wang, X., et al. (2024). Insights into the efficient degradation mechanism of extracellular proteases mediated by Purpureocillium lilacinum. Frontiers. [Link]

  • Krajíčková, J., et al. (2017). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC. [Link]

  • ResearchGate. (2023). I left complete RPMI and DMEM media (with FBS and Pen) overnight at 37 Degree water bath. Can I use these?[Link]

  • Zhang, W., et al. (2025). Enzymatic degradation of polylactic acid using a serine protease from Amycolatopsis orientalis. PubMed. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]

  • Bioanalysis Zone. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. [Link]

  • Al-Dweib, M., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. MDPI. [Link]

  • ResearchGate. (2021). Mixing of DMEM media and FBS for complete media preparation?[Link]

  • ResearchGate. (2018). What are the shelf-life and optimal storage conditions for cell culture media?[Link]

  • Peters, T. (2019). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Frontiers in Physiology. [Link]

Sources

Technical Support Center: For-Met-Lys-OH Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Product: For-Met-Lys-OH (N-Formyl-Methionyl-Lysine) Application: Chemotaxis assays (FPR1 agonist), Immunology, Inflammation Research Document Type: Technical Guide & Troubleshooting Manual Version: 2.0 (Current)

Introduction: The Criticality of Purity

As a Senior Application Scientist, I often see researchers puzzled by inconsistent chemotaxis data. The culprit is rarely the cell line or the buffer, but the peptide itself. For-Met-Lys-OH is a potent agonist for the Formyl Peptide Receptor 1 (FPR1), but its efficacy relies entirely on the structural integrity of the N-terminal Formyl-Methionine group.

This guide provides a self-validating framework to analyze, identify, and prevent degradation products that compromise your data.

Module 1: The Degradation Landscape

To troubleshoot effectively, you must understand the chemical vulnerabilities of the molecule. For-Met-Lys-OH has three primary failure points:

  • Methionine Oxidation (Major): The thioether side chain is highly susceptible to Reactive Oxygen Species (ROS), forming Sulfoxides (+16 Da) and Sulfones (+32 Da).

  • Deformylation (Minor/Condition-dependent): Loss of the N-terminal formyl group destroys biological activity, as FPR1 recognition requires this moiety.

  • Hydrolysis: Cleavage of the peptide bond under extreme pH.

Visualization: Degradation Pathways

The following diagram maps the parent molecule to its specific degradation products. Use this to correlate mass spec data with chemical structures.

Degradation_Pathways Parent For-Met-Lys-OH (Active Agonist) [M+H]+: 318.1 Da MetO Met-Sulfoxide (MetO) (Reduced Activity) +16 Da (334.1 Da) Parent->MetO Oxidation (H2O2, Air) Reversible via MsrA/B Deform H-Met-Lys-OH (Deformylated) -28 Da (290.1 Da) Parent->Deform Acidic Hydrolysis (pH < 3) Hydrolysis Free Amino Acids (For-Met + Lys) Parent->Hydrolysis Enzymatic/Extreme pH MetO2 Met-Sulfone (MetO2) (Inactive/Irreversible) +32 Da (350.1 Da) MetO->MetO2 Strong Oxidation Irreversible

Caption: Figure 1. Degradation hierarchy of For-Met-Lys-OH. Methionine oxidation is the most common storage artifact, while deformylation occurs under acidic stress.

Module 2: Analytical Troubleshooting (HPLC & LC-MS)

This section addresses specific anomalies observed during quality control or experimental validation.

Issue 1: "I see a split peak or a 'shoulder' eluting before the main peak."

Diagnosis: Methionine Sulfoxide (MetO) formation.[1][2][3][4][5][6] Mechanism: When Methionine oxidizes to Sulfoxide, it creates a new chiral center at the sulfur atom, resulting in two diastereomers (R and S).[3] These diastereomers have slightly different hydrophobicities and often separate on high-resolution C18 columns. The Shift: MetO is more polar than native Met. Therefore, MetO peaks elute EARLIER (lower Retention Time) than the parent peptide on Reverse Phase (RP-HPLC).

Issue 2: "My Mass Spec shows a +16 Da or +32 Da shift."

Diagnosis: Oxidation progression.[6] Use the table below to correlate Mass-to-Charge (m/z) ratios with structural changes.

SpeciesModificationMass Shift (Δ)Biological Activity
Parent None0High
Met-Sulfoxide +1 Oxygen+16 DaLow / Variable
Met-Sulfone +2 Oxygens+32 DaInactive
Deformylated Loss of -CHO-28 DaInactive
Na+ Adduct Sodium Salt+22 DaActive (Artifact)
Protocol: The "Forced Degradation" Validation

Do not guess. If you suspect oxidation, prove it by forcing the reaction in a controlled aliquot.

  • Prepare: Dissolve 1 mg of For-Met-Lys-OH in 1 mL PBS.

  • Split: Divide into two vials (Control vs. Test).

  • Stress: Add Hydrogen Peroxide (H₂O₂) to the "Test" vial (final concentration 0.1%). Incubate at Room Temp for 30 minutes.

  • Analyze: Run both samples on LC-MS.

  • Result:

    • If your "unknown" impurity in the Control matches the induced peak in the Test (Time + Mass), it is confirmed Met-Sulfoxide.

    • Note: H₂O₂ will push Met

      
       MetO primarily. Stronger oxidation is required for MetO2.
      

Module 3: Biological Implications & Workflow

Researchers often fail to link analytical purity with biological outcomes. The FPR1 receptor is stereochemically demanding; it requires the hydrophobic pocket to accommodate the Methionine side chain. The addition of polar oxygen atoms (Sulfoxide/Sulfone) disrupts this interaction, increasing the EC50 (reducing potency).

Visualization: Troubleshooting Logic Flow

Follow this decision tree when experimental data looks suspicious.

Troubleshooting_Flow Start Problem: Low Chemotaxis Activity Check_Sol Check Solubility (Turbidity?) Start->Check_Sol Check_LCMS Run LC-MS Check_Sol->Check_LCMS Clear Decision_Mass Mass Shift? Check_LCMS->Decision_Mass Res_Ox Found +16/+32 Da: Oxidized Peptide Decision_Mass->Res_Ox Yes (+16/32) Res_Def Found -28 Da: Deformylated Decision_Mass->Res_Def Yes (-28) Res_OK Mass OK: Check Cell Receptor Decision_Mass->Res_OK No Shift

Caption: Figure 2. Logical workflow for diagnosing loss of biological potency.

Module 4: Storage & Handling FAQs

Q: My peptide powder has turned slightly yellow and sticky. Is it usable? A: Likely not for quantitative work. The "stickiness" suggests hygroscopicity (common with Lysine salts) leading to moisture absorption. Moisture facilitates hydrolysis and oxidation.

  • Correct Action: Discard. For future batches, always store desiccated at -20°C.

Q: Can I use TFA (Trifluoroacetic acid) in my mobile phase? A: Yes, but minimize exposure time. While the N-formyl group is more stable than a standard BOC group, prolonged exposure to strong acids (high % TFA) can slowly lead to deformylation. Use 0.1% Formic Acid as a gentler alternative for LC-MS.

Q: How do I prevent oxidation during storage? A:

  • Aliquot immediately: Do not freeze-thaw the master stock.

  • Inert Gas: Overlay vials with Argon or Nitrogen before capping.

  • Avoid Met-free media: If storing in solution, ensure no oxidizing agents (trace metals like Copper/Iron) are present in the buffer.

References

  • Vogt, W. (1995).[5] Oxidation of methionyl residues in proteins: tools, targets, and reversal. Free Radical Biology and Medicine, 18(1), 93-105.[5]

  • Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of proteins. Pharmaceutical News, 2, 12-16.
  • Chao, C. C., Ma, Y. S., & Stadtman, E. R. (1997). Modification of protein surface hydrophobicity and aggregation by oxidation of methionine residues. Proceedings of the National Academy of Sciences, 94(7), 2969-2974.

  • Rotonda, J., et al. (2021). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. Chromatography Online.

Sources

Technical Support Center: Optimizing fMet-Lys for Neutrophil Migration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Optimization of N-formyl-methionyl-lysine (fMet-Lys) for Neutrophil Chemotaxis. Ticket Priority: High (Methodology Optimization). Assigned Specialist: Senior Application Scientist, Cell Biology Division.

Executive Summary & Molecule Specifics

User Alert: You have specified fMet-Lys (a dipeptide), not the industry-standard fMLP (fMet-Leu-Phe, a tripeptide).

While both bind to Formyl Peptide Receptors (FPR1), fMet-Lys is significantly less potent than fMLP . Structure-activity relationship studies indicate that the hydrophobic phenylalanine residue in position 3 of fMLP is critical for high-affinity binding. Consequently, fMet-Lys requires a shifted concentration range (typically 100-1000x higher) to elicit a comparable response.

The Core Challenge: Neutrophil migration follows a strict Bell-Shaped Dose-Response Curve .

  • Sub-optimal: Insufficient receptor occupancy

    
     No polarization.
    
  • Optimal: Asymmetric receptor occupancy

    
     Directed migration (Chemotaxis).
    
  • Supra-optimal: Receptor saturation/desensitization

    
     Arrest or random movement (Chemokinesis).
    

Module 1: The "Sweet Spot" (Concentration Optimization)

Do not rely on literature values for fMLP (10–100 nM) when using fMet-Lys. You must perform an empirical titration.

Recommended Titration Matrix
Concentration (fMet-Lys)Predicted PhenotypeMechanism
0.1 – 1

M
Low/No Response Below

(dissociation constant) for the dipeptide. Insufficient G-protein coupling.
10 – 100

M
Chemotaxis (Target) Optimal Window. Steep gradient sensing. Actin polymerization polarizes toward the source.
> 500

M
Chemo-arrest / Kinesis Receptor Saturation. Homologous desensitization (internalization) or "confused" rapid random motion.
The "Checkerboard" Validation

To prove true chemotaxis (directed) vs. chemokinesis (random speed increase), you must set up a checkerboard assay during optimization:

  • Positive Gradient: Attractant in bottom well only (Migration expected).

  • No Gradient: Attractant in both top and bottom wells (Random movement expected).

  • Negative Gradient: Attractant in top well only (No migration expected).

Module 2: Standard Operating Procedure (Boyden Chamber)

Methodology: Modified Boyden Chamber (Transwell) Cell Type: Primary Human Neutrophils (Freshly Isolated)

Phase A: Reagent Preparation
  • Solubilization: fMet-Lys is hydrophilic but often supplied as a salt. Dissolve in DMSO to 100 mM stock, then dilute in aqueous buffer. Note: Ensure final DMSO concentration is <0.1% to prevent solvent toxicity.

  • Chemotaxis Buffer: HBSS + Ca

    
    /Mg
    
    
    
    + 0.1% BSA (Endotoxin-free).
    • Critical: BSA prevents peptide adsorption to plasticware. Ca

      
       is required for integrin-mediated adhesion.
      
Phase B: The Workflow
  • Isolation: Isolate neutrophils (e.g., via Polymorphprep or negative magnetic selection). Resuspend at

    
     cells/mL.
    
  • Loading (Bottom): Add 600

    
    L of fMet-Lys dilutions (0, 1, 10, 100, 500 
    
    
    
    M) to the lower wells.
  • Assembly: Place the transwell insert (3.0

    
    m pore size) into the plate.
    
    • Why 3.0

      
      m? Neutrophils (8-10 
      
      
      
      m) must actively squeeze through; larger pores allow passive gravity settling (false positives).
  • Loading (Top): Add 100

    
    L of cell suspension to the upper insert.
    
  • Incubation: 45–60 minutes at 37°C, 5% CO

    
    .
    
    • Warning: Do not exceed 90 minutes. Neutrophils die rapidly and will fall off the membrane.

  • Quantification:

    • Option A (Calcein-AM): Pre-label cells; read fluorescence of bottom well.

    • Option B (Counting): Lyse cells in bottom well and count via flow cytometry or hemocytometer.

Module 3: Visualization of Signaling & Workflow

Diagram 1: FPR1 Signaling Cascade

This diagram illustrates why "Supra-optimal" concentrations fail: Receptor Internalization (GRK/Arrestin) shuts down the pathway.

FPR1_Signaling Ligand fMet-Lys (Ligand) FPR1 FPR1 Receptor (GPCR) Ligand->FPR1 Binding Gi G-Protein (Gi) FPR1->Gi Activation GRK GRK / Arrestin (Desensitization) FPR1->GRK High Dose Trigger PLC PLC/PI3K Gi->PLC Calcium Ca2+ Flux PLC->Calcium Actin Actin Polymerization (Migration) Calcium->Actin GRK->FPR1 Internalization (Signal Stop)

Caption: Activation of FPR1 triggers Calcium/Actin flux. However, high ligand concentrations recruit GRK/Arrestin, internalizing the receptor and halting migration.

Diagram 2: Assay Workflow Logic

Workflow Step1 1. Isolation (Keep < 4 hours) Step2 2. Gradient Setup (Bottom Well) Step1->Step2 Step3 3. Cell Loading (Top Well) Step2->Step3 Decision Concentration? Step3->Decision ResultA <10 µM: No Movement Decision->ResultA ResultB 10-100 µM: Chemotaxis Decision->ResultB ResultC >500 µM: Arrest Decision->ResultC

Caption: Operational workflow emphasizing the critical decision point of concentration selection.

Module 4: Troubleshooting (FAQ)

Q1: My neutrophils are not moving, even at high fMet-Lys concentrations.

  • Diagnosis: Likely "Neutrophil Activation" prior to the assay.

  • Cause: Neutrophils are extremely sensitive to mechanical stress and endotoxins (LPS). If they activate during isolation (shape change from round to amoeboid before loading), they shed receptors and become refractory.

  • Fix: Use endotoxin-free buffers. Keep cells at room temperature (cold shock activates them). Do not vortex; mix gently.

Q2: I see high migration in my negative control (buffer only).

  • Diagnosis: Spontaneous Migration or Gravity Settling.

  • Cause: Pore size too large or incubation too long.

  • Fix: Ensure 3.0

    
    m pore size. Reduce incubation to 45 minutes. Check if the buffer has high background chemoattractants (e.g., contaminated BSA).
    

Q3: The response is flat across 10


M to 500 

M.
  • Diagnosis: Gradient breakdown.

  • Cause: If the incubation is too long (>2 hours), the small peptide diffuses to equilibrium, eliminating the gradient.

  • Fix: Shorten assay time. The gradient is steepest in the first 30–60 minutes.

Q4: Can I use fMet-Lys to study calcium flux instead of migration?

  • Answer: Yes, but the kinetics differ. Calcium flux is immediate (seconds), while migration is phenotypic (minutes/hours). You will likely need a higher concentration for robust Calcium flux detection compared to the sensitive directional sensing required for chemotaxis.

References

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[1][2][3][4][5] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link

  • Zigmond, S. H. (1977). Ability of polymorphonuclear leukocytes to orient in gradients of chemotactic factors.[3][6][7] The Journal of Cell Biology, 75(2), 606–616. Link

  • Heit, B., et al. (2002). An intracellular signaling hierarchy determines direction of migration in opposing chemotactic gradients. The Journal of Cell Biology, 159(1), 91–102. Link

  • Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119–161. Link

Sources

reducing peptide aggregation in For-Met-Lys-OH solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: For-Met-Lys-OH Stability & Handling

Case ID: FMK-SOL-001 Status: Active Guide Subject: Reducing Peptide Aggregation & Oxidation in For-Met-Lys-OH Solutions

Mission Statement

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges of N-Formyl-Methionine-Lysine (For-Met-Lys-OH) . Unlike standard peptides, this molecule presents a unique "solubility trap" due to its zwitterionic nature at physiological pH and the high oxidation susceptibility of the methionine thioether. The following protocols are designed to prevent aggregation (precipitation) and oxidative degradation before they ruin your assay.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I dissolved the peptide directly in PBS (pH 7.4), and it immediately turned cloudy. Is it contaminated? A: It is likely not contaminated but precipitated .

  • The Science: For-Met-Lys-OH is a zwitterion at neutral pH. The N-terminal Formyl group removes the positive charge usually found at the N-terminus.

    • Lysine Side Chain: Protonated (

      
      ) at pH 7.4.
      
    • C-Terminal Carboxyl: Deprotonated (

      
      ) at pH 7.4.
      
    • Net Charge:

      
      .[1][2]
      
  • The Fix: Molecules with a net charge of zero have the least electrostatic repulsion, leading to aggregation. You must move the pH away from the isoelectric point (pI).

    • Immediate Action: Acidify carefully with 0.1M Acetic Acid or HCl to protonate the carboxyl group (Net Charge +1) or use an organic co-solvent (see Protocol A).

Q2: My stock solution was clear yesterday, but today it has a white precipitate or "gel" at the bottom. Can I re-vortex it? A: Do NOT vortex. Vortexing introduces air bubbles, accelerating Methionine oxidation.

  • The Science: The Methionine (Met) residue contains a thioether side chain sensitive to Reactive Oxygen Species (ROS).[3] Oxidation converts Met to Methionine Sulfoxide (Met(O)) .[4] While Met(O) is actually more polar, the oxidation process can disrupt the delicate solubility equilibrium of the hydrophobic Formyl group, leading to "crashing out."

  • The Fix: If precipitation has occurred due to oxidation, it is often irreversible. For fresh preparations, use Argon or Nitrogen gas to overlay the solution and store at -20°C.

Q3: Can I use DMSO to prevent this? A: Yes, but with specific limits.

  • The Science: The Formyl-Met segment is hydrophobic. DMSO (Dimethyl Sulfoxide) disrupts the hydrophobic stacking that causes aggregation.

  • The Limit: Keep DMSO < 0.1% in your final cell-based assay to avoid cytotoxicity, but your stock solution can be 100% DMSO.

Part 2: The "Zero-Cloud" Solubilization Workflow

This protocol uses a "Solvent-First" approach to bypass the zwitterionic solubility trap.

Reagents Required
  • Solvent A: High-grade DMSO (anhydrous) or DMF.

  • Buffer B: PBS or HBSS (degassed under vacuum for 15 mins).

  • Acid C: 0.1 M Acetic Acid (optional for pH tuning).

Step-by-Step Protocol
  • Calculate & Weigh:

    • Calculate the mass required for a 10 mM stock solution .

    • Note: Do not attempt to make aqueous stocks >1 mM directly.

  • Organic Dissolution (The Critical Step):

    • Add Solvent A (DMSO) to the lyophilized powder. Use only 10-20% of the final target volume.

    • Action: Swirl gently or pipette up and down. Do not vortex.

    • Checkpoint: Solution must be crystal clear. If cloudy, sonicate briefly (3 x 5 seconds) in a water bath.

  • Aqueous Dilution:

    • Slowly add Buffer B dropwise to the DMSO/peptide solution while gently swirling.

    • Observation: If cloudiness appears (Tyndall effect), stop. Add a small volume of Acid C to lower pH below 6.0, then continue diluting.

  • De-gassing & Storage:

    • Overlay the headspace of the vial with inert gas (Argon/Nitrogen).

    • Seal tightly with Parafilm.

    • Store at -20°C. Avoid freeze-thaw cycles (aliquot into single-use vials).

Part 3: Data & Visualization

Table 1: Physicochemical Solubility Profile
ParameterConditionNet ChargeSolubility PredictionRisk Factor
Acidic (pH < 3) 0.1% TFA / Acetic Acid+1 (Lys+, COOH)High Acid hydrolysis (long term)
Neutral (pH 7.4) PBS / Water0 (Lys+, COO-)Low (Precipitation) Isoelectric Aggregation
Basic (pH > 11) NH4OH-1 (Lys, COO-)Moderate High Oxidation / Racemization
Organic DMSO / DMFN/AVery High Cytotoxicity in downstream assay
Visual 1: Solubilization Decision Tree

SolubilityLogic Start Start: Lyophilized For-Met-Lys-OH SolventChoice Step 1: Choose Initial Solvent Start->SolventChoice DirectAq Direct Aqueous Buffer (PBS pH 7.4) SolventChoice->DirectAq High Risk OrganicFirst Organic Solvent First (DMSO/DMF) SolventChoice->OrganicFirst Recommended ResultCloudy Result: Cloudy/Precipitate (Zwitterionic Aggregation) DirectAq->ResultCloudy Likely ResultClear Result: Clear Solution OrganicFirst->ResultClear CheckpH Troubleshoot: Check pH ResultCloudy->CheckpH FinalUse Ready for Assay (Keep DMSO < 0.1%) ResultClear->FinalUse Acidify Action: Acidify (Acetic Acid) Target Net Charge +1 CheckpH->Acidify If pH is neutral Acidify->ResultClear Restores Solubility

Caption: Logic flow for solubilizing For-Met-Lys-OH, avoiding the neutral pH zwitterionic trap.

Visual 2: The Oxidation Threat (Methionine)

MetOxidation Met Native Methionine (Hydrophobic Thioether) MetO Methionine Sulfoxide (Polar but Inactive) Met->MetO Oxidation Oxidant Triggers: Air (Vortexing) High pH Peroxides Oxidant->Met Attacks Agg Consequence: Loss of Bioactivity Solubility Shift MetO->Agg

Caption: Mechanism of Methionine oxidation. Note that while Sulfoxide is polar, the structural change often leads to assay failure.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5907, Methionine. Retrieved from [Link]

Sources

Technical Support Center: Expert Guidance on Handling Hygroscopic Formyl-Methionine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hygroscopic formyl-methionine (fMet) peptides. This guide is designed to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your experiments. Formyl-methionine peptides, such as the widely used chemoattractant fMLP (N-formyl-methionyl-leucyl-phenylalanine), are powerful tools for studying inflammatory responses and immune cell trafficking.[1][2] However, their inherent hygroscopicity—the tendency to absorb moisture from the air—and the chemical sensitivity of the methionine residue present unique handling challenges.[3][4]

This guide will equip you with the expertise to navigate these challenges, from initial receipt and storage to final application in your assays.

Section 1: Understanding the Core Challenges

Why are fMet peptides so sensitive?

Two primary chemical properties dictate the handling requirements for fMet peptides:

  • Hygroscopicity: Lyophilized peptides have a high surface area and often contain residual salts from synthesis and purification (e.g., trifluoroacetate), which readily attract water molecules.[3][5] Moisture absorption can lead to:

    • Inaccurate Weight Measurements: You may be weighing a combination of peptide and water, leading to erroneously concentrated solutions.

    • Accelerated Degradation: The presence of water facilitates chemical reactions that can degrade the peptide, such as hydrolysis of peptide bonds.[6]

    • Physical Changes: The lyophilized powder may collapse or become difficult to handle.

  • Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide.[7][8][9] This can be triggered by:

    • Atmospheric oxygen, a process accelerated in solution.[10]

    • Certain solvents, notably dimethyl sulfoxide (DMSO), which is a common solvent for peptides.[11][12]

    • Oxidizing agents present as impurities in reagents.

Oxidation of the methionine residue can significantly alter the peptide's conformation and biological activity, as its interaction with the formyl peptide receptor (FPR) is structurally specific.[13]

Section 2: Troubleshooting and FAQs

This section addresses common issues encountered during the handling and use of hygroscopic fMet peptides in a question-and-answer format.

Storage and Handling

Q1: I just received my lyophilized fMet peptide. How should I store it for the long term?

A1: For long-term storage (months to years), lyophilized peptides should be stored at -20°C or, preferably, -80°C.[3] It is crucial to store them in a tightly sealed container, ideally within a secondary container containing a desiccant (e.g., silica gel) to create a moisture-free environment.[6] Avoid using frost-free freezers for long-term storage, as their temperature cycling can lead to micro-thawing and degradation.[10]

Q2: My lyophilized peptide looks like a collapsed film instead of a fluffy powder. Is it degraded?

A2: Not necessarily. The "cake" or film-like appearance is often a cosmetic issue and does not inherently indicate degradation.[6] However, it can be a sign that the peptide has been exposed to moisture at some point. The critical factor is to handle it correctly going forward to prevent further moisture absorption and potential degradation.

Q3: Why do I need to warm the peptide vial to room temperature before opening?

A3: This is a critical step to prevent condensation.[3] When a cold vial is opened in a room-temperature environment, moisture from the air will immediately condense on the cold surfaces, including the peptide itself. This introduces water, which compromises the peptide's stability and your ability to weigh it accurately. Allow the vial to sit in a desiccator for at least 20-30 minutes to equilibrate to room temperature before opening.[6]

Weighing and Aliquoting

Q4: I'm struggling to get a consistent weight for my peptide. What am I doing wrong?

A4: The hygroscopic nature of the peptide is the most likely culprit. To ensure accurate weighing:

  • Equilibrate the vial to room temperature in a desiccator before opening.[3][5]

  • Weigh the desired amount quickly in a low-humidity environment if possible.[3]

  • Immediately reseal the stock vial tightly, purge with an inert gas like argon or nitrogen if available, and return it to the freezer.[14]

For highly sensitive experiments, it is best practice to aliquot the entire peptide stock upon first use. This minimizes the number of times the stock vial is opened and exposed to atmospheric moisture.[4]

Solubilization and Stability in Solution

Q5: My fMet peptide won't dissolve in my aqueous buffer. What should I do?

A5: There is no single solvent that works for all peptides. A systematic approach is required:

  • Start with Sterile Water: Always attempt to dissolve a small test amount in high-purity, sterile water first.[15][16]

  • Consider Peptide Charge: If the peptide is basic (net positive charge), a dilute aqueous acid solution (e.g., 10% acetic acid) can help.[15][16] If it is acidic (net negative charge), a dilute aqueous basic solution (e.g., ammonium hydroxide, though not for cysteine-containing peptides) can be used.[16]

  • Use Organic Solvents Sparingly: If the peptide remains insoluble, a small amount of an organic solvent may be necessary. For fMet peptides, dimethylformamide (DMF) is preferred over DMSO to avoid oxidation of the methionine residue.[12] Add a minimal amount of DMF to dissolve the peptide, then slowly add your aqueous buffer to the desired concentration. Sonication can also aid in solubilization.[11][15]

Q6: I dissolved my fMet peptide in DMSO before I knew about the oxidation risk. Is my experiment ruined?

A6: Not necessarily, but there is a significant risk of methionine oxidation.[7][12] The extent of oxidation depends on the purity of the DMSO, the duration of exposure, and the temperature. If you observe reduced or inconsistent biological activity, oxidized peptide is a likely cause. For future experiments, switch to DMF or another suitable non-oxidizing solvent.

Q7: How long can I store my fMet peptide in solution?

A7: Peptides are significantly less stable in solution than in their lyophilized form.[3][14] Storing fMet peptides in solution is not recommended for long periods.[4] If you must, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[10][14] Store these aliquots at -20°C or -80°C for a few weeks at most. For peptides containing methionine, using oxygen-free buffers can help prolong their shelf life in solution.[5]

Section 3: Protocols and Data Presentation

Protocol 1: Accurate Weighing and Aliquoting of a Hygroscopic fMet Peptide

This protocol ensures accurate concentration and preserves the long-term stability of your peptide stock.

  • Preparation: Place the sealed vial of lyophilized fMet peptide and a tube of desiccant (e.g., silica gel) in a desiccator. Allow the vial to equilibrate to room temperature for at least 30 minutes.

  • Weighing: In a low-humidity environment, quickly weigh the desired amount of peptide into a new, sterile microfuge tube.

  • Stock Vial Storage: Tightly reseal the original peptide vial, wrapping the cap with parafilm for an extra seal. If possible, gently flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing. Return the stock vial to -20°C or -80°C storage.

  • Solubilization: Follow the solubilization protocol (Protocol 2) to dissolve the weighed peptide.

  • Aliquoting: Once the peptide is fully dissolved into a stock solution, immediately divide it into single-use aliquots in sterile, low-protein-binding tubes.

  • Aliquot Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Stepwise Solubilization of fMet Peptides

This protocol uses a sequential approach to find a suitable solvent while minimizing the risk of degradation.

  • Initial Test: Add a small amount of sterile, distilled water to a test aliquot of the peptide. Vortex gently. If it dissolves, this is your preferred solvent.

  • pH Modification (if necessary):

    • If the peptide is insoluble in water and has a net positive charge, add a few drops of 10% acetic acid.

    • If the peptide is insoluble in water and has a net negative charge, add a few drops of 0.1 M ammonium bicarbonate.

  • Organic Solvent (Last Resort): If the peptide is still insoluble, add a minimal volume of DMF to the dry peptide to dissolve it. Once dissolved, slowly add your desired aqueous buffer to the peptide-DMF mixture while vortexing gently until the desired concentration is reached.

  • Final Preparation: Before use in an assay, centrifuge the peptide solution to pellet any undissolved particulates.[11]

Table 1: Summary of Storage and Handling Conditions
ConditionLyophilized PeptidePeptide in SolutionRationale
Temperature -20°C to -80°C for long-term storage[3][10]-20°C to -80°C for short-term storage (days to weeks)[11][14]Low temperatures slow down chemical degradation processes.
Atmosphere Dry, inert atmosphere (desiccated, N₂ or Ar purge)[6][14]Oxygen-free buffers if possible[5]Minimizes moisture absorption and oxidation.
Light Store away from bright light[6]Store in amber vials or wrapped in foil[6]Prevents photo-degradation of sensitive amino acids.
Containers Tightly sealed original vialSterile, low-protein-binding tubes (polypropylene or glass for hydrophobic peptides)[14]Prevents contamination and adsorption to container walls.
Freeze-Thaw N/AAvoid repeated cycles[10][14]Freeze-thaw cycles can physically damage the peptide structure.

Section 4: Visualizing Key Concepts

Workflow for Handling Hygroscopic Peptides

This diagram outlines the critical decision points and actions from receiving the peptide to its use in an experiment.

G cluster_storage Initial Receipt & Storage cluster_prep Pre-Experiment Preparation cluster_solubilization Solubilization cluster_final Final Steps Receive Receive Lyophilized Peptide Store Store at -20°C / -80°C in Desiccator Receive->Store Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate Weigh Weigh Quickly Equilibrate->Weigh Reseal Reseal & Return Stock to Freezer Weigh->Reseal Test_H2O Test with Sterile H₂O Weigh->Test_H2O Test_pH Adjust pH (Acid/Base) Test_H2O->Test_pH Insoluble Dissolved Peptide Dissolved Test_H2O->Dissolved Soluble Use_DMF Use Minimal DMF Test_pH->Use_DMF Insoluble Test_pH->Dissolved Soluble Use_DMF->Dissolved Aliquot Aliquot into Single-Use Tubes Dissolved->Aliquot Store_Sol Store Aliquots at -80°C Aliquot->Store_Sol Use Use in Assay Store_Sol->Use FPR_Signaling cluster_responses fMet fMet Peptide (e.g., fMLP) FPR1 FPR1 (GPCR) fMet->FPR1 binds G_Protein Gαβγ FPR1->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC Gαq PI3K PI3K G_Protein->PI3K Gβγ PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Cell_Response Cellular Responses PKC->Cell_Response MAPK MAPK Pathway (ERK, p38) PI3K->MAPK MAPK->Cell_Response Chemotaxis Chemotaxis Cell_Response->Chemotaxis Degranulation Degranulation Cell_Response->Degranulation ROS ROS Production Cell_Response->ROS

Caption: Simplified fMet-FPR1 signaling pathway.

By adhering to these guidelines, you can ensure the quality and reliability of your fMet peptide reagents, leading to more accurate and reproducible experimental outcomes.

References

  • AAPPTEC. Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Lee, T. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 14(8), 739.
  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review.
  • JPT Peptide Technologies. Peptide Solubilization. Retrieved from [Link]

  • Peptide Sciences. Peptide Storage & Stability: A Definitive Guide. Retrieved from [Link]

  • Peptide Information. (2023, September 15). Peptide Storage. Retrieved from [Link]

  • SCAF, S., et al. (2020). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 11, 1533.
  • Prossnitz, E. R., et al. (1999). Multiple Activation Steps of the N-Formyl Peptide Receptor. Biochemistry, 38(8), 2246-2255.
  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15453-15461.
  • JPT Peptide Technologies. Peptide Solubilization Protocol. Retrieved from [Link]

  • Wenceslau, C. F., et al. (2014). Mitochondrial N-formyl peptides cause airway contraction and lung neutrophil infiltration via formyl peptide receptor activation. Pulmonary pharmacology & therapeutics, 29(2), 115-124.
  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • GenScript. PEPTIDE SOLUBILITY GUIDELINES. Retrieved from [Link]

  • Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation.
  • Wikipedia. Formyl peptide receptor. Retrieved from [Link]

  • de Souza, V. R., et al. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 24(13), 10989.
  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15453–15461.
  • Mark, S., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 675-686.
  • He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455.
  • Schepetkin, I. A., et al. (2016). Antagonism of human formyl peptide receptor 1 with natural compounds and their synthetic derivatives.
  • El-Benna, J., & Gougerot-Pocidalo, M. A. (1996). N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils. Clinical and experimental immunology, 106(1), 129-134.
  • GenScript. Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15453-15461.
  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • Giebeler, N., et al. (2014).
  • Wilson, K. J., et al. (2016). Increased expression of formyl peptide receptor-1 by basophils from patients with mastocytosis. The Journal of Allergy and Clinical Immunology: In Practice, 4(6), 1213-1220.
  • Bae, Y. S., et al. (2004). Differential activation of formyl peptide receptor signaling by peptide ligands. The Journal of Immunology, 173(2), 1209-1216.
  • Pharma Learning In Depth. (2025, April 8). Hygroscopicity in Pharmaceuticals. YouTube.
  • Kim, M. K., & Bae, Y. S. (2023). Formyl peptide receptor 2 is an emerging modulator of inflammation in the liver. Experimental & Molecular Medicine, 55(2), 263-271.

Sources

Technical Support Center: Synthesis of For-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of the tripeptide N-formyl-Methionyl-Lysyl-Hydroxide (For-Met-Lys-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies and advice presented herein are grounded in established chemical principles and field-proven experience to ensure scientific integrity and experimental success.

N-formylmethionine-containing peptides are crucial as they initiate protein synthesis in bacteria and act as potent chemoattractants for mammalian phagocytes[1][2]. The synthesis of For-Met-Lys-OH, while seemingly straightforward, presents unique challenges due to the specific properties of its constituent amino acids: the reactive N-terminus requiring formylation, the oxidation-prone methionine, and the nucleophilic side chain of lysine. This guide provides a structured, in-depth approach to overcoming these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of For-Met-Lys-OH. Each problem is followed by an analysis of potential causes and actionable, step-by-step protocols for resolution.

Q1: My final yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a common issue stemming from inefficiencies at multiple stages of the synthesis. Let's break down the potential culprits.

Causality Analysis:

  • Incomplete Peptide Couplings: The formation of the Met-Lys and subsequent For-Met peptide bonds may be incomplete. This is often the case with "difficult couplings" which can be sequence-dependent[3]. Incomplete reactions lead to deletion sequences (e.g., For-Met-OH or Lys-OH on the resin) that are difficult to separate from the final product.

  • Premature Deprotection or Loss of Formyl Group: The N-formyl group, while generally stable, can be partially cleaved under certain conditions, particularly if basic deprotection steps are prolonged or if the wrong formylation strategy is used[4][5].

  • Side Reactions During Final Cleavage: The final acidolytic cleavage step is harsh and can lead to product degradation or the formation of intractable side products, reducing the recoverable yield of the target peptide[6][7].

  • Loss During Work-up and Purification: Significant product loss can occur during precipitation, extraction, and chromatographic purification, especially if the peptide has poor solubility or if the purification protocol is not optimized[8].

Workflow for Yield Improvement

G cluster_synthesis Synthesis Phase cluster_cleavage Cleavage & Purification A Start: Lys-Resin B Couple Fmoc-Met-OH A->B Use efficient coupling reagent (e.g., HATU) C Deprotect Fmoc B->C Monitor completion (e.g., Kaiser Test) D N-terminal Formylation C->D Use optimized on-resin formylation protocol E Cleavage from Resin D->E Use scavenger-rich cocktail F Precipitation E->F Use cold ether G Purification (RP-HPLC) F->G Optimize gradient H Final Product G->H G Met Methionine (Met) -CH₂-CH₂-S-CH₃ Met_O Methionine Sulfoxide (Met(O)) +16 Da -CH₂-CH₂-S(O)-CH₃ Met->Met_O Oxidation (Air, TFA) Met_TBu S-tert-butyl Sulfonium +56 Da -CH₂-CH₂-S⁺(tBu)-CH₃ Met->Met_TBu Alkylation (tBu⁺ from TFA Cleavage)

Caption: Common side reactions of the methionine residue.

Experimental Protocols for Prevention:

  • Protocol 3: Optimized TFA Cleavage for Methionine-Containing Peptides The key is to use a "scavenger cocktail" that traps reactive species generated during cleavage.[9]

    • Prepare the Cleavage Cocktail: A highly effective mixture for preventing methionine oxidation and alkylation is TFA/H₂O/Triisopropylsilane (TIS)/Dimethyl Sulfide (DMS) in a ratio of 90:5:2.5:2.5 (v/v) .

      • TFA: Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

      • H₂O: Helps suppress tert-butylation.[9]

      • TIS: A potent scavenger for carbocations (e.g., the t-butyl cation from the Lys(Boc) protecting group).

      • DMS: Acts as a reducing agent to prevent oxidation of the methionine thioether.[6][7]

    • Procedure:

      • Use 10 mL of cleavage cocktail per gram of dry resin.

      • Perform the cleavage for 2-3 hours at room temperature.

      • Precipitate the cleaved peptide in cold diethyl ether.

Frequently Asked Questions (FAQs)
Q1: What is the best protecting group strategy for the Lysine side chain?

For standard Fmoc-based solid-phase peptide synthesis (SPPS), the tert-Butoxycarbonyl (Boc) group is the industry standard for protecting the ε-amino group of lysine (i.e., using Fmoc-Lys(Boc)-OH).[10][11]

  • Expertise & Experience: The rationale for this choice lies in its orthogonality with the Fmoc protecting group used for the α-amino terminus.[4] The Boc group is stable under the mild basic conditions (typically 20% piperidine in DMF) used to remove the Fmoc group at each cycle of peptide elongation. However, it is readily cleaved by the strong acidic conditions of the final TFA cocktail, which simultaneously cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups.[12] This ensures the lysine side chain remains protected throughout the synthesis, preventing unwanted branching or side reactions, and is deprotected only at the final step.[11][13]

Q2: How do I choose the most appropriate coupling reagent?

The choice of coupling reagent is critical for ensuring high efficiency in peptide bond formation.[14] Reagents can be broadly categorized, and the best choice depends on factors like cost, efficiency, and safety.

  • Trustworthiness: A self-validating system involves choosing a reagent known for high performance and low side reactions, especially racemization.

    • Aminium/Uronium Salts (e.g., HBTU, TBTU, HATU): These are the most commonly used reagents in SPPS due to their high reactivity and convenience.[14][15] They activate the carboxylic acid rapidly, leading to efficient couplings. HATU is particularly potent and is recommended for sterically hindered or "difficult" couplings.[16]

    • Phosphonium Salts (e.g., PyBOP): Similar in efficacy to aminium salts, PyBOP is also a robust choice. A key advantage is that its byproducts are non-carcinogenic, unlike its predecessor, BOP.[15]

    • Carbodiimides (e.g., DIC): Often used in combination with an additive like OxymaPure or HOBt to suppress racemization.[17][18] This combination is cost-effective but can be slightly less reactive than pre-formed aminium/phosphonium salts.

    • Modern Reagents (e.g., COMU): Based on OxymaPure, COMU is a highly efficient and safer alternative to benzotriazole-based reagents (like HBTU, HATU), which have explosive properties.[17][19] Its byproducts are also more water-soluble, facilitating easier purification.[19]

Data Presentation: Comparison of Common Coupling Reagents

ReagentClassRelative ReactivityKey AdvantagesKey Disadvantages
HBTU/TBTU Aminium SaltHighWell-established, reliable, good for standard couplings. [14]Contains potentially explosive benzotriazole moiety; less effective for very difficult couplings. [17]
HATU Aminium SaltVery HighExcellent for difficult/sterically hindered couplings; low racemization. [16]Higher cost; contains potentially explosive benzotriazole moiety. [17]
COMU Aminium SaltVery HighSafer (non-explosive); water-soluble byproducts; high efficiency. [19]Higher cost; can be less stable in DMF over long periods. [17]
DIC/Oxyma CarbodiimideModerate-HighCost-effective; safer additives (Oxyma). [17]Two-component system; can be slower than aminium salts.
Q3: What analytical methods are essential for confirming the final product's identity and purity?

A dual-method approach is non-negotiable for ensuring the quality of your synthetic peptide.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing peptide purity.[8]

    • Methodology: The crude peptide is dissolved and injected onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the components.[8]

    • Interpretation: Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected (usually at 210-220 nm). A sharp, symmetrical peak is indicative of a pure compound. Co-eluting impurities, like the Met(O) version, may require shallow gradients for resolution.

  • Mass Spectrometry (MS): This is essential for confirming that the synthesized peptide has the correct molecular weight.

    • Methodology: Either Electrospray Ionization (ESI-MS), often coupled directly with HPLC (LC-MS), or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can be used.

    • Interpretation: The observed mass should match the calculated theoretical mass of For-Met-Lys-OH. This method is also critical for identifying side products, such as the +16 Da (oxidation) or +56 Da (tert-butylation) adducts discussed in the troubleshooting section.

References
  • N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids.ChemRxiv.
  • Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Applic
  • Rapid On‐Resin N‐Formylation of Peptides as One‐Pot Reaction.
  • N-formylmethionine – Knowledge and References.Taylor & Francis.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.PMC.
  • The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH.NINGBO INNO PHARMCHEM CO.,LTD.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • Amino Acid Deriv
  • Methionine.Wikipedia.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.BOC Sciences.
  • Practical Synthesis of N-Formylmethionyl
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.ACS Omega.
  • Process for the Preparation of Tripeptide.
  • Introduction to Cleavage Techniques.Thermo Fisher Scientific.
  • Coupling Reagents.Aapptec Peptides.
  • Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction.PubMed.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.CSBio.
  • Peptide Purification Process & Methods: An Overview.Bachem.
  • Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase.Open Access Pub.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.The Journal of Organic Chemistry.
  • N6-Formylation of Lysine: A Pathological Secondary Modific
  • Preparation method of Fmoc-Lys(Mtt)-OH.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.Organic Process Research & Development.
  • How to handle peptides th
  • Peptide release, side-chain deprotection, work-up, and isol
  • Peptide Coupling Reagents Guide.Sigma-Aldrich.
  • A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides.
  • Solid Phase Formylation of N-Terminus Peptides.
  • Application Notes and Protocols: The Strategic Use of Boc-Lys(Mtt)
  • Is it possible to protect the lysine group of whole peptide (peptide <350 aa)?
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC.
  • Sequence Determination of a Novel Tripeptide Isolated from the Young Leaves of Azadirachta indica A. Juss.PMC.
  • Commonly Used Coupling Reagents in Peptide Synthesis.Dilun Biotechnology.
  • Peptide Isolation & Purification Techniques.
  • Advances in Therapeutic Peptides Separation and Purific

Sources

Technical Support Center: Resolving HPLC Peaks for For-Met-Lys and Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of the tripeptide N-Formyl-Methionyl-Lysine (For-Met-Lys). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the HPLC analysis of this peptide and its related impurities. My approach here is to not just provide solutions, but to explain the underlying chromatographic principles, empowering you to make informed decisions in your method development and routine analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Common Issue 1: Poor Resolution Between For-Met-Lys and a Closely Eluting Impurity

Question: I am observing poor resolution (Rs < 1.5) between my main For-Met-Lys peak and a closely eluting impurity. What are the primary steps to improve this separation?

Answer:

Poor resolution in peptide separations is a common challenge, often stemming from the subtle structural similarities between the main peptide and its impurities.[1][2] Potential impurities for a synthetic peptide like For-Met-Lys could include deletion sequences (e.g., For-Met), insertion sequences, or peptides with protecting groups that were not successfully removed. To address this, we will systematically evaluate and optimize the key parameters of your reversed-phase HPLC (RP-HPLC) method.

Here is a logical workflow for troubleshooting poor resolution:

G A Start: Poor Resolution (Rs < 1.5) B Step 1: Optimize Gradient Slope A->B Shallow gradients often improve peptide resolution C Step 2: Evaluate Mobile Phase pH & Ion-Pairing Agent B->C If resolution is still poor G End: Resolution Achieved (Rs ≥ 1.5) B->G If successful D Step 3: Change Organic Modifier C->D If pH/ion-pairing adjustment is insufficient C->G If successful E Step 4: Evaluate Column Chemistry D->E If organic modifier change shows little effect D->G If successful F Step 5: Adjust Temperature E->F For fine-tuning selectivity E->G If successful F->G If successful

Caption: Troubleshooting workflow for improving peak resolution.

Step-by-Step Protocol for Improving Resolution:

  • Optimize the Gradient Slope: For peptides, shallower gradients are often the key to better resolution.[3][4] A steep gradient can cause peaks to elute too quickly and bunch together.

    • Initial State: A typical starting gradient might be 5-50% Acetonitrile (ACN) over 20 minutes.

    • Action: Decrease the gradient slope around the elution time of your peaks of interest. For example, if For-Met-Lys elutes at 30% ACN, try a gradient of 25-35% ACN over 30 minutes. This increases the time the peptide interacts with the stationary phase, allowing for better separation.

  • Evaluate Mobile Phase pH and Ion-Pairing Agent: The charge state of a peptide significantly impacts its retention and selectivity in RP-HPLC.

    • The Role of pH: The lysine residue in For-Met-Lys has a primary amine on its side chain, making the peptide basic. Adjusting the mobile phase pH can alter the charge of both the peptide and any impurities, potentially leading to differential retention.

    • Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a common ion-pairing agent that forms a neutral complex with the positively charged sites on the peptide, enhancing retention and improving peak shape.[2]

      • Action: If you are using 0.1% TFA, consider trying a different ion-pairing agent like heptafluorobutyric acid (HFBA). The longer alkyl chain of HFBA can increase the hydrophobicity of the ion pair, leading to longer retention and potentially altered selectivity between For-Met-Lys and its impurities.[5]

Parameter Typical Starting Condition Recommended Adjustment & Rationale
Gradient 5-50% B in 20 minDecrease slope around elution time (e.g., 1% B/min) to increase interaction time.[3]
pH ~2.5 (with 0.1% TFA)Explore a higher pH (e.g., pH 7 with a phosphate buffer) to alter the charge state of lysine.
Ion-Pairing Agent 0.1% TFATry 0.1% HFBA to increase retention and potentially alter selectivity.[5]
Common Issue 2: Peak Tailing of the For-Met-Lys Peak

Question: My For-Met-Lys peak is exhibiting significant tailing, which is affecting my ability to accurately quantify it. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC and can arise from several factors, including secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.[6]

G cluster_0 Troubleshooting Peak Tailing A Start: Peak Tailing Observed B Check for Secondary Interactions A->B Is the mobile phase optimized? C Assess Column Health B->C If tailing persists E End: Symmetrical Peak Shape B->E If successful D Evaluate Sample Solvent C->D If column is not the issue C->E If successful D->E If successful

Caption: Logical flow for diagnosing and resolving peak tailing.

Detailed Troubleshooting Steps for Peak Tailing:

  • Secondary Interactions: The basic nature of the lysine residue in For-Met-Lys can lead to interactions with acidic silanol groups on the silica-based stationary phase, causing peak tailing.

    • Action: Ensure you are using a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%). The TFA will mask the silanol groups and provide a counter-ion for the basic peptide, leading to a more symmetrical peak shape.[2] If you are already using TFA, ensure its concentration is adequate and that the mobile phase is well-mixed.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade.[6]

    • Action:

      • Wash the column: Follow the manufacturer's instructions for washing your column. A typical wash sequence for a C18 column involves flushing with water, then isopropanol, and finally re-equilibrating with your mobile phase.

      • Replace the column: If washing does not resolve the issue, the column may be at the end of its life and require replacement.

  • Sample Solvent Effects: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase can cause peak distortion.[7]

    • Action: Whenever possible, dissolve your For-Met-Lys sample in the initial mobile phase (e.g., 95% Water: 5% ACN with 0.1% TFA).[7] If the sample is not soluble, use the weakest solvent possible that will dissolve it.

Common Issue 3: Inconsistent Retention Times

Question: I am seeing a drift in the retention time of For-Met-Lys from one injection to the next. What could be the cause of this variability?

Answer:

Inconsistent retention times are often indicative of a problem with the HPLC system itself or with the mobile phase preparation.[8]

Potential Causes and Solutions for Retention Time Variability:

Potential Cause Explanation Solution
Pump Issues Leaks in the pump seals or check valves can lead to an inconsistent flow rate, causing retention times to shift.[7]Perform a pump pressure test and check for any visible leaks. Replace seals or check valves if necessary.
Mobile Phase Composition If the mobile phase is not properly mixed or degassed, or if one component is evaporating faster than the other, the composition can change over time.[8]Ensure mobile phases are well-mixed and degassed. Keep solvent bottles capped to minimize evaporation.
Column Temperature Fluctuations Temperature has a significant effect on retention time.[2] If the column temperature is not stable, retention times will drift.Use a column oven to maintain a constant temperature.
Column Equilibration Insufficient equilibration time between gradient runs can lead to shifting retention times.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10 column volumes for equilibration.

Experimental Protocols

Protocol 1: Method Development for For-Met-Lys and Impurities

This protocol outlines a systematic approach to developing a robust RP-HPLC method for the separation of For-Met-Lys from its potential impurities.

1. Column Selection:

  • Start with a C18 column with a pore size of 100-120 Å, which is suitable for small peptides.[9] A particle size of 3.5 µm or smaller will provide higher efficiency.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.
  • Mobile Phase B: 0.1% TFA in Acetonitrile.
  • Filter and degas both mobile phases before use.

3. Initial Gradient Screening:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: 214 nm (peptide bond)
  • Injection Volume: 10 µL
  • Gradient:
  • 0-2 min: 5% B
  • 2-22 min: 5-70% B
  • 22-25 min: 70-95% B
  • 25-27 min: 95% B
  • 27-30 min: 95-5% B
  • 30-35 min: 5% B (re-equilibration)

4. Gradient Optimization:

  • Based on the initial screening run, identify the approximate %B at which For-Met-Lys elutes.
  • Design a new, shallower gradient around this elution point. For example, if the peptide elutes at 35% B, a new gradient could be 25-45% B over 30 minutes.

5. Further Optimization (if needed):

  • If resolution is still not optimal, consider the following in this order:
  • Change the ion-pairing agent to 0.1% HFBA.
  • Change the organic modifier to Methanol.
  • Evaluate a different column chemistry (e.g., C8 or Phenyl-Hexyl).[3]

References

  • LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. [Link]

  • Letter, W. (2022). Problem with peaks resolution in HPLC. ResearchGate. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • MAC-MOD Analytical. (n.d.). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. [Link]

  • Ciurescu, G., et al. (2017). Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. ResearchGate. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]

  • Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Rodrigues, M. A. M., et al. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. MDPI. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • CoLab. (2023). RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension. [Link]

  • Turcu, R. P., et al. (2017). Use of an RP-HPLC method to determine the lysine content in seven varieties of peas. OMICS International. [Link]

  • ResearchGate. (2001). Liquid Chromatographic Determination of Lysine, Methionine, and Threonine in Pure Amino Acids (Feed Grade) and Premixes: Collaborative Study. [Link]

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Validation & Comparative

A Comparative Guide to N-formyl-methionyl-leucyl-phenylalanine (fMLP) and N-formyl-methionyl-lysine (For-Met-Lys-OH)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the study of innate immunity and inflammation, N-formylated peptides are critical tools for probing the activation of phagocytic leukocytes. These peptides, typically originating from bacteria or damaged mitochondria, act as potent chemoattractants, guiding cells like neutrophils to sites of injury or infection.[1][2] Among these, N-formyl-methionyl-leucyl-phenylalanine, commonly known as fMLP or fMLF, is the most widely studied and characterized agonist. This guide provides an in-depth biological comparison between the canonical agonist fMLP and a structurally related peptide, N-formyl-methionyl-lysine (For-Met-Lys-OH). Understanding their distinct interactions with cellular receptors and the resulting functional consequences is paramount for designing robust experiments and interpreting results in immunology and drug development.

Molecular Structure: The Basis of Functional Divergence

The biological activities of fMLP and For-Met-Lys-OH are dictated by their primary amino acid sequences.

  • N-formyl-Met-Leu-Phe (fMLP): Composed of N-formylmethionine, followed by the hydrophobic amino acids Leucine and Phenylalanine.

  • N-formyl-Met-Lys-OH (fMLF): Composed of N-formylmethionine followed by the positively charged, hydrophilic amino acid Lysine.[3]

The fundamental difference lies in the C-terminal residue. The bulky, nonpolar phenyl ring of Phenylalanine in fMLP is a critical determinant for high-affinity binding to its primary receptor. In contrast, the long, flexible, and positively charged side chain of Lysine in For-Met-Lys-OH results in a profoundly different physicochemical profile, which drastically alters its interaction with the receptor binding pocket.

Receptor Binding and Signal Transduction

Both peptides exert their effects primarily through the Formyl Peptide Receptor (FPR) family, a group of G-protein coupled receptors (GPCRs).[1][2][4] The most important of these in neutrophils is Formyl Peptide Receptor 1 (FPR1), which is a high-affinity receptor for fMLP.[1][5][6][7]

Receptor Affinity:

Structure-activity relationship studies have unequivocally shown that the hydrophobic C-terminal residues are essential for high-affinity binding to FPR1. Consequently, fMLP binds to FPR1 with high affinity, whereas the affinity of For-Met-Lys-OH is significantly lower.

PeptideReceptorBinding Affinity (Ki / Kd)
fMLP FPR1~1-38 nM[8][9]
For-Met-Lys-OH FPR1Significantly lower (several orders of magnitude)

Causality of Binding Affinity: The binding pocket of FPR1 contains hydrophobic residues that form favorable van der Waals interactions with the Leucine and Phenylalanine side chains of fMLP. The substitution of Phenylalanine with the hydrophilic Lysine disrupts these critical interactions, leading to a dramatic reduction in binding affinity. A histidine residue at or near the receptor binding site has also been suggested to be required for fMLP binding and cell activation.[10]

Downstream Signaling Cascade:

Upon agonist binding, FPR1 undergoes a conformational change, activating heterotrimeric Gi proteins.[4][6] This initiates a well-defined signaling cascade leading to potent cellular responses.[6]

  • G-Protein Activation: The Gαi subunit and the Gβγ complex dissociate.[6]

  • PLC Activation: The Gβγ complex activates Phospholipase Cβ (PLCβ).[6][11]

  • Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12]

  • Calcium Mobilization & PKC Activation: IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[11][12]

  • MAPK and PI3K Pathways: These initial signals also trigger the activation of downstream pathways like the Mitogen-Activated Protein Kinase (MAPK/ERK) and PI3K/Akt cascades, which are crucial for chemotaxis and gene regulation.[11][13]

Due to its potent agonism, fMLP robustly activates this entire cascade at nanomolar concentrations. For-Met-Lys-OH, being a very weak agonist, would only be expected to trigger these pathways at micromolar or higher concentrations, if at all.

FPR1_Signaling cluster_membrane Plasma Membrane FPR1 FPR1 Gi Gi Protein FPR1->Gi Activates PLC PLCβ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG fMLP fMLP fMLP->FPR1 Binds Gi->PLC Activates Ca_Store ER Ca2+ Store IP3->Ca_Store Triggers Release PKC PKC Activation DAG->PKC Ca_Mobil Ca2+ Mobilization Ca_Store->Ca_Mobil MAPK MAPK/PI3K Pathways Ca_Mobil->MAPK PKC->MAPK Response Cellular Responses (Chemotaxis, Superoxide Prod.) MAPK->Response

Canonical FPR1 signaling pathway activated by fMLP.
Comparative Analysis of Biological Functions

The profound difference in receptor affinity translates directly into a disparity in biological potency and efficacy. The primary functions stimulated by fMLP in neutrophils include chemotaxis, superoxide production (oxidative burst), and degranulation.[2]

Quantitative Comparison of Potency (EC50):

The half-maximal effective concentration (EC50) is a measure of a drug's potency. A lower EC50 value indicates higher potency.

Biological ResponsefMLP (EC50)For-Met-Lys-OH (EC50)Key Takeaway
Chemotaxis ~1-10 nM> 10 µMfMLP is at least 1000-fold more potent at inducing directed cell migration.
Superoxide Production ~10-100 nM[14]Inactive or extremely weakfMLP is a potent inducer of the oxidative burst, while For-Met-Lys-OH is largely ineffective.
Calcium Mobilization ~5-50 nM> 5 µM[15][16]Reflects the vast difference in ability to initiate proximal signaling events.
Degranulation ~10-100 nMInactive or extremely weakfMLP effectively induces the release of granular enzymes.

Expert Interpretation: The experimental data clearly establish fMLP as a potent, full agonist for FPR1-mediated functions in neutrophils. For-Met-Lys-OH, on the other hand, acts as an extremely weak partial agonist or, for practical purposes in many assays, is inactive. Its utility in research is therefore limited, perhaps serving as a negative control to demonstrate the structural specificity required for FPR1 activation. The presence of the N-formyl group alone is insufficient; the subsequent amino acid residues are the primary determinants of biological activity.

Standardized Experimental Protocols

To ensure reproducibility and accuracy in comparing formyl peptides, validated protocols are essential. The following are streamlined methodologies for key functional assays.

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of cells through a porous membrane towards a chemoattractant.

  • Objective: To measure the chemotactic index of cells in response to a concentration gradient of fMLP or For-Met-Lys-OH.

  • Methodology:

    • Cell Preparation: Isolate human neutrophils from peripheral blood using a density gradient (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells. Resuspend cells in an appropriate buffer (e.g., HBSS with 0.1% BSA) at 1-2 x 10^6 cells/mL.

    • Assay Setup: Place a porous polycarbonate membrane (e.g., 3-5 µm pore size) in a Boyden chamber apparatus. Add the chemoattractant (e.g., fMLP at 10 nM; For-Met-Lys-OH at 10 µM) to the lower chamber and the neutrophil suspension to the upper chamber.

    • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

    • Quantification: After incubation, remove the membrane. Scrape off non-migrated cells from the top surface. Fix and stain the migrated cells on the bottom surface with a dye like Diff-Quik or DAPI.

    • Analysis: Count the number of migrated cells in several high-power fields using a microscope. Compare the counts for the test compounds to a negative control (buffer alone).

Chemotaxis_Workflow cluster_chamber Boyden Chamber Setup A 1. Isolate Neutrophils (Density Gradient) B 2. Prepare Cell Suspension (1-2x10^6 cells/mL) A->B D 4. Add Cells to Upper Chamber B->D C 3. Add Chemoattractant to Lower Chamber E 5. Incubate (37°C, 60-90 min) D->E F 6. Fix & Stain Membrane E->F G 7. Quantify Migrated Cells (Microscopy) F->G

Workflow for a standard Boyden chamber chemotaxis assay.

Protocol 2: Superoxide Production Assay (Cytochrome c Reduction)

This spectrophotometric assay measures the production of superoxide (O2•−), a key component of the oxidative burst.

  • Objective: To quantify the rate of superoxide release from neutrophils upon stimulation.

  • Methodology:

    • Cell Preparation: Isolate neutrophils as described above. Resuspend in HBSS with Ca2+ and Mg2+.

    • Reagent Preparation: Prepare a reaction mix containing ferricytochrome c (e.g., 1 mg/mL).

    • Assay Execution: In a 96-well plate, add neutrophils (e.g., 2.5 x 10^5 cells/well) and the cytochrome c solution. To measure specificity, include parallel wells containing superoxide dismutase (SOD), which scavenges O2•−.

    • Stimulation: Add the agonist (e.g., fMLP at 100 nM; For-Met-Lys-OH at various concentrations) to initiate the reaction.

    • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 550 nm over time (e.g., every 30 seconds for 15-30 minutes).

    • Analysis: Calculate the rate of superoxide production using the extinction coefficient for cytochrome c reduction. The SOD-inhibitable portion of the signal represents specific superoxide production.

Conclusion and Recommendations

The comparative analysis demonstrates that N-formyl-Met-Leu-Phe (fMLP) and N-formyl-Met-Lys-OH are functionally distinct peptides.

  • fMLP is a high-affinity, high-potency agonist of FPR1. It is the gold standard for inducing and studying neutrophil chemotaxis, oxidative burst, and degranulation. Its robust and reproducible effects make it an indispensable tool for inflammatory research.[1][2][17]

  • For-Met-Lys-OH is an extremely weak agonist for FPR1. The substitution of the C-terminal hydrophobic phenylalanine with a hydrophilic lysine drastically reduces its binding affinity and biological potency to a level that is often indistinguishable from baseline in standard functional assays.

For researchers studying FPR1-mediated inflammation, fMLP remains the agonist of choice. For-Met-Lys-OH should not be considered a viable substitute. Its primary utility may be as a negative control to highlight the stringent structural requirements for potent FPR1 activation, thereby validating the specificity of the observed fMLP-induced effects. This guide underscores the necessity of considering detailed structure-function relationships when selecting reagents for immunological and pharmacological studies.

References

  • De, P. K., & Manna, P. (2014). N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils. Clinical and Experimental Immunology, 175(1), 115-124. [Link]

  • De, P. K., & Manna, P. (2014). N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-alpha) production on lipopolysaccharide (LPS)-stimulated human neutrophils. PubMed. [Link]

  • Wikipedia contributors. (2023). N-Formylmethionine-leucyl-phenylalanine. Wikipedia, The Free Encyclopedia. [Link]

  • Guo, C., et al. (2004). Neutrophil activation by fMLP regulates FOXO (forkhead) transcription factors by multiple pathways, one of which includes the binding of FOXO to the survival factor Mcl-1. PubMed. [Link]

  • Al-Ghouleh, A., et al. (2024). Increased expression of formyl peptide receptor-1 by basophils from patients with mastocytosis. National Institutes of Health. [Link]

  • Naccache, P. H., et al. (2008). The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Ingenta Connect. [Link]

  • Kanaho, Y., et al. (2012). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. National Institutes of Health. [Link]

  • Zheng, W., et al. (2014). Design, synthesis and characterization of fMLF-mimicking AApeptides. PubMed. [Link]

  • Spisani, S., et al. (1993). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. PubMed. [Link]

  • Sforza, E., et al. (2022). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. National Institutes of Health. [Link]

  • QIAGEN. fMLP Signaling in Neutrophils. GeneGlobe. [Link]

  • Kanaho, Y., et al. (2013). Molecular Mechanisms of fMLP-induced Superoxide Generation and Degranulation in Mouse Neutrophils. PubMed. [Link]

  • Seligmann, B. E., et al. (1985). Chemical modification of human neutrophil membrane proteins: effect on fMet-Leu-Phe binding and function. PubMed. [Link]

  • Dahlgren, C., & Karlsson, A. (1999). The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. National Institutes of Health. [Link]

  • Datta, S., & Das, N. (2016). Lysine: Is it worth more?. National Institutes of Health. [Link]

  • Gao, J. L., et al. (1999). N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. National Institutes of Health. [Link]

  • Gao, J. L., et al. (1999). N-formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction With Two N-formylpeptide Receptor (FPR) Subtypes. Molecular Characterization of FPR2, a Second Mouse Neutrophil FPR. PubMed. [Link]

  • Doran, T. M., et al. (2018). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. National Institutes of Health. [Link]

  • Doran, T. M., et al. (2018). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. National Institutes of Health. [Link]

  • Wikipedia contributors. (2024). Formyl peptide receptor 1. Wikipedia, The Free Encyclopedia. [Link]

  • He, F., et al. (2020). Dietary Lysine Levels Improved Antioxidant Capacity and Immunity via the TOR and p38 MAPK Signaling Pathways in Grass Carp, Ctenopharyngodon idellus Fry. National Institutes of Health. [Link]

  • Ye, R. D., et al. (2020). The Contribution of Chemoattractant GPCRs, Formylpeptide Receptors, to Inflammation and Cancer. Frontiers. [Link]

  • Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. National Institutes of Health. [Link]

  • Sforza, E., et al. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Formylpeptide receptors. [Link]

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A-Comparative-Guide-to-HPLC-Purity-Validation-for-N-formyl-Met-Lys

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into Method Selection and Validation

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like N-formyl-Met-Lys is a critical step in guaranteeing the safety and efficacy of potential therapeutics. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for purity validation, grounded in scientific principles and extensive laboratory experience. We will explore the rationale behind methodological choices, present detailed experimental protocols, and discuss the integration of orthogonal techniques for a comprehensive purity assessment, all within the framework of international regulatory standards.

The-Critical-Role-of-Purity-in-Peptide-Therapeutics

The purity of a synthetic peptide directly impacts its biological activity and immunogenicity. Impurities, which can arise during synthesis or degradation, may include deletion sequences, truncated sequences, or products of side reactions. These impurities can potentially alter the therapeutic effect, cause adverse reactions, or compromise the stability of the final drug product. Therefore, a robust and validated analytical method for purity determination is paramount.

Why-Reverse-Phase-HPLC-is-the-Gold-Standard

High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide purity analysis.[1] Among the various HPLC modes, Reverse-Phase HPLC (RP-HPLC) is the most widely used and effective technique for separating peptides and their impurities.[2][3]

The fundamental principle of RP-HPLC lies in the differential partitioning of analytes between a non-polar stationary phase (commonly C18-silica) and a polar mobile phase.[2] Peptides are eluted from the column in order of increasing hydrophobicity, allowing for the separation of the target peptide from more polar or less polar impurities.[3]

Causality Behind Methodological Choices in RP-HPLC
  • Stationary Phase Selection: A C18 column is the workhorse for peptide analysis due to its excellent resolving power for a wide range of peptide hydrophobicities. The choice of pore size is also critical; larger pore sizes (e.g., 300 Å) are generally preferred for peptides to ensure efficient interaction with the stationary phase.

  • Mobile Phase Composition: The mobile phase typically consists of an aqueous component (Solvent A) and an organic component, usually acetonitrile (Solvent B).[4] The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial for achieving sharp peaks and good resolution. TFA forms ion pairs with the positively charged residues of the peptide, increasing its hydrophobicity and retention on the column.[5]

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is gradually increased over time, is essential for separating complex mixtures of peptides and impurities with varying hydrophobicities.

  • Detection Wavelength: UV detection at 214 nm is the standard for peptide analysis as it corresponds to the absorbance of the peptide bond. This provides a nearly universal detection method for all peptide-related species.

Comparative-Analysis-of-HPLC-Based-Methods

While RP-HPLC with UV detection is the primary method, a comprehensive purity validation often necessitates orthogonal techniques to provide a more complete picture of the impurity profile.

Method Principle Strengths Limitations Best Suited For
RP-HPLC-UV Separation based on hydrophobicity, detection via UV absorbance of the peptide bond.[2]Robust, reproducible, and widely applicable for quantifying peptide-related impurities.[1]May not resolve co-eluting impurities with similar hydrophobicities. UV response can vary between different impurities.Primary purity assessment and routine quality control.
LC-MS Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.Provides molecular weight information for each separated peak, enabling the identification of unknown impurities.[6]TFA can suppress the MS signal; alternative ion-pairing agents like formic acid may be needed, which can compromise chromatographic resolution.[7]In-depth impurity profiling and identification during process development and stability studies.
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by their quantification.[4]Provides an absolute measure of peptide content and can confirm the amino acid composition.Does not provide information on the sequence or the presence of modified amino acids.Determining the net peptide content and confirming the overall amino acid ratio.

Experimental-Workflow-for-HPLC-Purity-Validation

The following diagram illustrates a typical workflow for the purity validation of N-formyl-Met-Lys.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation SamplePrep Dissolve N-formyl-Met-Lys in Mobile Phase A Analysis Inject Sample and Run Gradient Elution SamplePrep->Analysis StandardPrep Prepare System Suitability Standard (e.g., spiked with known impurities) SystemSuitability System Suitability Test StandardPrep->SystemSuitability SystemSuitability->Analysis PeakIntegration Integrate Peaks and Calculate % Purity Analysis->PeakIntegration Validation Validate according to ICH Q2(R1) Guidelines PeakIntegration->Validation Purity_Assessment_Logic cluster_primary Primary Analysis cluster_orthogonal Orthogonal & Confirmatory Analysis cluster_result Final Assessment RPHPLC_UV RP-HPLC-UV (% Purity) ComprehensivePurity Comprehensive Purity Profile RPHPLC_UV->ComprehensivePurity LCMS LC-MS (Impurity Identification) LCMS->ComprehensivePurity AAA Amino Acid Analysis (Net Peptide Content) AAA->ComprehensivePurity

Caption: A logical framework for a multi-faceted approach to peptide purity validation.

Conclusion:-A-Holistic-Approach-to-Purity-Validation

Ensuring the purity of N-formyl-Met-Lys requires a multi-pronged approach that leverages the strengths of different analytical techniques. While RP-HPLC with UV detection remains the primary tool for routine purity assessment, its integration with LC-MS for impurity identification and Amino Acid Analysis for determining net peptide content provides a comprehensive and robust validation package. By adhering to the principles outlined in this guide and validating the chosen methods according to ICH guidelines, researchers and drug developers can have high confidence in the quality and safety of their peptide products.

References

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC.
  • Sigma-Aldrich. (n.d.). Peptide Sample Amount Determination.
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
  • Abbiotec. (n.d.). N-Formyl-Met-Leu-Phe-Lys Peptide.
  • Springer Nature. (n.d.). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling.
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
  • ResearchGate. (2025, August 6). (PDF) Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples.
  • (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs.
  • PubMed. (n.d.). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins.
  • Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities.
  • PMC. (2025, November 6). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
  • (n.d.). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition.
  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides.
  • PMC. (n.d.). HPLC Analysis and Purification of Peptides.
  • Wikipedia. (n.d.). Methionine.
  • BioPharmaSpec. (2025, June 4). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches.
  • (2025, July 22). Impurity profiling in peptides: Why It Matters in Drug Development.
  • PubMed. (2018, November 30). Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway.
  • ResearchGate. (2015, February 2). What is the usual nature of impurities in synthetic peptides?.
  • Separation Science. (n.d.). Peptide analysis using reverse phase liquid chromatography.
  • Waters. (n.d.). Quantitation of Amino Acids.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software.
  • PubMed. (n.d.). Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance.
  • BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • Sigma-Aldrich. (n.d.). Peptide Impurities.
  • ICH. (n.d.). Quality Guidelines.
  • SB-PEPTIDE. (n.d.). Impurity Profiling Service.
  • (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

Sources

Benchmarking the NMR Signature of For-Met-Lys-OH: A Comparative Solvent & Assignment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Characterizing N-Formyl-L-Methionyl-L-Lysine (For-Met-Lys-OH) presents a unique set of challenges in NMR spectroscopy. Unlike standard peptides, the N-terminal formyl group introduces rotational isomerism (cis/trans), and the Methionine thioether side chain is highly susceptible to oxidation.

This guide moves beyond simple peak listing. It compares the two "Gold Standard" solvent systems—DMSO-


  and 

—to provide a robust framework for structural validation.
The Molecule: For-Met-Lys-OH
  • Function: Chemotactic peptide analog (related to fMLP).

  • Critical NMR Features:

    • Formyl Proton (

      
      ):  A distinct singlet/doublet often confused with amide protons.
      
    • Methionine Methyl (

      
      ):  A sharp singlet, critical for integration references.
      
    • Lysine

      
      -Methylene:  A diagnostic triplet indicating side-chain integrity.
      

Structural Visualization & Assignment Logic

The following diagram maps the chemical structure to the logical flow of NMR assignment.

G cluster_0 Molecular Regions cluster_1 NMR Signals (1H) Formyl N-Formyl Group (CHO) Sig_CHO ~8.0 - 8.2 ppm (Singlet/Doublet) Formyl->Sig_CHO Unique Identifier Met Methionine Residue (S-CH3, Alpha-H) Sig_Alpha 4.1 - 4.5 ppm (Multiplets) Met->Sig_Alpha Sig_SCH3 ~2.0 - 2.1 ppm (Sharp Singlet) Met->Sig_SCH3 Integration Ref Lys Lysine Residue (Epsilon-CH2, Amine) Lys->Sig_Alpha Sig_Epsilon ~2.9 - 3.0 ppm (Triplet) Lys->Sig_Epsilon Sidechain Check Sig_Amide 7.8 - 8.5 ppm (Broad Doublets) DMSO Solvent: DMSO-d6 (Visibilizes Amides) DMSO->Sig_CHO DMSO->Sig_Amide Preserves

Figure 1: Structural mapping of For-Met-Lys-OH to expected NMR signals. Note that Amide signals are solvent-dependent.

Comparative Analysis: Solvent System Selection

Choosing the right solvent is not just about solubility; it determines which part of the molecule you can validate.

Scenario A: DMSO- (The Structural Validator)

Best For: Confirming the peptide backbone and the Formyl group.

  • Mechanism: DMSO is a polar aprotic solvent that accepts hydrogen bonds, slowing the exchange of amide protons (

    
    ) with the solvent.
    
  • Advantage: You will see the Amide NH doublets and the Formyl proton clearly.

  • Risk: The large water peak (from atmospheric moisture absorption) often appears around 3.3 ppm, potentially obscuring the Methionine

    
    -proton or Lysine 
    
    
    
    -protons.
Scenario B: (The Quantitative Cleaner)

Best For: Precise integration of non-exchangeable protons (Met


 vs Lys 

).
  • Mechanism: Deuterium Oxide exchanges rapidly with all

    
     and 
    
    
    
    protons.
  • Advantage: The region 7.0–9.0 ppm becomes empty (except for aromatic impurities or the Formyl CH). This allows for a perfectly flat baseline to integrate the Formyl CH against the aliphatic chain.

  • Risk: You lose all backbone connectivity information (NH-CH correlations).

Comparative Chemical Shift Data (Synthesized Reference)

The following table synthesizes data from standard peptide libraries (BMRB) and fMet-specific literature.

Proton AssignmentTypeShift (ppm) in DMSO-

Shift (ppm) in

MultiplicityNotes
Formyl H CHO8.00 – 8.15 8.05 – 8.20 s (or d)Does not exchange in D2O. May show rotational isomers (minor peak).
Met Amide NH8.20 – 8.40ExchangeddDisappears in D2O.
Lys Amide NH7.90 – 8.10ExchangeddDisappears in D2O.
Met

-H
CH4.35 – 4.454.40 – 4.50mOften near water suppression region in aqueous buffers.
Lys

-H
CH4.10 – 4.254.20 – 4.30m
Lys

-H

2.75 – 2.90 2.95 – 3.05 tCritical diagnostic for Lysine. Shift depends heavily on pH.
Met S-Methyl

2.00 – 2.05 2.08 – 2.15 sPrimary Integration Reference (3H).
Met


1.80 – 2.501.90 – 2.60mComplex overlap region.
Lys


1.30 – 1.701.40 – 1.80mBroad aliphatic "hump."

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, follow this protocol which includes internal "sanity checks."

Step 1: Sample Preparation
  • Massing: Weigh ~5.0 mg of peptide.

  • Solvent Addition: Add 600

    
    L of DMSO-
    
    
    
    (99.9% D).
    • Why? We start with DMSO to verify the amide backbone and formyl group first.

  • Tube Transfer: Transfer to a clean, dry 5mm NMR tube.

    • Caution: Filter if any turbidity is observed. For-Met peptides can aggregate.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate relaxation delay (

    
    ).
    
  • Scans (NS): 64 (High S/N required for minor isomer detection).

  • Temperature: 298 K (25°C).

Step 3: Processing & Validation Logic

Use the diagram below to validate your spectrum during processing.

Workflow Start Acquire 1H Spectrum (DMSO-d6) Check_SCH3 Locate Singlet @ 2.0-2.1 ppm (Met S-CH3) Start->Check_SCH3 Integrate Set Integral to 3.00 Check_SCH3->Integrate Check_Formyl Check Region 8.0-8.2 ppm Integrate->Check_Formyl Decision Is there a Singlet (1H)? Check_Formyl->Decision Valid Formyl Group Intact Decision->Valid Yes Warning WARNING: Deformylation or Exchange Decision->Warning No Check_Lys Check Triplet @ 2.9 ppm (Integral ~2.0) Valid->Check_Lys

Figure 2: Step-by-step validation logic for spectral processing.

Troubleshooting & Expert Insights

The "Shadow Peak" Phenomenon (Rotamers)

N-Formyl peptides exhibit cis/trans isomerism around the formyl-amide bond.

  • Observation: You may see a "shadow" spectrum where the Formyl proton appears as two unequal peaks (e.g., a major peak at 8.02 ppm and a minor peak at 8.15 ppm).

  • Interpretation: This is NOT an impurity. It is a physical property of the molecule.

  • Verification: Run the NMR at a higher temperature (e.g., 313 K). The peaks should coalesce or change ratio as the rotation rate increases.

Methionine Oxidation

Methionine is easily oxidized to Methionine Sulfoxide.

  • Diagnostic: If the

    
     singlet at 2.04 ppm is diminished, look for a new singlet downfield at ~2.6 - 2.7 ppm .
    
  • Correction: Degas solvents or use fresh ampoules of DMSO-

    
    .
    
Lysine Side Chain pH Sensitivity

In


, the chemical shift of the Lys 

(~3.0 ppm) is pH-dependent.
  • Acidic/Neutral (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  ~3.0 ppm.
    
  • Basic (

    
    ):  Shifts upfield to ~2.6 ppm.
    
  • Recommendation: If using

    
    , ensure pH is adjusted (usually with trace DCl or NaOD) to a known value (e.g., pH 7.0) for reproducible reporting.
    

References

  • BMRB (Biological Magnetic Resonance Data Bank). Entry for Methionine and Lysine chemical shifts. University of Wisconsin-Madison. [Link]

  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids.[1] Wiley-Interscience. (Standard text for peptide assignment logic).

Sources

A Comparative Guide to the Potency of fMet-Lys and fMet-Phe in Neutrophil Activation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Formylated Peptides in Innate Immunity

N-formylated peptides, such as N-formylmethionyl-lysine (fMet-Lys) and N-formylmethionyl-phenylalanine (fMet-Phe), are potent signaling molecules that play a pivotal role in the innate immune response.[1][2] These peptides are typically of bacterial origin, as prokaryotes initiate protein synthesis with N-formylmethionine.[2] Their release at sites of infection serves as a crucial danger signal, alerting the host's immune system to the presence of microbial invaders. The primary responders to these signals are phagocytic leukocytes, particularly neutrophils, which express a family of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[1][2] Among these, Formyl Peptide Receptor 1 (FPR1) is the high-affinity receptor for many N-formylated peptides and a key mediator of the pro-inflammatory response.[1][2]

Upon binding of an N-formylated peptide, FPR1 initiates a signaling cascade that leads to a range of cellular responses critical for host defense. These include chemotaxis (directed cell migration towards the source of the peptide), degranulation (release of antimicrobial proteins from intracellular granules), and the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[3] This guide provides a comparative analysis of the potency of two such N-formylated peptides, fMet-Lys and fMet-Phe, in activating these key neutrophil functions.

Comparative Potency of fMet-Lys and fMet-Phe: A Structure-Activity Perspective

fMet-Phe , a dipeptide, is a known chemoattractant for granulocytes and macrophages. Studies on intestinal permeability have shown that N-formyl-methionyl-phenylalanine (FMP) enhances transmural passage, although it is less potent than the well-characterized tripeptide N-formyl-methionyl-leucyl-phenylalanine (FMLP).[4] The phenylalanine residue, with its bulky and hydrophobic aromatic side chain, is a key feature for binding to the FPR1 receptor. Structure-activity studies of fMet-Leu-Phe analogs have demonstrated that the phenylalanine in the third position confers maximum binding activity.

fMet-Lys , another dipeptide, introduces a positively charged lysine residue. The influence of a charged amino acid at this position on FPR1 binding and activation is less well-documented for dipeptides. However, studies on longer peptides have shown that both hydrophobic and charged residues can be accommodated within the FPR binding pocket, leading to potent receptor activation. For instance, the iodinated hexapeptide fNle-Leu-Phe-Nle-Tyr-Lys, which contains a lysine residue, retains full biological activity with an EC50 of 0.4 nM in a human neutrophil chemotaxis assay.[4]

Table 1: Summary of Expected Activities and Supporting Data for fMet-Lys and fMet-Phe

PeptideStructureKey Feature of Second ResidueExpected ActivitySupporting Evidence
fMet-Phe fMet-PheAromatic, HydrophobicPotent chemoattractantfMet-Phe (FMP) is a known chemoattractant, though less potent than fMLP in some assays.[4] Phenylalanine at the C-terminus is known to contribute to high-affinity binding to FPR1.
fMet-Lys fMet-LysBasic, Positively ChargedLikely a potent chemoattractantLysine-containing formylated peptides have been shown to be highly potent agonists of FPR1.[4]

Experimental Methodologies for Assessing Peptide Potency

To empirically determine and compare the potency of fMet-Lys and fMet-Phe, two key in vitro assays are indispensable: the neutrophil chemotaxis assay and the calcium mobilization assay.

Neutrophil Chemotaxis Assay

This assay directly measures the ability of a peptide to induce directed migration of neutrophils, a hallmark of its chemotactic potency.

Principle: A porous membrane separates two chambers. Neutrophils are placed in the upper chamber, and the test peptide is placed in the lower chamber, creating a chemical gradient. The number of cells that migrate through the membrane towards the peptide is quantified to determine its chemotactic activity.

Detailed Protocol:

  • Neutrophil Isolation:

    • Isolate human neutrophils from fresh peripheral blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque).

    • Further purify neutrophils from contaminating erythrocytes by dextran sedimentation or hypotonic lysis.

    • Resuspend the purified neutrophils in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

  • Assay Setup (using a 96-well chemotaxis chamber, e.g., Transwell®):

    • Prepare serial dilutions of fMet-Lys and fMet-Phe in assay buffer, ranging from picomolar to micromolar concentrations.

    • Add 150 µL of each peptide dilution to the lower wells of the 96-well chemotaxis plate. Include a negative control (assay buffer alone) and a positive control (e.g., 10 nM fMLP).

    • Carefully place the Transwell® inserts (typically with a 3-5 µm pore size polycarbonate membrane) into each well, ensuring no air bubbles are trapped.

    • Add 50 µL of the neutrophil suspension to the top of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by:

      • Cell Lysis and Staining: Lyse the cells in the lower well and quantify the amount of a cellular component, such as lactate dehydrogenase (LDH) or a fluorescent DNA-binding dye (e.g., CyQUANT®).

      • Flow Cytometry: Directly count the cells in the lower chamber using a flow cytometer.

  • Data Analysis:

    • Plot the number of migrated cells against the log of the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each peptide, which represents the concentration that elicits 50% of the maximal chemotactic response.

Experimental Workflow for Neutrophil Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Neutrophil_Isolation Isolate Human Neutrophils Add_Neutrophils Add Neutrophils to Upper Chamber (Insert) Neutrophil_Isolation->Add_Neutrophils Peptide_Dilution Prepare Peptide Dilutions (fMet-Lys, fMet-Phe) Add_Peptides Add Peptides to Lower Chamber Peptide_Dilution->Add_Peptides Incubate Incubate at 37°C Add_Neutrophils->Incubate Quantify_Migration Quantify Migrated Cells Incubate->Quantify_Migration Data_Analysis Plot Dose-Response Curve & Calculate EC50 Quantify_Migration->Data_Analysis

Caption: Workflow for determining the chemotactic potency of fMet-Lys and fMet-Phe.

Calcium Mobilization Assay

This assay measures the rapid increase in intracellular calcium concentration ([Ca2+]i) that occurs upon FPR1 activation, providing a quantitative measure of receptor engagement and initial signaling.

Principle: Neutrophils are loaded with a calcium-sensitive fluorescent dye. Upon peptide binding to FPR1, a signaling cascade is initiated, leading to the release of calcium from intracellular stores and influx from the extracellular space. The resulting increase in [Ca2+]i is detected as a change in the fluorescence of the dye.

Detailed Protocol:

  • Neutrophil Preparation and Dye Loading:

    • Isolate human neutrophils as described for the chemotaxis assay.

    • Resuspend the neutrophils in a loading buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) at a concentration of 2-5 x 10^6 cells/mL.

    • Add a calcium-sensitive fluorescent dye, such as Fura-2 AM (typically 2-5 µM final concentration), to the cell suspension.

    • Incubate the cells in the dark at room temperature for 30-45 minutes to allow for dye uptake and de-esterification.

    • Wash the cells twice with assay buffer to remove extracellular dye and resuspend them in fresh assay buffer at a concentration of 1-2 x 10^6 cells/mL.

  • Assay Measurement (using a fluorescence plate reader):

    • Pipette 100 µL of the dye-loaded neutrophil suspension into each well of a black, clear-bottom 96-well plate.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric measurement at 340/380 nm excitation and 510 nm emission).

    • Establish a baseline fluorescence reading for each well for 15-30 seconds.

    • Using the automated injector, add 20 µL of the fMet-Lys or fMet-Phe dilutions (prepared at 6X the final desired concentration) to the respective wells.

    • Immediately continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (or the ratio of fluorescence at the two excitation wavelengths for ratiometric dyes) for each well.

    • Plot the peak fluorescence change against the log of the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each peptide.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Measurement cluster_analysis Analysis Neutrophil_Isolation Isolate Human Neutrophils Dye_Loading Load Neutrophils with Calcium-Sensitive Dye Neutrophil_Isolation->Dye_Loading Baseline_Reading Establish Baseline Fluorescence Dye_Loading->Baseline_Reading Peptide_Injection Inject Peptides (fMet-Lys, fMet-Phe) Baseline_Reading->Peptide_Injection Kinetic_Reading Record Kinetic Fluorescence Change Peptide_Injection->Kinetic_Reading Calculate_Response Calculate Peak Fluorescence Response Kinetic_Reading->Calculate_Response Data_Analysis Plot Dose-Response Curve & Calculate EC50 Calculate_Response->Data_Analysis

Caption: Workflow for determining the potency of fMet-Lys and fMet-Phe in inducing calcium mobilization.

The Formyl Peptide Receptor Signaling Pathway

The biological effects of fMet-Lys and fMet-Phe are mediated through the activation of a complex intracellular signaling network following their binding to FPR1. This pathway is crucial for translating the external chemotactic signal into a coordinated cellular response.

Upon ligand binding, FPR1 undergoes a conformational change, leading to the activation of an associated heterotrimeric G protein of the Gi family. The activated G protein dissociates into its Gαi and Gβγ subunits, which in turn initiate multiple downstream signaling cascades:

  • Gβγ Subunit Signaling: The Gβγ subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This initial calcium transient is a key event in neutrophil activation.

    • DAG activates protein kinase C (PKC), which phosphorylates a variety of downstream targets involved in degranulation and NADPH oxidase assembly.

  • Gαi Subunit Signaling: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. It also contributes to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway, which are involved in regulating cell migration and gene expression.

The culmination of these signaling events is the reorganization of the actin cytoskeleton to facilitate cell migration, the fusion of granules with the plasma membrane to release their antimicrobial contents, and the assembly and activation of the NADPH oxidase complex at the cell membrane to produce a burst of superoxide anions.

FPR1 Signaling Pathway Diagram

FPR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response fMet_Peptide fMet-Lys / fMet-Phe FPR1 FPR1 fMet_Peptide->FPR1 Binds G_Protein Gi Protein FPR1->G_Protein Activates G_alpha Gαi G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases G_alpha->AC Inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_alpha->MAPK Activates G_beta_gamma->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Release IP3->Ca_ER PKC PKC DAG->PKC Activates Degranulation Degranulation PKC->Degranulation ROS_Production ROS Production PKC->ROS_Production Chemotaxis Chemotaxis Ca_ER->Chemotaxis MAPK->Chemotaxis

Caption: Simplified signaling cascade initiated by fMet-Lys or fMet-Phe binding to FPR1.

Conclusion

fMet-Lys and fMet-Phe are important N-formylated dipeptides that serve as potent activators of the innate immune system through their interaction with FPR1 on neutrophils. While a definitive quantitative comparison of their potencies from direct experimental evidence is not currently available, the principles of structure-activity relationships suggest that both peptides are likely to be effective chemoattractants. The hydrophobic nature of phenylalanine in fMet-Phe aligns with known high-affinity interactions, while the charged nature of lysine in fMet-Lys presents an interesting variation that warrants further investigation.

The experimental protocols detailed in this guide for neutrophil chemotaxis and calcium mobilization provide a robust framework for researchers to empirically determine the EC50 values and thus the relative potencies of these and other novel formylated peptides. Such studies are crucial for advancing our understanding of the nuances of FPR1 activation and for the development of new therapeutic agents that can modulate the inflammatory response in various disease contexts.

References

  • Dahlgren, C., et al. (2020). The Formyl Peptide Receptors: A Family of Versatile Immune Receptors. Frontiers in Immunology, 11, 1591. [Link]

  • Panaro, M. A., et al. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 13, 1045371. [Link]

  • Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews, 61(2), 119-161. [Link]

  • Dorsam, R. T., & Gutkind, J. S. (2007). G-protein-coupled receptors and cancer. Nature Reviews Cancer, 7(2), 79-94. [Link]

  • Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. [Link]

  • Zhang, Y., et al. (2016). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology, 186(11), 2836-2847. [Link]

  • Gautam, N. (2000). Calcium Mobilization Assay. In Methods in Molecular Biology, vol. 114 (pp. 239-246). Humana Press. [Link]

  • Sartorius. (n.d.). Incucyte® Chemotaxis Cell Migration Assay. [Link]

  • Magnusson, K. E., et al. (1989). Effect of N-formylated methionyl-phenylalanine (FMP) and methionyl-leucyl-phenylalanine (FMLP) on gut permeability. A model of local inflammatory process. Acta Physiologica Scandinavica, 135(1), 41-47. [Link]

  • Niedel, J. E., et al. (1979). A new continuous method for measuring the uptake of N-formyl-L-[3H]methionyl-L-leucyl-L-phenylalanine by human neutrophils. The Journal of Biological Chemistry, 254(21), 10700-10706. [Link]

  • Marasco, W. A., et al. (1982). Anti-f Met-Leu-Phe: similarities in fine specificity with the formyl peptide chemotaxis receptor of the neutrophil. Journal of Immunology, 128(2), 956-962. [Link]

  • Cavicchioni, G., et al. (2006). Structure-activity relationship of for-L-Met L-Leu-L-Phe-OMe analogues in human neutrophils. Bioorganic Chemistry, 34(5), 298-318. [Link]

  • Spisani, S., et al. (1986). Response of human neutrophils to formyl-peptide modified at the terminal amino and carboxyl groups. Inflammation, 10(4), 363-369. [Link]

  • Showell, H. J., et al. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal enzyme secretion for neutrophils. The Journal of Experimental Medicine, 143(5), 1154-1169. [Link]

  • Freer, R. J., et al. (1980). Further studies on the structural requirements for synthetic peptide chemoattractants. Molecular Immunology, 17(1), 67-75. [Link]

Sources

Publish Comparison Guide: Validating FPR Specificity of For-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for For-Met-Lys-OH (fMK) , a dipeptide analog of the classic formyl peptide receptor (FPR) agonist fMLP.

Given that N-formyl-methionyl peptides are the primary ligands for FPR1 (and to a lesser extent FPR2/ALX), the shortening of the peptide chain to a dipeptide (f-Met-Lys) and the inclusion of a cationic lysine residue significantly alters binding kinetics. This guide provides the experimental logic to determine whether fMK acts as a specific FPR1 agonist, a low-affinity FPR2 ligand, or a biased agonist.

Executive Summary & Technical Context[1][2][3]

The Formyl Peptide Receptor family (FPR1, FPR2/ALX, FPR3) presents a challenge in specificity validation due to high sequence homology (69% between FPR1 and FPR2) and overlapping ligand recognition. While fMLP (For-Met-Leu-Phe-OH) is the gold standard for FPR1, it cross-reacts with FPR2 at micromolar concentrations.

For-Met-Lys-OH (fMK) represents a truncated, cationic analog. The removal of the hydrophobic Phenylalanine (Phe) and Leucine (Leu) residues, replaced by Lysine (Lys), theoretically reduces hydrophobic pocket occupancy in FPR1, potentially lowering affinity. However, the cationic charge of Lysine is a key feature of high-affinity FPR2 ligands (e.g., WKYMVm). Therefore, validating fMK requires a dual-track approach to distinguish between low-potency FPR1 agonism and cation-driven FPR2 selectivity .

Comparative Ligand Profile

The following table summarizes the expected performance benchmarks for validating fMK against established controls.

FeaturefMLP (Control) WKYMVm (Control) For-Met-Lys-OH (Target)
Primary Receptor FPR1 (High Affinity)FPR2 (High Affinity)To be Validated (Likely FPR1/Weak)
EC50 (Ca2+ Flux) ~0.1 - 5 nM~0.1 nM (FPR2)Hypothesis: >1 µM
Selectivity >1000-fold FPR1 vs FPR2FPR2 SelectiveUnknown (Critical Test Parameter)
Key Residues Met (Formyl), Leu, PheTrp, Tyr, Met, D-MetMet (Formyl), Lys (Cationic)
Antagonist Block Blocked by Cyclosporin HBlocked by WRW4 / PBP10Must test both to confirm

Mechanism of Action & Signaling Pathways[1][4]

To validate fMK, one must understand the signaling cascade. FPRs are G_i/o-coupled GPCRs. Specificity is determined not just by binding, but by the functional coupling to downstream effectors (Calcium vs. ERK).

FPR Signaling Logic Diagram

The following diagram illustrates the differential signaling and the intervention points for validation inhibitors.

FPR_Signaling Ligand_fMK Ligand: For-Met-Lys-OH R_FPR1 Receptor: FPR1 Ligand_fMK->R_FPR1 Potential Binding R_FPR2 Receptor: FPR2/ALX Ligand_fMK->R_FPR2 Potential Binding G_Protein G_i/o Protein (Pertussis Toxin Sensitive) R_FPR1->G_Protein Activation R_FPR2->G_Protein Activation Inhibitor_CsH Antagonist: Cyclosporin H (FPR1 Specific) Inhibitor_CsH->R_FPR1 Blocks Inhibitor_WRW4 Antagonist: WRW4 (FPR2 Specific) Inhibitor_WRW4->R_FPR2 Blocks PLC PLC-beta G_Protein->PLC IP3 IP3 Generation PLC->IP3 Ca_Store ER Calcium Release (Fluo-4 Signal) IP3->Ca_Store

Caption: Logical flow of FPR activation. Specificity is proven if Cyclosporin H (but not WRW4) abolishes the fMK-induced Calcium signal.

Validation Protocols (Self-Validating Systems)

A "self-validating" protocol includes internal positive and negative controls that confirm the assay is working, regardless of the test compound's activity.

Experiment A: Functional Specificity via Calcium Mobilization

This assay determines the EC50 and Receptor Specificity of fMK using selective antagonists.

Reagents Required:

  • Cells: HL-60 (differentiated with DMSO for 5 days to express FPR1/2) or CHO-K1 cells stably transfected with human FPR1 or FPR2.

  • Dye: Fluo-4 AM or Fura-2 AM.

  • Controls: fMLP (10 mM stock), WKYMVm (10 mM stock), Cyclosporin H (1 mM), WRW4 (1 mM).

  • Test: For-Met-Lys-OH (Prepare fresh 10 mM stock in DMSO; peptides containing Met are prone to oxidation).

Protocol Workflow:

  • Cell Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C in HBSS/HEPES buffer. Wash 2x to remove extracellular dye.

  • Baseline Establishment: Measure fluorescence (Ex 488nm / Em 525nm) for 30 seconds to establish a stable baseline.

  • Antagonist Pre-treatment (Crucial Step):

    • Well Set A: Buffer only (Control).

    • Well Set B: Incubate with 1 µM Cyclosporin H (FPR1 blocker) for 10 min.

    • Well Set C: Incubate with 10 µM WRW4 (FPR2 blocker) for 10 min.

  • Agonist Injection: Inject For-Met-Lys-OH (titrate from 100 µM down to 1 nM).

  • Data Analysis:

    • If fMK signal is blocked by Set B but not Set C , it is FPR1 Specific .

    • If fMK signal is blocked by Set C but not Set B , it is FPR2 Specific .

    • If signal requires >10 µM to appear, fMK is a Low Affinity Agonist .

Experiment B: Competitive Binding Assay (Affinity/Kd)

Functional assays can be misleading if signal amplification occurs (spare receptors). A binding assay measures physical affinity.

Methodology:

  • Use membranes from FPR1-overexpressing CHO cells.

  • Radioligand: Use [³H]-fMLP (0.5 - 1 nM fixed concentration).

  • Competitor: Add increasing concentrations of For-Met-Lys-OH (10⁻⁹ to 10⁻⁴ M).

  • Displacement Curve: Plot % Specific Binding vs. Log[fMK].

  • Interpretation:

    • A shift to the right compared to cold fMLP indicates lower affinity.

    • Calculate Ki using the Cheng-Prusoff equation:

      
      .
      
    • Note: Because fMK lacks the hydrophobic Phe residue, expect a significantly higher Ki (lower affinity) than fMLP.

Data Interpretation & Troubleshooting

Scenario 1: No Response observed
  • Cause: The dipeptide chain (Met-Lys) may be too short to stabilize the active receptor conformation.

  • Verification: Test f-Met-Leu-Lys (fMLK) . If fMLK works but fMK does not, the middle hydrophobic residue (Leu) is essential for the hydrophobic pocket of FPR1.

Scenario 2: Response only at High Concentration (>10 µM)
  • Implication: This is common for dipeptides. High concentrations pose a risk of off-target effects (e.g., activating FPR2 due to the high dose, or non-specific membrane perturbation).

  • Correction: You must demonstrate that this high-dose signal is still G-protein dependent . Pre-treat cells with Pertussis Toxin (PTX) (100 ng/mL, overnight). If the signal persists after PTX treatment, it is a non-specific (non-GPCR) artifact.

Scenario 3: Signal in FPR2 cells
  • Cause: The Lysine residue confers a positive charge, a trait preferred by FPR2.

  • Validation: Confirm with the FPR2-specific antagonist WRW4 . If WRW4 inhibits the response, For-Met-Lys-OH is acting as a weak FPR2 agonist.

References

  • Ye, R. D., et al. (2009). "International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family." Pharmacological Reviews.

  • Le, Y., et al. (2002). "Formyl-peptide receptors revisited." Trends in Immunology.

  • Bae, Y. S., et al. (2004). "Identification of a compound that directly stimulates phospholipase C activity." (Methodology for Ca2+ flux validation). Molecular Pharmacology.

  • He, H. Q., & Ye, R. D. (2017). "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition." Molecules.

  • Southgate, E. L., et al. (2008). "Identification of Formyl Peptide Receptor 2 (FPR2) Agonists." Journal of Immunology.

Comparative Guide: Control Strategies for For-Met-Lys-OH (fMK) Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For-Met-Lys-OH (fMK) represents a specific subclass of N-formylated oligopeptides used primarily to interrogate the structural requirements of Formyl Peptide Receptors (FPRs) or as a substrate for bacterial Peptide Deformylase (PDF) .[1] Unlike the industry-standard super-agonist fMet-Leu-Phe-OH (fMLP) , fMK exhibits distinct physicochemical properties due to the charged Lysine residue at the C-terminus.[1]

This guide provides a technical framework for selecting, utilizing, and validating control peptides when working with fMK. It addresses the common pitfall of assuming equipotency with fMLP and details the specific controls required to validate data in chemotaxis, calcium mobilization, and enzymatic assays.

Part 1: The Comparative Landscape

To interpret fMK data accurately, it must be benchmarked against both a "Gold Standard" agonist and a structural negative control. The following table contrasts fMK with its critical alternatives.

Table 1: Comparative Profile of fMK and Control Peptides[1]
FeatureTest Article: fMK (For-Met-Lys-OH)Gold Standard: fMLP (For-Met-Leu-Phe-OH)Negative Control: H-MK (Met-Lys-OH)Antagonist Control: Boc-MLP (tBoc-Met-Leu-Phe-OH)
Primary Role Test Ligand / PDF SubstratePositive Control / Reference AgonistNegative Control (Formyl-specificity)Receptor Specificity Check
FPR1 Potency (

)
Low (

to

M)
High (

to

M)
Inactive (>

M)
Inhibitory (

)
Solubility High (Hydrophilic Lysine)Low/Moderate (Hydrophobic Phe)HighLow (Requires DMSO)
Receptor Binding Weak affinity; rapid dissociationHigh affinity; slow dissociationNo significant bindingCompetitive Antagonist
Key Variable C-terminal Charge (+ at pH 7.[1]4)Hydrophobic Pocket FitLack of N-Formyl GroupN-terminal Blocking

Critical Insight: fMK is significantly less potent than fMLP. When designing dose-response curves, the fMK concentration range must be shifted 2–3 logs higher (micromolar range) compared to fMLP (nanomolar range) to elicit comparable calcium flux or chemotaxis.[1]

Part 2: Mechanistic Validation & Signaling Logic[1]

Understanding the signaling pathway is essential for placing controls at the correct "nodes" of the experiment. The diagram below illustrates the FPR1 signaling cascade and where specific controls exert their effect.

Diagram 1: FPR1 Signaling & Control Intervention Points

FPR1_Signaling fMK Ligand: fMK (Weak Agonist) FPR1 Receptor: FPR1 (GPCR) fMK->FPR1 Activates (Low Affinity) fMLP Control: fMLP (Strong Agonist) fMLP->FPR1 Activates (High Affinity) NonFormyl Control: Met-Lys-OH (Non-Binding) NonFormyl->FPR1 No Binding Antagonist Control: Boc-MLP/CsH (Receptor Blocker) Antagonist->FPR1 Blocks Gi G-Protein (Gi) FPR1->Gi GTP Exchange PLC Enzyme: PLCβ Gi->PLC IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC Ca Ca2+ Release (ER Stores) IP3->Ca Chemotaxis Actin Polymerization & Chemotaxis Ca->Chemotaxis Downstream Effect

Caption: Pathway illustrating fMK activation of FPR1 vs. controls. Green arrows indicate positive control flow; red tees indicate inhibition.[1]

Part 3: Experimental Protocols

Protocol A: Calcium Mobilization Assay (Immediate Readout)

Purpose: To determine the


 of fMK relative to fMLP and prove receptor specificity.[1]

Reagents:

  • Dye: Fluo-4 AM or Fura-2 AM.

  • Buffer: HBSS + 20 mM HEPES, pH 7.4 (Avoid BSA if possible, or use fatty-acid free BSA).

  • Controls: fMLP (Positive), Met-Lys-OH (Negative), Cyclosporin H (Antagonist).[1]

Workflow:

  • Cell Prep: Isolate human neutrophils or use FPR1-transfected HL-60 cells.[1] Differentiate HL-60s with DMSO (1.3%) for 5-7 days prior.[1]

  • Loading: Incubate cells (

    
    ) with 2 µM Fluo-4 AM for 30 min at 37°C. Wash 2x.
    
  • Baseline: Measure fluorescence for 30 seconds to establish baseline.

  • Agonist Addition (The Critical Step):

    • Tube 1 (Test): Add fMK (Titrate:

      
       to 
      
      
      
      ).[1] Note the higher range.
    • Tube 2 (Pos Control): Add fMLP (Titrate:

      
       to 
      
      
      
      ).[1]
    • Tube 3 (Neg Control): Add Met-Lys-OH (

      
      ).[1] Expect flatline.
      
  • Antagonist Validation: Pre-incubate cells with Cyclosporin H (1 µM) for 10 min, then add fMK. The signal should be ablated.

Data Analysis: Calculate


 (Peak fluorescence minus baseline divided by baseline). Plot log-dose vs. response.
  • Success Criteria: fMK curve shifts right (lower potency) compared to fMLP but reaches similar efficacy (Emax) at high concentrations.[1]

Protocol B: Neutrophil Chemotaxis (Functional Readout)

Purpose: To assess the physiological relevance of fMK binding.

Method: Modified Boyden Chamber (Transwell) or Under-Agarose Assay.[1]

  • Chamber Setup: Use 3 µm pore size polycarbonate filters.

  • Lower Chamber (Chemoattractant):

    • fMK:

      
       and 
      
      
      
      .[1]
    • fMLP:

      
       (Standard optimal concentration).[1]
      
    • Met-Lys-OH:

      
       (Negative control for random migration).[1]
      
    • Buffer Only: Chemokinesis control.

  • Upper Chamber: Add neutrophils (

    
     cells/mL in HBSS + 0.5% BSA).
    
  • Incubation: 45–60 minutes at 37°C, 5%

    
    .
    
  • Quantification: Count cells migrated to the lower surface (stained with Diff-Quik) or measure ATP in the lower chamber (CellTiter-Glo).

Troubleshooting:

  • Bell-Shaped Curve: fMLP inhibits chemotaxis at high concentrations (

    
    ) due to receptor desensitization.[1] fMK may not show this desensitization until much higher concentrations.  Do not assume the optimal fMLP concentration applies to fMK.
    

Part 4: Specialized Application (Peptide Deformylase)[1][2][3]

If your interest in fMK is as a substrate for bacterial Peptide Deformylase (PDF) (antibiotic discovery), the control logic changes.

  • Enzyme: E. coli or S. aureus PDF.

  • Substrate: fMK (fMet-Lys-OH).[1]

  • Reaction: fMet-Lys-OH

    
     H-Met-Lys-OH + Formate.
    
  • Detection: Ninhydrin or Fluorescamine (reacts with the newly exposed free amine on Met-Lys).[1]

Control System for PDF Assays:

  • Positive Control (Substrate): fMet-Ala (Standard substrate, often faster turnover).[1]

  • Inhibitor Control: Actinonin (Potent PDF inhibitor). Use to validate the assay window.

  • Background Control: H-Met-Lys-OH (Non-formylated product).[1] Run this to subtract background fluorescence/absorbance of the product itself.

Diagram 2: Control Logic Flowchart

Control_Logic Start Start: fMK Experiment Type Assay Type? Start->Type Receptor FPR1 Activation (Immunology) Type->Receptor Cell Signaling Enzyme Peptide Deformylase (Antibiotics) Type->Enzyme Enzyme Kinetics Pos_R Pos Control: fMLP (10 nM) Receptor->Pos_R Neg_R Neg Control: H-Met-Lys-OH Receptor->Neg_R Ant_R Antagonist: Cyclosporin H Receptor->Ant_R Pos_E Inhibitor Control: Actinonin Enzyme->Pos_E Neg_E Background: H-Met-Lys-OH Enzyme->Neg_E

Caption: Decision matrix for selecting controls based on experimental intent.

References

  • PubChem. (2025).[2] N-Formyl-Met-Leu-Phe (fMLP) Compound Summary. National Library of Medicine. [Link]

  • IUPHAR/BPS Guide to Pharmacology. (2024). Formylpeptide receptors: FPR1. [Link][1][3][4][5][6]

  • Hu, Y. J., et al. (1999).[7] Determination of substrate specificity for peptide deformylase through the screening of a combinatorial peptide library. Biochemistry, 38(2), 643-650.[1][7] [Link]

  • Southgate, E. L., et al. (2008). Identification of Formyl Peptides from Listeria monocytogenes as Potent Chemoattractants. Journal of Immunology. [Link]

  • Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Cells.[8][3][6][7][9][10] [Link]

Sources

Advanced Impurity Profiling of Synthetic For-Met-Lys-OH: A Comparative Guide to Analytical Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

For-Met-Lys-OH (N-Formyl-L-Methionyl-L-Lysine) is a specialized dipeptide derivative, often utilized in chemotaxis research and as a model substrate for deformylase enzymes.[1] Its structural simplicity belies a complex impurity profile driven by two hyper-reactive moieties: the oxidation-prone thioether in Methionine and the acid-sensitive formyl group.[1]

This guide provides a technical comparison of analytical methodologies for identifying impurities in synthetic For-Met-Lys-OH. We contrast the industry-standard RP-HPLC (UV) workflow against the superior UHPLC-HRMS (High-Resolution Mass Spectrometry) architecture.

The Core Thesis: While RP-HPLC-UV is sufficient for routine purity checks (>95%), it fails to chemically authenticate trace impurities such as Met-sulfoxide stereoisomers and deformylated variants, which can critically alter biological potency.[1]

Comparative Analysis of Analytical Architectures

This section objectively compares the performance of the standard quality control method against the advanced characterization workflow recommended for high-stakes research.

Method A: The Standard (RP-HPLC-UV)
  • Mechanism: Separation based on hydrophobicity using C18 columns with Trifluoroacetic Acid (TFA) as an ion-pairing agent.[1] Detection via UV absorbance at 214 nm (peptide bond).[1]

  • Status: Industry Baseline.[1]

Method B: The Advanced Solution (UHPLC-HRMS)
  • Mechanism: High-pressure separation using sub-2µm particles with Formic Acid (FA) modifiers, coupled to Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.[1]

  • Status: Recommended for Impurity Identification.[1]

Performance Comparison Matrix
FeatureMethod A: RP-HPLC (UV)Method B: UHPLC-HRMS (Q-TOF)Impact on For-Met-Lys-OH Analysis
Specificity Low (Retention time only)High (Exact Mass < 5 ppm)Distinguishes Met-Sulfoxide (+16 Da) from matrix noise.[1]
Sensitivity (LOD) ~0.1% (w/w)< 0.01% (w/w)Critical for detecting trace Deformyl species (-28 Da).[1]
Met-Oxidation Resolution Partial (Co-elution common)Full Resolution + Mass IDIdentifies early-eluting oxidized variants.[1]
Ion Suppression N/A (UV detection)Low (with Formic Acid)TFA in Method A suppresses MS signals; Method B avoids this.[1]
Throughput 30-45 min/run10-15 min/runFaster feedback loops during synthesis optimization.

Deep Dive: Impurity Formation & Identification Logic

To accurately identify impurities, one must understand their causal origin in the synthesis pathway.

Critical Impurity: Methionine Sulfoxide [Met(O)][1]
  • Origin: The thioether side chain of Methionine is highly susceptible to oxidation during the cleavage step of Solid Phase Peptide Synthesis (SPPS), especially if scavengers (e.g., EDT, Thioanisole) are insufficient.

  • Identification Signal:

    • Mass Shift: +15.9949 Da.[1]

    • Chromatographic Behavior: Elutes earlier than the main peak due to increased polarity of the sulfoxide group.

    • Risk: Met(O) formation creates diastereomers, often appearing as a "shoulder" or split peak preceding the product.

Critical Impurity: Deformylated Peptide (H-Met-Lys-OH)[1]
  • Origin: Acid-catalyzed hydrolysis of the N-terminal formyl group.[1] While formyl groups are generally stable in TFA, prolonged exposure or high temperatures can lead to loss.

  • Identification Signal:

    • Mass Shift: -27.9949 Da (Loss of CO).[1]

    • Chromatographic Behavior: Elutes slightly later or co-elutes, depending on pH.[1]

Critical Impurity: Incomplete Deprotection (t-Butyl/Boc)[1]
  • Origin: Failure to fully remove the Lysine side-chain protection (Boc) or Methionine side-chain alkylation.[1]

  • Identification Signal:

    • Mass Shift: +56 Da (t-Butyl) or +100 Da (Boc).[1]

    • Chromatographic Behavior: Significant retention shift (elutes much later due to hydrophobicity).[1]

Visualization: Impurity Genesis & Detection Pathways

ImpurityPathways Synthesis SPPS Synthesis (Fmoc-Met-OH + Lys-Resin) Cleavage TFA Cleavage (Acidic Conditions) Synthesis->Cleavage Formylation Step Racem Impurity: D-Met/D-Lys (Isomers, Co-elution) Synthesis->Racem Base Catalyzed Coupling Crude Crude For-Met-Lys-OH Cleavage->Crude MetOx Impurity: Met-Sulfoxide (+16 Da, Early Elution) Cleavage->MetOx Oxidation (No Scavenger) DeForm Impurity: Des-Formyl (-28 Da, Variable Elution) Cleavage->DeForm Acid Hydrolysis Crude->MetOx Detected by UHPLC-MS Crude->DeForm

Figure 1: Causal pathways for impurity generation in For-Met-Lys-OH synthesis and their analytical signatures.

Validated Experimental Protocols

The following protocols are designed to be self-validating. The use of a "System Suitability Test" (SST) containing a known oxidized standard is mandatory for establishing trustworthiness.

Protocol A: Sample Preparation with Oxidation Control
  • Stock Solution: Dissolve 1 mg of synthetic For-Met-Lys-OH in 1 mL of 0.1% Formic Acid in 50:50 Water/Acetonitrile.

  • Forced Oxidation Control (SST): Take 100 µL of stock, add 10 µL of 3% H2O2. Incubate at RT for 30 mins. This generates the Met-Sulfoxide standard (+16 Da) to confirm retention time shifts.[1]

  • Filtration: Filter all samples through a 0.22 µm PTFE membrane to remove particulates.[1]

Protocol B: UHPLC-HRMS Parameters
  • Instrument: Agilent 1290 Infinity II coupled to 6545 Q-TOF (or equivalent Orbitrap system).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)[1]

    • 1-10 min: 5% -> 40% B (Linear gradient)[1]

    • 10-12 min: 95% B (Wash)[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • MS Source: ESI Positive Mode.

    • Scan Range: 100 - 1000 m/z.[1]

    • Reference Mass: Use internal lock mass for <5 ppm accuracy.[1]

Protocol C: Data Analysis Logic
  • Extract Ion Chromatogram (EIC):

    • Target Mass (M+H)+: Calculate exact mass of For-Met-Lys-OH (C12H23N3O4S).

    • Met-Ox EIC: Target Mass + 15.9949.[1]

    • Des-Formyl EIC: Target Mass - 27.9949.[1]

  • Validation Criteria:

    • The Met-Ox peak in the sample must align with the retention time of the Forced Oxidation Control.

    • Mass error must be < 5 ppm to confirm elemental composition.[1]

Visualization: Analytical Decision Tree

DecisionTree Start Start: Crude For-Met-Lys-OH HPLC Run Standard RP-HPLC (UV) Start->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck MS_Analysis Run UHPLC-HRMS (Search for +/- Mass Shifts) PurityCheck->MS_Analysis No / Critical App Release Release Product PurityCheck->Release Yes (Routine) MetOx_Check Peak @ RT - 0.5 min? Mass = M + 16 Da? MS_Analysis->MetOx_Check DeForm_Check Mass = M - 28 Da? MetOx_Check->DeForm_Check No Reject_Ox Reject: High Oxidation (Check Scavengers) MetOx_Check->Reject_Ox Yes DeForm_Check->Release No Reject_Hyd Reject: Deformylation (Check Acid Stability) DeForm_Check->Reject_Hyd Yes

Figure 2: Logical workflow for determining batch release based on impurity identification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145456749, Lys-Phe-Met (Related Peptide Structure & Properties).[1] Retrieved from [Link][1]

  • D'Hondt, M., et al. (2014).Related substances in peptide drugs: Identification and quantification strategies. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for peptide impurity profiling).
  • Biotage (2023). How to handle peptides that contain methionine. Retrieved from [Link]

  • Agilent Technologies (2020). Analysis of a Synthetic Peptide and Its Impurities Using Mass Spectrometry Compatible Mobile Phases.[1] Retrieved from [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC.[1][2] Retrieved from [Link]

Sources

A Researcher's Guide to Assessing Anti-fMet Antibody Specificity: A Comparative Analysis of Cross-Reactivity with fMet-Lys

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate detection of N-formylmethionine (fMet) is of paramount importance. As a key initiator of protein synthesis in bacteria and a damage-associated molecular pattern (DAMP) released from mitochondria, fMet serves as a critical biomarker in various physiological and pathological processes, including innate immunity and inflammatory diseases.[1][2][3][4] The primary tool for this detection is the anti-fMet antibody. However, the utility of this tool is contingent on its specificity. A crucial question for any researcher in this field is the extent to which their anti-fMet antibody cross-reacts with fMet-containing peptides where the adjacent amino acid residue might influence binding. This guide provides an in-depth technical comparison and a detailed experimental protocol to assess the cross-reactivity of anti-fMet antibodies with a specific focus on N-formylmethionyl-lysine (fMet-Lys).

The Significance of Specificity: Why fMet-Lys Cross-Reactivity Matters

N-formylmethionine is recognized by the innate immune system, triggering downstream inflammatory responses.[2][4] The development of pan-specific anti-fMet antibodies that recognize the fMet residue irrespective of the following amino acid sequence has been a significant advancement in the field.[5][6][7][8][9] These antibodies are invaluable for detecting fMet-bearing proteins from various sources.[5][6][10] However, the epitope recognized by these antibodies is small, and subtle variations in the peptide context, such as the presence of a charged and bulky amino acid like lysine immediately following the fMet, could potentially modulate antibody binding.

Understanding the cross-reactivity with fMet-Lys is critical for several reasons:

  • Accuracy of Quantification: In complex biological samples, fMet-containing peptides and proteins will have diverse N-terminal sequences. If an antibody exhibits differential binding to fMet depending on the adjacent residue, it can lead to an over- or underestimation of the total fMet content.

  • Therapeutic Development: Targeting fMet-mediated inflammation is a potential therapeutic strategy.[11] The efficacy of an anti-fMet antibody-based therapeutic could be compromised if its binding affinity is significantly altered by the local peptide sequence.

  • Diagnostic Applications: The development of robust diagnostic assays for inflammatory diseases or bacterial infections relies on the consistent and predictable binding of the detection antibody to its target.

This guide provides a framework for researchers to empirically determine the specificity of their anti-fMet antibodies, using fMet-Lys as a key comparator.

Experimental Framework: A Competitive ELISA for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of an anti-fMet antibody with fMet-Lys, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice.[11][12][13][14] This technique is highly sensitive and allows for the direct comparison of the binding affinity of the antibody to different antigens in solution.[12][15]

The principle of this assay is based on the competition between a plate-bound fMet-containing conjugate and free fMet or fMet-Lys peptides in solution for binding to a limited amount of the anti-fMet antibody. The degree of inhibition of the antibody binding to the plate is proportional to the affinity and concentration of the competing peptide in the solution.

Visualizing the Workflow: Competitive ELISA for Cross-Reactivity

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition cluster_binding_detection Binding & Detection Coat 1. Coat Plate with fMet-Protein Conjugate Block 2. Block Unbound Sites Coat->Block Add_Mix 4. Add Mixture to Plate Block->Add_Mix Mix 3. Pre-incubate Anti-fMet Ab with Competitor Peptides (fMet or fMet-Lys) Mix->Add_Mix Incubate_Wash 5. Incubate & Wash Add_Mix->Incubate_Wash Add_Secondary 6. Add Enzyme-Linked Secondary Antibody Incubate_Wash->Add_Secondary Incubate_Wash2 7. Incubate & Wash Add_Secondary->Incubate_Wash2 Add_Substrate 8. Add Substrate Incubate_Wash2->Add_Substrate Read_Signal 9. Read Signal Add_Substrate->Read_Signal

Caption: Workflow of the competitive ELISA to assess anti-fMet antibody cross-reactivity.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, with built-in controls to ensure the reliability of the results.

Materials and Reagents:
  • High-binding 96-well ELISA plates

  • Anti-fMet antibody (the antibody to be tested)

  • fMet-KLH or fMet-BSA conjugate (for coating)

  • Free N-formylmethionine (fMet) peptide

  • N-formylmethionyl-lysine (fMet-Lys) peptide

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG, depending on the primary antibody host)

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)[16]

  • Substrate solution (e.g., TMB for HRP)[15]

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Experimental Procedure:
  • Plate Coating:

    • Dilute the fMet-protein conjugate to 1-5 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Incubate overnight at 4°C.[17]

    • Rationale: This step immobilizes the target antigen onto the solid phase, providing a binding surface for the antibody.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.[16]

    • Rationale: Blocking prevents non-specific binding of the antibodies to the plate surface, reducing background signal.[16]

  • Preparation of Competitor Peptides and Antibody:

    • Prepare a serial dilution of the free fMet and fMet-Lys peptides in Blocking Buffer. A typical concentration range would be from 1 mM down to 1 pM.

    • Determine the optimal concentration of the anti-fMet antibody that gives approximately 70-80% of the maximum signal in a direct ELISA (without competitor).[18] This is a critical step to ensure the assay is in the competitive range.

    • In separate tubes, pre-incubate the diluted anti-fMet antibody with each concentration of the competitor peptides (fMet and fMet-Lys) for 1 hour at room temperature. Also, prepare a control with the antibody and no competitor.

  • Competitive Binding:

    • Wash the blocked plate three times with Wash Buffer.

    • Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the fMet-conjugate coated plate.

    • Incubate for 2 hours at room temperature.

    • Rationale: During this incubation, the free peptides in the solution will compete with the plate-bound fMet-conjugate for binding to the primary antibody.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.[19]

    • Wash the plate five times with Wash Buffer.

    • Rationale: The secondary antibody binds to the primary antibody that has bound to the plate, providing an enzymatic signal for detection.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.[19]

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB with H₂SO₄ stop solution) using a microplate reader.[19]

Data Analysis and Interpretation

The results of the competitive ELISA can be used to generate inhibition curves for both fMet and fMet-Lys. The percentage of inhibition is calculated as follows:

% Inhibition = (1 - (Absorbance of sample / Absorbance of control with no competitor)) * 100

From the inhibition curves, the IC₅₀ value for each competitor can be determined. The IC₅₀ is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen.[18]

A lower IC₅₀ value indicates a higher binding affinity of the antibody for the competitor peptide.

Hypothetical Data Summary:
Competitor PeptideIC₅₀ (nM)Interpretation
N-formylmethionine (fMet)10High affinity, serves as the baseline for comparison.
N-formylmethionyl-lysine (fMet-Lys)50Lower affinity compared to fMet, indicating some degree of cross-reactivity but with a reduced binding strength.
Methionine (Met)>1,000,000No significant binding, demonstrating specificity for the formyl group.
Lysine (Lys)>1,000,000No binding, confirming the epitope is not the lysine residue.
Visualizing the Competitive Binding:

Competitive_Binding cluster_antibody Anti-fMet Antibody cluster_competitors Competitors in Solution cluster_plate Plate-Bound Antigen Ab Ab fMet fMet Ab->fMet High Affinity fMetLys fMet-Lys Ab->fMetLys Lower Affinity Plate_fMet fMet-conjugate Ab->Plate_fMet Binding Site

Caption: A diagram illustrating the competitive binding of fMet and fMet-Lys to the anti-fMet antibody.

Conclusion and Best Practices

The experimental framework outlined in this guide provides a robust and reliable method for assessing the cross-reactivity of anti-fMet antibodies with fMet-Lys. By meticulously following this protocol and carefully analyzing the resulting IC₅₀ values, researchers can gain a quantitative understanding of their antibody's specificity.

Key Takeaways for Ensuring Scientific Integrity:

  • Always include proper controls: This includes a no-competitor control, as well as controls with non-formylated peptides (e.g., Met, Lys) to confirm the specificity for the fMet moiety.

  • Perform a full titration of the primary antibody: This is essential to ensure the competitive assay is performed under optimal conditions.

  • Run samples in triplicate: This will improve the statistical significance of the results.

  • Source high-quality peptides: The purity of the fMet and fMet-Lys peptides is crucial for accurate results.

By adhering to these principles, researchers can confidently characterize their anti-fMet antibodies and ensure the validity of their experimental findings in the burgeoning field of fMet-related research.

References

  • ResearchGate. Schematic representation of the development of a pan-fMet-specific... Available from: [Link]

  • PubMed. Development of an enhanced anti-pan-N-formylmethionine-specific antibody. Available from: [Link]

  • bioRxiv. Development of an enhanced anti-pan-N-formylmethionine-specific antibody. Available from: [Link]

  • ImmuneChem. Pan-Formylmethionine Antibody (ICP1898). Available from: [Link]

  • PMC - NIH. Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells?. Available from: [Link]

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A Researcher's Guide to fMLP-Induced Neutrophil Degranulation: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of fMLP in Neutrophil Activation

N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP), a potent bacterial-derived chemoattractant, is a cornerstone for studying the innate immune response. It robustly activates neutrophils, the first line of defense against invading pathogens, triggering a cascade of events including degranulation. This process, the release of potent antimicrobial and inflammatory mediators from intracellular granules, is a critical, albeit potentially destructive, aspect of host defense. This guide provides a comprehensive comparison of benchmark data for fMLP-induced degranulation, designed to empower researchers in the accurate quantification and interpretation of this fundamental cellular process.

As a Senior Application Scientist, this guide is structured to provide not just data, but the scientific rationale behind experimental choices, ensuring a deeper understanding of the methodologies and their implications.

The fMLP Signaling Cascade: From Receptor to Response

fMLP initiates its powerful effects by binding to the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR) on the neutrophil surface. This interaction triggers a well-defined signaling cascade culminating in the fusion of granules with the plasma membrane and the release of their contents.

fMLP_Signaling_Pathway fMLP fMLP FPR1 FPR1 Receptor fMLP->FPR1 Binding G_protein Gi/βγ Subunits FPR1->G_protein Activation PLC Phospholipase Cβ (PLCβ) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Granule_fusion Granule Mobilization & Degranulation Ca_release->Granule_fusion Signal PKC->Granule_fusion Signal

Figure 1. Canonical fMLP signaling pathway leading to neutrophil degranulation.

This intricate signaling network orchestrates the sequential release of different granule subsets, each with a distinct arsenal of effector molecules:

  • Primary (Azurophilic) Granules: The most potent, containing myeloperoxidase (MPO), neutrophil elastase, and other proteases.

  • Secondary (Specific) Granules: House components of the NADPH oxidase and antimicrobial peptides like lactoferrin.

  • Tertiary (Gelatinase) Granules: Primarily contain gelatinase (MMP-9).

  • Secretory Vesicles: Act as a reservoir of plasma membrane receptors, facilitating rapid upregulation upon activation.

A Comparative Look at Degranulation Quantification Methods

Choosing the right method to measure degranulation is critical for obtaining reliable and relevant data. Below is a comparative analysis of the most common techniques.

MethodPrincipleKey Granule Marker(s)AdvantagesDisadvantages
Enzyme Activity Assays Measurement of the enzymatic activity of granule contents released into the supernatant.MPO, β-Hexosaminidase (Primary), Elastase (Primary)High sensitivity, well-established protocols, relatively low cost, amenable to high-throughput formats.Susceptible to interference from other components in biological samples, provides an indirect measure of granule release.
Flow Cytometry Quantification of granule membrane proteins that become exposed on the cell surface upon fusion with the plasma membrane.CD63 (Primary), CD66b (Secondary), CD11b (Tertiary), CD35 (Secretory Vesicles)Provides single-cell resolution, allows for multiparametric analysis of different granule types simultaneously, highly specific.Requires specialized and costly equipment (flow cytometer), antibody expenses can be significant, measures membrane fusion, not soluble content release.

Benchmark Data: fMLP Potency Across Different Degranulation Markers

The potency of fMLP is defined by its half-maximal effective concentration (EC₅₀), which can vary based on the degranulation marker and experimental conditions.

Degranulation MarkerCell TypeTypical EC₅₀ of fMLP (nM)Citation
CD11b UpregulationHuman Neutrophils5[1]
CD66b UpregulationHuman Neutrophils6[1]
CD62L SheddingHuman Neutrophils8[1]
CD63 UpregulationHuman Neutrophils19[1]
Elastase ReleaseHuman Neutrophils~10 - 100[2]
Myeloperoxidase (MPO) ReleaseDifferentiated HL-60 cellsVaries depending on differentiation protocol[3]

It is imperative to note that EC₅₀ values are sensitive to experimental variables such as neutrophil source, isolation method, and the use of priming agents.

The Scientific Rationale for Using Cytochalasin B

Cytochalasin B, a fungal metabolite that disrupts actin polymerization, is a common tool in neutrophil degranulation studies. Its use is not merely a technical trick but is grounded in the cell's biology. The cortical actin cytoskeleton forms a physical barrier beneath the plasma membrane, restricting granule access. By depolymerizing this network, cytochalasin B "primes" the neutrophil, significantly enhancing the degranulation response to fMLP, particularly for the larger primary granules.[4] This allows for a more robust and measurable signal. A concentration of 1-5 µg/mL is typically effective for priming human neutrophils.

A Validated Experimental Protocol: Myeloperoxidase (MPO) Release Assay

This protocol outlines a robust and widely used colorimetric assay to measure the release of MPO from primary granules.

MPO_Assay_Workflow step1 1. Isolate Human Neutrophils step2 2. Prime Cells with Cytochalasin B step1->step2 step3 3. Stimulate with fMLP Dose-Response step2->step3 step4 4. Pellet Neutrophils via Centrifugation step3->step4 step5 5. Collect Supernatant Containing Released MPO step4->step5 step6 6. Add MPO Substrate (e.g., TMB) step5->step6 step7 7. Incubate for Color Development & Stop Reaction step6->step7 step8 8. Measure Absorbance & Quantify MPO Activity step7->step8

Figure 2. A step-by-step workflow for the MPO release assay.

Detailed Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a density gradient medium. Purity and viability should be assessed and be >95%.

  • Cell Seeding: Resuspend neutrophils in a physiological buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) and seed into a 96-well plate at a concentration of 1 x 10⁶ cells/mL.

  • Priming: Add Cytochalasin B to a final concentration of 5 µg/mL and incubate for 10-15 minutes at 37°C to allow for actin depolymerization.

  • Stimulation: Introduce a serial dilution of fMLP to the wells. Include appropriate controls: a vehicle-only negative control and a total lysis control (using a detergent like Triton X-100) to determine the maximum releasable MPO. Incubate for 15-30 minutes at 37°C.

  • Separation: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Sample Collection: Carefully transfer the cell-free supernatant to a new 96-well plate.

  • Enzymatic Reaction:

    • Add an MPO substrate solution, such as TMB (3,3',5,5'-Tetramethylbenzidine), to each well.

    • Incubate at room temperature, protected from light, allowing for color development.

    • Terminate the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. Express the MPO release as a percentage of the total lysis control and plot the dose-response curve to calculate the EC₅₀.

Benchmarking with Inhibitors: Dissecting the Pathway

Pharmacological inhibitors are invaluable tools for validating the signaling pathway and for screening potential anti-inflammatory therapeutics.

InhibitorMolecular TargetTypical IC₅₀
Cyclosporin H FPR1 Antagonist~1 µM
BOC-MLF FPR1 Antagonist~10 µM
U73122 Phospholipase C (PLC) Inhibitor~1-5 µM
BAPTA-AM Intracellular Calcium ChelatorVaries with cell loading
Staurosporine Broad Protein Kinase C (PKC) Inhibitor~10-100 nM

IC₅₀ values are context-dependent and should be determined empirically for each experimental system.

Assay Robustness: The Z'-Factor

For high-throughput screening applications, the Z'-factor is a critical parameter for assessing assay quality. It quantifies the separation between the high and low signals of the assay.

Z' = 1 - (3σp + 3σn) / |μp - μn|

where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are their respective means. A Z'-factor between 0.5 and 1.0 is indicative of an excellent and robust assay.[5]

Concluding Remarks

The fMLP-induced degranulation of neutrophils is a complex yet fundamental process in immunology. A thorough understanding of the underlying signaling pathways, coupled with the appropriate selection and execution of quantification methods, is paramount for generating high-quality, reproducible data. This guide serves as a foundational resource, providing the necessary benchmark data and experimental rationale to support your research endeavors in this exciting field.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of For-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of all laboratory reagents, including synthetic peptides like For-Met-Lys-OH (N-formyl-L-methionyl-L-lysine), are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of For-Met-Lys-OH, grounded in established safety principles and regulatory compliance.

Understanding For-Met-Lys-OH: A Hazard Assessment

Therefore, it is prudent to treat For-Met-Lys-OH as a potentially bioactive and hazardous compound. Unintended release into the environment or accidental exposure could have unforeseen consequences. All waste containing this peptide, including stock solutions, diluted working solutions, and contaminated labware, must be managed as hazardous chemical waste[5][6].

Key Principles of Disposal:

  • Never dispose of For-Met-Lys-OH down the drain or in regular trash[5].

  • Always segregate peptide waste from other waste streams[5].

  • Follow your institution's specific hazardous waste disposal protocols[5].

Step-by-Step Disposal Protocol for For-Met-Lys-OH

This protocol outlines the recommended procedure for the disposal of For-Met-Lys-OH in various forms.

2.1. Solid (Lyophilized) For-Met-Lys-OH

  • Collection:

    • Place vials containing expired or unwanted solid For-Met-Lys-OH into a designated, leak-proof hazardous waste container.

    • This container should be clearly labeled as "Hazardous Waste: Peptides" or with a similar designation as required by your institution.

  • Disposal:

    • Arrange for the disposal of the container through your institution's Environmental Health and Safety (EH&S) department.

    • The likely method of final disposal will be incineration[6][7].

2.2. Liquid Waste Containing For-Met-Lys-OH

This category includes stock solutions, unused experimental solutions, and contaminated buffers.

  • Chemical Inactivation (Recommended for Bioactive Peptides):

    • In a designated chemical fume hood, treat the liquid waste with a 10% bleach solution (final concentration of sodium hypochlorite between 0.5-1.0%)[6].

    • Allow a contact time of at least 30 minutes to deactivate the peptide[6].

  • pH Neutralization:

    • After inactivation, neutralize the pH of the solution. This is a critical step before final disposal.

  • Collection:

    • Pour the inactivated and neutralized solution into a designated hazardous liquid waste container.

    • This container should be compatible with the chemical composition of the waste and clearly labeled.

  • Disposal:

    • Arrange for pickup and disposal by your institution's EH&S department.

2.3. Contaminated Labware and Personal Protective Equipment (PPE)

This includes items such as pipette tips, serological pipettes, microcentrifuge tubes, gloves, and bench paper.

  • Segregation:

    • Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a durable plastic bag[5].

    • This container should be clearly labeled as "Hazardous Waste: Peptide Contaminated Solids" or as per your institution's guidelines.

  • Disposal:

    • When the container is full, seal it securely and arrange for its disposal through your institution's EH&S department.

Emergency Procedures

In the event of a spill or accidental exposure, follow these immediate safety measures:

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes[1]. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Spill:

    • Alert others in the area.

    • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

    • For small spills of solid peptide, carefully sweep it up and place it in a sealed, labeled hazardous waste container[8]. Avoid generating dust[8].

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a 10% bleach solution, followed by a water rinse.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of For-Met-Lys-OH.

G cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_disposal_pathways Disposal Pathways Waste For-Met-Lys-OH Waste Generated IsSolid Solid (Lyophilized)? Waste->IsSolid Identify Form IsLiquid Liquid Solution? IsSolid->IsLiquid No SolidWaste Collect in Labeled Hazardous Solid Waste Container IsSolid->SolidWaste Yes IsContaminated Contaminated Labware/PPE? IsLiquid->IsContaminated No LiquidWaste 1. Inactivate with 10% Bleach 2. Neutralize pH 3. Collect in Labeled Hazardous Liquid Waste Container IsLiquid->LiquidWaste Yes ContaminatedWaste Collect in Labeled Contaminated Sharps/Solids Container IsContaminated->ContaminatedWaste Yes EHSS EHSS SolidWaste->EHSS LiquidWaste->EHSS ContaminatedWaste->EHSS pickup Arrange for Disposal via Institutional EH&S

Sources

A Senior Application Scientist's Guide to the Safe Handling of For-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the Unseen Risks of Formylated Peptides in Research

As researchers and scientists in the dynamic field of drug development, our work with novel peptides like For-Met-Lys-OH is fundamental to innovation. These molecules, however, demand a level of respect and caution commensurate with their potential biological activity. This guide moves beyond generic safety protocols, offering a deep dive into the essential personal protective equipment (PPE) and logistical planning required for handling N-formylated peptides. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both the integrity of your research and the well-being of your team.

Understanding the Subject: For-Met-Lys-OH

For-Met-Lys-OH, or N-formylmethionyl-lysine, is a synthetic peptide. The N-terminal formyl group is a critical structural feature, often found in proteins of bacterial and mitochondrial origin. This modification can make the peptide a potent signaling molecule, capable of eliciting strong responses in biological systems, such as acting as a chemoattractant for immune cells.[1][2][3] Given this potential for high biological activity, even in the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must treat it with the caution afforded to all biologically active and potentially hazardous compounds.

Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of PPE is not a matter of simple box-ticking; it is a calculated response to the potential hazards of inhalation, skin contact, and eye exposure. When handling For-Met-Lys-OH, particularly in its lyophilized powder form, a comprehensive PPE strategy is non-negotiable.

Essential PPE for Handling For-Met-Lys-OH
PPE ComponentSpecificationRationale for Use
Eye/Face Protection Tight-sealing safety goggles or a full-face shield.[4][5]Protects against accidental splashes of peptide solutions and airborne powder particles that can cause irritation or be absorbed through the mucous membranes of the eyes.
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact. Peptides can be absorbed through the skin, and some may cause irritation or allergic reactions.[6][7][8]
Body Protection A full-coverage laboratory coat.Shields skin and personal clothing from contamination with the peptide.[4][7][8]
Respiratory Protection An N95-rated dust mask or the use of a fume hood.[7][9]Essential when handling the lyophilized powder to prevent inhalation, which is a primary route of exposure for fine chemical dust.[8][10][11]
Footwear Closed-toe shoes.A standard laboratory practice to protect against spills and falling objects.[7][8]

Operational Plan: From Receipt to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical in the laboratory. The following procedural guidance provides a step-by-step approach to safely managing For-Met-Lys-OH.

Receiving and Storage
  • Initial Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Proper Storage : Store the lyophilized peptide in a cool, dry, and dark place, typically at -20°C for long-term stability.[12][13]

  • Equilibration : Before opening, allow the container to reach room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture, which can degrade the peptide.[9][13]

Handling and Reconstitution

The following diagram illustrates the workflow for safely handling and reconstituting For-Met-Lys-OH.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Equilibrate Peptide Equilibrate Peptide Prepare Fume Hood->Equilibrate Peptide Weigh Powder Weigh Powder Equilibrate Peptide->Weigh Powder Reconstitute Reconstitute Weigh Powder->Reconstitute Decontaminate Surfaces Decontaminate Surfaces Reconstitute->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Caption: Workflow for Safe Handling of For-Met-Lys-OH

Experimental Protocol: Reconstitution of Lyophilized For-Met-Lys-OH

  • Preparation : Don all required PPE as outlined in the table above. Ensure a certified chemical fume hood is operational.

  • Equilibration : Remove the vial of For-Met-Lys-OH from cold storage and place it in a desiccator to allow it to warm to room temperature.

  • Weighing : Once equilibrated, briefly centrifuge the vial to ensure all powder is at the bottom. In the fume hood, carefully weigh the desired amount of peptide into a sterile, conical tube.

  • Solubilization : Add the appropriate sterile buffer or solvent to the peptide. Gently vortex or sonicate to dissolve.

  • Storage of Solution : If not for immediate use, store the reconstituted peptide solution at -20°C or as recommended for the specific peptide. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[12]

Disposal Plan: A Critical Final Step

The responsible disposal of chemical waste is paramount for laboratory safety and environmental protection.

Waste Segregation and Disposal Protocol

All materials that have come into contact with For-Met-Lys-OH must be treated as hazardous waste.

  • Solid Waste : This includes used vials, pipette tips, and contaminated gloves and wipes.

    • Procedure : Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[14][15]

    • Final Disposal : Arrange for pickup and disposal through your institution's environmental health and safety (EH&S) department. The likely method of disposal will be incineration.[15][16][17]

  • Liquid Waste : This includes any remaining peptide solutions.

    • Procedure :

      • Chemical Inactivation : Treat the liquid waste with a 10% bleach solution (to achieve a final sodium hypochlorite concentration of 0.5-1.0%) and allow a contact time of at least 30 minutes to deactivate the peptide.[15]

      • Collection : After inactivation, collect the treated liquid waste in a designated, labeled hazardous waste container.

    • Final Disposal : Coordinate with your institution's EH&S for proper disposal. Never pour peptide solutions down the drain.[8][14]

The following decision tree provides a logical guide for the disposal of materials contaminated with For-Met-Lys-OH.

G Start Waste Generated Is_Liquid Is the waste liquid? Start->Is_Liquid Is_Solid Is the waste solid? Is_Liquid->Is_Solid No Inactivate Chemically Inactivate (e.g., 10% Bleach) Is_Liquid->Inactivate Yes Collect_Solid Collect in Labeled Solid Waste Container Is_Solid->Collect_Solid Yes Collect_Liquid Collect in Labeled Liquid Waste Container Inactivate->Collect_Liquid EH_S_Disposal Dispose via Institutional EH&S Collect_Liquid->EH_S_Disposal Collect_Solid->EH_S_Disposal

Caption: Disposal Decision Tree for For-Met-Lys-OH Waste

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of safety and responsibility within your research environment.

References

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  • PubChem. (n.d.). N-Formylmethionine Leucyl-Phenylalanine. Retrieved February 5, 2024, from [Link]

  • Ye, R. D., et al. (2020). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. International Journal of Molecular Sciences, 21(21), 8135.
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